molecular formula C20H18BrNO2 B1337278 4-bromo-N,N-bis(4-methoxyphenyl)aniline CAS No. 194416-45-0

4-bromo-N,N-bis(4-methoxyphenyl)aniline

Cat. No.: B1337278
CAS No.: 194416-45-0
M. Wt: 384.3 g/mol
InChI Key: XXCDCFFPMMCPEE-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a useful research compound. Its molecular formula is C20H18BrNO2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-23-19-11-7-17(8-12-19)22(16-5-3-15(21)4-6-16)18-9-13-20(24-2)14-10-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCDCFFPMMCPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194416-45-0
Record name 4-Bromo-4',4''-dimethoxytriphenylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of a laboratory-scale synthesis protocol for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a triarylamine derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed procedural information.

Reaction Overview

The synthesis involves the electrophilic bromination of 4,4'-dimethoxytriphenylamine using N-bromosuccinimide (NBS) as the bromine source. The reaction is conducted in dimethylformamide (DMF), a polar aprotic solvent, at room temperature. The desired product is subsequently isolated and purified through a series of work-up and chromatographic steps.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material (4,4'-Dimethoxytriphenylamine)9.0 g (29.5 mmol)[1]
Brominating Agent (N-bromosuccinimide)5.25 g (29.5 mmol)[1]
Solvent (Dimethylformamide)130 mL (total)[1]
Reaction Time23 hours[1]
Reaction TemperatureRoom Temperature[1]
Product Yield12.1 g (100%)[1]
PurityNot explicitly stated, but purified by chromatography[1]
Molecular FormulaC20H18BrNO2[2][3][4]
Molecular Weight384.27 g/mol [2][3]
AppearanceBeige solid[2][3]

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.[1]

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.0 g (29.5 mmol) of 4,4'-dimethoxytriphenylamine in 100 mL of dimethylformamide (DMF).[1]

  • Reagent Addition: In a separate flask, dissolve 5.25 g (29.5 mmol) of N-bromosuccinimide (NBS) in 30 mL of DMF. Add this solution dropwise to the solution of 4,4'-dimethoxytriphenylamine.[1]

  • Reaction: Stir the resulting mixture at room temperature for 23 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • Quenching: Upon completion, quench the reaction by adding 600 mL of water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 150 mL).[1]

  • Washing: Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by flash chromatography on a silica gel column using a 5:1 mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[1]

Characterization:

The structure of the final product was confirmed by 1H NMR spectroscopy.[1]

  • 1H NMR (300 MHz, CDCl3): δ 7.28 (d, J = 9.0 Hz, 2H), 7.05 (d, J = 9.0 Hz, 4H), 6.90 (d, J = 9.0 Hz, 4H), 6.73 (d, J = 9.0 Hz, 2H), 3.77 (s, 6H).[1]

Diagrams

Synthesis Pathway

Synthesis_Pathway reactant1 4,4'-Dimethoxytriphenylamine reaction_node reactant1->reaction_node reactant2 N-Bromosuccinimide (NBS) reactant2->reaction_node product This compound reaction_node->product DMF, Room Temp, 23h

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve 4,4'-dimethoxytriphenylamine in DMF add_nbs Add NBS solution dropwise dissolve_amine->add_nbs dissolve_nbs Dissolve NBS in DMF dissolve_nbs->add_nbs stir Stir at Room Temperature for 23 hours add_nbs->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Na2S2O3 solution extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under pressure dry->concentrate chromatography Silica Gel Chromatography (5:1 Hexane/Ethyl Acetate) concentrate->chromatography final_product Pure Product chromatography->final_product

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key data for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a compound of interest for researchers in materials science and drug development.

Core Physicochemical Properties

This compound is a triarylamine derivative. Its core properties are summarized in the table below, providing a foundational dataset for experimental design and evaluation.

PropertyValueReference
CAS Number 194416-45-0[1][2][3][4][5]
Molecular Formula C20H18BrNO2[1][3][4][5]
Molecular Weight 384.27 g/mol [1][3][4]
Synonyms N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline; 4-Bromo-4′,4”-dimethoxytriphenylamine[3]
Physical Form Beige solid[1][4]
Purity ≥98%[5]
Storage Conditions Sealed in a dry environment at room temperature, away from light.[5]

Spectroscopic Data

Structural confirmation of this compound is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows distinct signals corresponding to the aromatic protons and the methoxy groups.

  • δ 7.28 (d, J = 9.0 Hz, 2H)

  • δ 7.05 (d, J = 9.0 Hz, 4H)

  • δ 6.90 (d, J = 9.0 Hz, 4H)

  • δ 6.73 (d, J = 9.0 Hz, 2H)

  • δ 3.77 (s, 6H) [2]

Experimental Protocols

A detailed and validated protocol for the synthesis and purification of this compound is crucial for obtaining high-purity material for research purposes.

Synthesis of this compound [2]

This protocol details the bromination of 4,4'-dimethoxytriphenylamine using N-bromosuccinimide (NBS).

  • Materials:

    • 4,4'-Dimethoxytriphenylamine (9.0 g, 29.5 mmol)

    • N-bromosuccinimide (NBS) (5.25 g, 29.5 mmol)

    • Dimethylformamide (DMF) (130 mL total)

    • Dichloromethane

    • Saturated sodium thiosulfate solution

    • Anhydrous sodium sulfate

    • Silica gel

    • Hexane/Ethyl acetate (5:1 mixture)

    • Water

  • Procedure:

    • Dissolve 4,4'-dimethoxytriphenylamine in 100 mL of DMF in a 250 mL round bottom flask.

    • In a separate flask, dissolve NBS in 30 mL of DMF.

    • Slowly add the NBS solution dropwise to the solution of 4,4'-dimethoxytriphenylamine.

    • Stir the reaction mixture at room temperature for 23 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, quench it by adding 600 mL of water.

    • Extract the product with dichloromethane (4 x 150 mL).

    • Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using flash chromatography on a silica gel column.

    • Elute the column with a 5:1 hexane/ethyl acetate solvent mixture.

    • Combine the fractions containing the pure product and concentrate under pressure to yield pure this compound. This protocol reports a 100% yield (12.1 g).[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow reagents reagents process process product product analysis analysis purification purification sub_A 4,4'-Dimethoxytriphenylamine in DMF reaction Stir at Room Temp (23 hours) sub_A->reaction sub_B N-Bromosuccinimide (NBS) in DMF sub_B->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Water reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash with Na₂S₂O₃ Solution extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product chromatography Flash Chromatography (Silica, 5:1 Hexane/EtOAc) crude_product->chromatography pure_product Pure 4-bromo-N,N-bis (4-methoxyphenyl)aniline chromatography->pure_product

Synthesis and purification workflow for the target compound.

Safety Information

It is essential to handle this compound with appropriate safety precautions.

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

4-bromo-N,N-bis(4-methoxyphenyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a key intermediate in the development of advanced organic electronic materials.

Core Compound Data

This compound is a triarylamine derivative recognized for its utility as a building block in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure lends itself to the formation of stable, efficient hole transport layers (HTL).

ParameterValueReference
Molecular Formula C20H18BrNO2[1][2]
Molecular Weight 384.27 g/mol [1][2]
CAS Number 194416-45-0[1][2]
Appearance Beige solid[1][2]
Synonyms N-(4-bromophenyl)-4-methoxy-N-(4-methoxyphenyl)aniline, 4-Bromo-4′,4”-dimethoxytriphenylamine

Experimental Protocols

General Synthetic Approach: Buchwald-Hartwig Amination

This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. For the synthesis of this compound, the reactants would likely be 4-bromoaniline and a suitable 4-methoxyphenylating agent, or alternatively, 1,4-dibromobenzene and bis(4-methoxyphenyl)amine.

  • Reaction Components:

    • Aryl halide (e.g., 4-bromoiodobenzene)

    • Amine (e.g., bis(4-methoxyphenyl)amine)

    • Palladium catalyst (e.g., Pd(OAc)2)

    • Ligand (e.g., a biarylphosphine ligand like SPhos or XPhos)

    • Base (e.g., NaOtBu, K2CO3)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • General Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, amine, palladium catalyst, ligand, and base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

    • Anhydrous solvent is added via syringe.

    • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for several hours until completion, monitored by techniques like TLC or GC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water and brine.

    • The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified using column chromatography.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Organic Electronics

Triarylamine derivatives, such as this compound, are crucial components in the fabrication of organic electronic devices. Their primary role is to serve as a Hole Transport Layer (HTL) in OLEDs. The HTL facilitates the injection and transport of holes from the anode to the emissive layer, enhancing the efficiency and stability of the device.

OLED_Workflow cluster_device OLED Device Structure cluster_process Charge Recombination & Light Emission Anode Anode (ITO) HTL Hole Transport Layer (this compound derivative) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport Recombination Hole-Electron Recombination EML->Recombination ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode Cathode->ETL Electron Injection Light Light Emission (Photon) Recombination->Light

Caption: Workflow of an OLED device highlighting the role of the Hole Transport Layer.

Signaling Pathways and Logical Relationships

In the context of organic electronics, the "signaling pathway" can be understood as the flow of charge carriers (holes and electrons) within the device. The logical relationship between the different layers of an OLED is sequential and cooperative, leading to the emission of light.

Charge_Flow_Logic Start Apply Voltage Anode Anode Start->Anode Cathode Cathode Start->Cathode HTL Hole Transport Layer (e.g., Triarylamine) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport Recombination Charge Recombination EML->Recombination Holes and Electrons Meet ETL Electron Transport Layer ETL->EML Electron Transport Cathode->ETL Electron Injection Light Photon Emission Recombination->Light

Caption: Logical flow of charge carriers in an OLED leading to light emission.

References

Delving into the Solubility of 4-bromo-N,N-bis(4-methoxyphenyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characteristics

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a solid, beige-colored compound.[1][2] As a derivative of triphenylamine, it is expected to be largely non-polar, a characteristic that dictates its solubility behavior. While aniline, a related parent compound, is slightly soluble in water, it is miscible with most common organic solvents such as ethanol, ether, and chloroform.[3] For a similar compound, 4-bromoaniline, solubility is noted in organic solvents like ethanol, ether, and chloroform.[4] The introduction of bulky, non-polar groups, such as the two 4-methoxyphenyl groups in the target compound, generally decreases aqueous solubility and enhances solubility in organic solvents. This is further supported by the observation that trimethylsilyl groups on a similar aniline derivative enhance its stability and solubility in organic solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventMolar Solubility (mol/L)Solubility (g/L)Temperature (°C)Pressure (atm)
e.g., Dichloromethane
e.g., Chloroform
e.g., Tetrahydrofuran
e.g., Toluene
e.g., Acetone
e.g., Ethyl Acetate
e.g., Methanol
e.g., Ethanol
e.g., Hexane

Experimental Protocols for Solubility Determination

The following are general experimental protocols that can be adapted to determine the solubility of this compound in various organic solvents.

Method 1: Gravimetric Method

This method involves preparing a saturated solution of the compound and then determining the mass of the dissolved solid.

  • Sample Preparation : Accurately weigh an excess amount of this compound into a vial.

  • Solvent Addition : Add a known volume of the desired organic solvent to the vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation : Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has completely settled. Centrifugation can be employed to expedite this process.

  • Aliquoting : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation : Transfer the aliquot to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Mass Determination : Once the solvent is fully evaporated, weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

  • Calculation : Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the aliquot taken.

Method 2: Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the desired solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation : Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

  • Dilution : Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement : Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination : Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation : Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

Synthesis and Applications

This compound is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[5] Its triphenylamine core serves as a good hole-transporting moiety.

Synthesis Workflow

The synthesis of this compound typically involves the bromination of N,N-bis(4-methoxyphenyl)aniline.

SynthesisWorkflow reactant1 N,N-bis(4-methoxyphenyl)aniline reaction Bromination Reaction reactant1->reaction reactant2 Brominating Agent (e.g., NBS) reactant2->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Role in Organic Electronic Devices

In OLEDs and perovskite solar cells, derivatives of this compound are often used in the hole transport layer (HTL). The function of the HTL is to facilitate the transport of holes from the anode to the emissive layer (in OLEDs) or the perovskite absorber layer (in solar cells).

DeviceArchitecture cluster_oled OLED / Perovskite Solar Cell Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) (Derived from this compound) Anode->HTL ActiveLayer Emissive Layer (OLED) or Perovskite Layer (Solar Cell) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Cathode Cathode ETL->Cathode

Caption: Role in organic electronic device architecture.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-bromo-N,N-bis(4-methoxyphenyl)aniline. This document details the experimental protocols for acquiring ¹H and ¹³C NMR spectra and presents the available data in a clear, tabular format for easy reference and comparison. Furthermore, logical relationships in spectral interpretation and experimental workflows are visualized through diagrams to aid in understanding.

Introduction

This compound is a triarylamine derivative. Triarylamines are an important class of organic compounds with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as hole-transporting materials. Spectroscopic techniques like NMR are fundamental for the structural elucidation and purity assessment of these molecules. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this specific compound.

Data Presentation

The quantitative NMR data is summarized in the tables below. The ¹H NMR data was successfully obtained, while specific experimental ¹³C NMR data for this compound was not available in the searched literature.

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.28Doublet (d)2H9.0Ar-H (ortho to Bromine)
7.05Doublet (d)4H9.0Ar-H (ortho to Nitrogen on methoxyphenyl rings)
6.90Doublet (d)4H9.0Ar-H (meta to Nitrogen on methoxyphenyl rings)
6.73Doublet (d)2H9.0Ar-H (meta to Bromine)
3.77Singlet (s)6H--OCH

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific experimental ¹³C NMR data for this compound was not found in the publicly available literature searched.

Experimental Protocols

The following section outlines a general methodology for the acquisition of NMR spectra, based on standard laboratory practices.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 MHz or 400 MHz instrument.

  • ¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure with proton assignments and a typical experimental workflow for NMR analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer dissolve->load_sample setup_1h Set up 1H NMR experiment load_sample->setup_1h setup_13c Set up 13C NMR experiment load_sample->setup_13c acquire_1h Acquire 1H spectrum setup_1h->acquire_1h ft_1h Fourier Transform (1H) acquire_1h->ft_1h acquire_13c Acquire 13C spectrum setup_13c->acquire_13c ft_13c Fourier Transform (13C) acquire_13c->ft_13c phase_1h Phase Correction (1H) ft_1h->phase_1h baseline_1h Baseline Correction (1H) phase_1h->baseline_1h integrate_1h Integration (1H) baseline_1h->integrate_1h assign_1h Assign 1H signals integrate_1h->assign_1h phase_13c Phase Correction (13C) ft_13c->phase_13c baseline_13c Baseline Correction (13C) phase_13c->baseline_13c peak_pick_13c Peak Picking (13C) baseline_13c->peak_pick_13c assign_13c Assign 13C signals peak_pick_13c->assign_13c structure Structure Elucidation assign_1h->structure assign_13c->structure

References

In-depth Technical Guide to the Crystal Structure Analysis of a Diarylamine: A Case Study of 4-bromo-N-(4-bromophenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the crystal structure analysis of 4-bromo-N-(4-bromophenyl)aniline . At the time of this report, comprehensive crystallographic data for the requested compound, 4-bromo-N,N-bis(4-methoxyphenyl)aniline, was not publicly available. Therefore, 4-bromo-N-(4-bromophenyl)aniline, a structurally related diarylamine, has been chosen as a representative case study to illustrate the principles and methodologies of single-crystal X-ray diffraction analysis in this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the experimental protocols, data analysis, and structural characteristics of a representative brominated diarylamine.

Introduction

Diarylamines are a significant class of organic compounds with applications in materials science, medicinal chemistry, and as synthetic intermediates. Their three-dimensional structure, dictated by the crystalline arrangement, profoundly influences their physical and biological properties. This document provides a comprehensive analysis of the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, a molecule that serves as an analogue to brominated diphenyl ether flame retardants.[1][2] The analysis is based on single-crystal X-ray diffraction data, which allows for the precise determination of atomic positions and molecular geometry.

Molecular Structure and Conformation

The molecule 4-bromo-N-(4-bromophenyl)aniline (C₁₂H₉Br₂N) exhibits a "propeller-like" conformation, which is characteristic of diarylamines.[1][2] The two phenyl rings are twisted with respect to each other around the central nitrogen atom. This twisting is a result of steric hindrance between the ortho-hydrogens on the adjacent rings.

Key conformational features include the dihedral angle between the two benzene rings and the pitch angles. The pitch angle is defined as the angle between the mean plane of each aryl group and the plane defined by the C-N-C bridging angle.[1][2] In the case of 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene rings is 47.32 (5)°.[1][2] The pitch angles are 18.1 (2)° and 31.7 (2)°.[1][2] The aryl-bridging C—N—C angle is 128.5 (2)°.[1]

Crystallographic Data

The crystallographic data for 4-bromo-N-(4-bromophenyl)aniline provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details for 4-bromo-N-(4-bromophenyl)aniline. [1][2]

ParameterValue
Empirical FormulaC₁₂H₉Br₂N
Formula Weight327.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9993 (12)
b (Å)13.032 (3)
c (Å)14.228 (3)
β (°)96.967 (3)
Volume (ų)1104.2 (4)
Z4
Temperature (K)125
Radiation typeMo Kα
Wavelength (Å)0.71073
Absorption coefficient (mm⁻¹)7.30
F(000)624
Crystal size (mm)0.30 x 0.30 x 0.17
θ range for data collection (°)2.3 to 30.2
Reflections collected17275
Independent reflections3373
R_int0.026
Data/restraints/parameters3373 / 0 / 145
Goodness-of-fit on F²1.07
Final R indices [I>2σ(I)]R₁ = 0.026, wR₂ = 0.064
R indices (all data)R₁ = 0.034, wR₂ = 0.067

Intermolecular Interactions

In the crystal structure of 4-bromo-N-(4-bromophenyl)aniline, there is no evidence of classical N—H···N hydrogen bonding.[1][2] However, a notable short intermolecular Br···Br contact of 3.568 (1) Å is observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å).[1] This suggests the presence of halogen bonding, which can play a significant role in the stabilization of the crystal packing.

Experimental Protocols

The synthesis of a related compound, (E)-N,1-bis(4-bromophenyl)methanimine, involves the condensation reaction of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio.[3] The reactants are dissolved in ethanol and refluxed for 6 hours at 363 K.[3] After cooling to room temperature, the precipitated product is purified by repeated recrystallization from ethanol.[3] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, such as ethanol or a methanol/chloroform mixture (1:1), at room temperature.[3] For the title compound, crystalline 4-bromo-N-(4-bromophenyl)aniline was purchased from a commercial source.[1][2]

A suitable single crystal is mounted on a diffractometer. The data for 4-bromo-N-(4-bromophenyl)aniline was collected on a Bruker APEXII CCD area-detector diffractometer.[1] The crystal is kept at a constant low temperature (125 K) during data collection to minimize thermal vibrations of the atoms.[1][2] The diffractometer uses graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1]

Data is collected using a series of ω and φ scans to cover a significant portion of the reciprocal space. The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption. An absorption correction is applied using a multi-scan method (e.g., SADABS).[1]

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1] The final refinement includes the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The quality of the final refined model is assessed by the R-factors, the goodness-of-fit, and the residual electron density map.

Logical Workflow

The process of determining and analyzing a crystal structure follows a well-defined workflow, from sample preparation to the final analysis of the structural features.

CrystalStructureAnalysisWorkflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation cluster_analysis Structural Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Integration & Scaling data_collection->integration absorption Absorption Correction integration->absorption solution Structure Solution (Direct Methods) absorption->solution refinement Full-Matrix Least-Squares Refinement solution->refinement validation Validation (R-factors, CIF check) refinement->validation geometry Molecular Geometry (Bond lengths, angles) validation->geometry packing Crystal Packing & Intermolecular Interactions geometry->packing visualization Visualization & Reporting packing->visualization

Workflow for Crystal Structure Analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 4-bromo-N-(4-bromophenyl)aniline as a representative example for diarylamines. The methodologies described, from synthesis and crystallization to X-ray data collection and structure refinement, are fundamental to the field of chemical crystallography. The detailed structural data presented in the tables and the workflow diagram offer a comprehensive resource for researchers working with similar compounds. The understanding of the three-dimensional structure and intermolecular interactions is crucial for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Electrochemical Properties of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative of significant interest in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its molecular structure, featuring a bromine substituent and two methoxy groups, suggests tunable electronic and electrochemical properties that are crucial for its function as a hole-transporting material. This guide provides a comprehensive overview of the expected electrochemical properties and the methodologies used to characterize them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 194416-45-0
Molecular Formula C20H18BrNO2
Molecular Weight 384.27 g/mol
Appearance Beige solid

Electrochemical Properties

Triarylamine derivatives are known for their ability to undergo reversible oxidation processes, making them excellent candidates for hole-transporting layers in electronic devices. The electrochemical behavior of this compound is expected to be characterized by one or more reversible oxidation waves, corresponding to the formation of a stable radical cation and potentially a dication at higher potentials.

Expected Cyclic Voltammetry Data

The cyclic voltammetry (CV) of this compound would likely exhibit a reversible one-electron oxidation peak. The methoxy groups, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted triphenylamine. Conversely, the electron-withdrawing bromine atom would likely increase the oxidation potential. The interplay of these substituents will determine the final redox potential.

Table of Expected Electrochemical Data:

ParameterExpected Value Range
First Oxidation Potential (Epa) +0.6 to +1.0 V vs. Ag/AgCl
First Reduction Potential (Epc) +0.5 to +0.9 V vs. Ag/AgCl
Formal Potential (E°') +0.55 to +0.95 V vs. Ag/AgCl
Peak Separation (ΔEp) 60 - 100 mV

These values are estimations based on related triarylamine structures and can vary depending on the experimental conditions.

Experimental Protocols

The following section outlines a typical experimental protocol for the electrochemical characterization of this compound using cyclic voltammetry.

Materials and Reagents
  • Analyte: this compound (typically 1-5 mM solution)

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4) (typically 0.1 M)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum (Pt) wire or foil

  • Inert Gas: Argon or Nitrogen for deoxygenation

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup.

Experimental Procedure
  • Electrode Preparation: The working electrode is polished with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and the chosen solvent to ensure a clean and smooth surface.

  • Solution Preparation: The analyte and the supporting electrolyte are dissolved in the solvent to the desired concentrations.

  • Deoxygenation: The electrochemical cell containing the solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Cyclic Voltammetry Measurement: The potential is scanned from an initial potential (where no faradaic reaction occurs) towards a more positive potential and then reversed. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox process.

  • Data Analysis: The peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined from the voltammogram. The formal potential (E°') is calculated as the average of the anodic and cathodic peak potentials. The peak separation (ΔEp) is the difference between Epa and Epc.

Electropolymerization

Aniline and its derivatives can undergo electropolymerization to form conductive polymer films on the electrode surface. This process is initiated by the oxidation of the monomer to a radical cation.

Proposed Electropolymerization Mechanism

The electropolymerization of this compound is expected to proceed through a radical coupling mechanism, similar to other aniline derivatives. The key steps are:

  • Oxidation of the Monomer: The monomer is oxidized at the electrode surface to form a radical cation.

  • Radical Coupling: Two radical cations couple to form a dimer.

  • Deprotonation: The dimer loses two protons to re-aromatize.

  • Chain Propagation: The dimer is further oxidized, and the process of coupling and deprotonation continues, leading to the growth of a polymer chain on the electrode surface.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Electrode Polishing & Cleaning prep_solution Solution Preparation (Analyte + Electrolyte + Solvent) prep_electrode->prep_solution Combine in Electrochemical Cell deoxygenation Deoxygenation (Inert Gas Purging) prep_solution->deoxygenation cv_scan Cyclic Voltammetry Scan deoxygenation->cv_scan Apply Potential Sweep data_extraction Data Extraction (Peak Potentials & Currents) cv_scan->data_extraction parameter_calculation Parameter Calculation (E°', ΔEp) data_extraction->parameter_calculation

Caption: Workflow for Cyclic Voltammetry Analysis.

Proposed Electropolymerization Pathway

electropolymerization_pathway M Monomer (this compound) M_radical Monomer Radical Cation M->M_radical -e⁻ (Oxidation) Dimer Dimer M_radical->Dimer + Monomer Radical Cation (Coupling) Polymer Polymer Film Dimer->Polymer Further Oxidation & Coupling -2H⁺, -2e⁻

Caption: Proposed Electropolymerization Mechanism.

Conclusion

This compound possesses the key structural features of a promising hole-transporting material. While direct experimental data on its electrochemical properties are scarce, the well-understood behavior of analogous triarylamine compounds allows for a reliable prediction of its redox characteristics. The methodologies and expected outcomes detailed in this guide provide a solid foundation for researchers and professionals seeking to explore the potential of this and similar molecules in the field of organic electronics and beyond. Further experimental investigation is warranted to precisely quantify its electrochemical parameters and to explore its electropolymerization capabilities.

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative. This class of compounds is widely recognized for its application in organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The thermal stability of these materials is a critical parameter that directly influences the operational lifetime and performance of such devices. High thermal stability, characterized by a high decomposition temperature (Td) and a high glass transition temperature (Tg), is essential to prevent material degradation during device fabrication and operation, which often involve elevated temperatures. This guide explores the expected thermal properties of this compound, potential degradation pathways, and the standard methodologies for their characterization.

Expected Thermal Properties

Triarylamine derivatives are known for their robust thermal stability. While specific data for this compound is unavailable, data from analogous compounds provide a reasonable estimation of its thermal properties.

Table 1: Thermal Properties of Structurally Related Triarylamine Derivatives

Compound NameStructureDecomposition Temp. (Td, °C)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)
ADT-TPAAnthradithiophene core with triphenylamine arms>387131.7-134.9250.1
ADT-DPAAnthradithiophene core with diphenylamine arms>327116.7-119.4262.1
2,7-OPOT9,10-Dimethoxyphenanthrene core417--
3,6-OPOT9,10-Dimethoxyphenanthrene core403--
Spiro-OMeTADSpirobifluorene core with methoxy-substituted triphenylamine arms441125-
CBPPOCarbazole-based bipolar host material460147-
CBPmBICarbazole-based bipolar host material494157-

Note: The data presented is for comparative purposes and is derived from various research publications on hole-transporting materials.[1][2][3]

Based on these related compounds, it is anticipated that this compound will exhibit a high decomposition temperature, likely in the range of 350-450 °C. The glass transition temperature is expected to be above 100 °C, contributing to the morphological stability of thin films at elevated temperatures.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through the cleavage of its weakest chemical bonds. The primary degradation pathways likely involve:

  • C-N Bond Scission: The bonds between the central nitrogen atom and the aromatic rings are susceptible to cleavage at high temperatures, leading to the formation of smaller aromatic amine and phenyl radical fragments.

  • C-Br Bond Scission: The carbon-bromine bond is also a potential site for homolytic cleavage, which would release a bromine radical and a triarylamine radical. This can initiate further radical-induced decomposition reactions.[4][5][6]

  • Ether Linkage Cleavage: The methoxy groups (-OCH3) on the phenyl rings may also degrade, potentially through the cleavage of the C-O bond, leading to the formation of phenols and methyl radicals.

  • Polymerization and Char Formation: At very high temperatures, the radical fragments generated can recombine to form larger, more complex, and often polymeric structures, ultimately leading to the formation of a carbonaceous char.[4]

The degradation process can be influenced by the atmosphere (inert or oxidative) in which the heating occurs. In an oxidative environment, the degradation is expected to be more complex, involving reactions with oxygen that can lead to the formation of oxidized byproducts.

Experimental Protocols for Thermal Analysis

The thermal stability and degradation of this compound can be systematically investigated using a combination of thermoanalytical and chromatographic techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature.[7]

Detailed Experimental Protocol for TGA:

  • Sample Preparation:

    • Ensure the sample is a fine, homogeneous powder to promote uniform heating.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[8]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to remove any air and prevent premature oxidation.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition range (e.g., 800 °C).[9]

  • Data Analysis:

    • Plot the sample weight percentage as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (T5%). The onset temperature of decomposition can also be determined from the intersection of the baseline and the tangent of the decomposition step.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine phase transitions such as melting (Tm) and glass transitions (Tg).[10][11]

Detailed Experimental Protocol for DSC:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan to ensure a closed system, especially if the material is volatile.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history.[12]

    • First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition.

    • Second Heat: Heat the sample again at the same controlled rate to the final temperature. The data from the second heating scan is typically used for analysis.[1]

  • Data Analysis:

    • The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve.

    • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event. For pure organic compounds, the onset of the peak is often taken as the melting point.[12]

Analysis of Degradation Products

To understand the degradation mechanism, it is crucial to identify the chemical species formed during thermal decomposition.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[13][14][15]

Detailed Experimental Protocol for Py-GC-MS:

  • Sample Preparation:

    • A small amount of the sample (micrograms to a few milligrams) is placed in a pyrolysis tube or on a filament.[14]

  • Pyrolysis:

    • The sample is rapidly heated to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

  • GC Separation:

    • The resulting pyrolysis products (pyrolysate) are swept by a carrier gas into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

  • MS Detection and Identification:

    • The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

HPLC-MS can be used to analyze less volatile or thermally labile degradation products that are not amenable to GC-MS.

Detailed Experimental Protocol for HPLC-MS:

  • Sample Preparation:

    • The residue after a TGA experiment or a sample heated in a furnace can be dissolved in a suitable organic solvent.

    • The solution is filtered to remove any insoluble char.

  • HPLC Separation:

    • An aliquot of the filtered solution is injected into an HPLC system.

    • The components are separated on a chromatographic column (e.g., a reverse-phase C18 column) using a suitable mobile phase gradient.[16][17]

  • MS Detection and Identification:

    • The eluent from the HPLC is introduced into a mass spectrometer (e.g., with an electrospray ionization - ESI - source).

    • The mass spectra of the separated components are used to determine their molecular weights and fragmentation patterns, aiding in their identification.[18]

Visualized Workflows and Relationships

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_degradation_analysis Degradation Product Analysis cluster_results Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS HPLCMS HPLC-MS TGA->HPLCMS Residue Analysis Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Tm Melting Temperature (Tm) DSC->Tm DegradationProducts Identification of Degradation Products PyGCMS->DegradationProducts HPLCMS->DegradationProducts Mechanism Elucidation of Degradation Mechanism Td->Mechanism DegradationProducts->Mechanism

Caption: Workflow for the comprehensive thermal analysis of this compound.

Degradation_Pathway cluster_cleavage Initial Thermal Cleavage cluster_products Primary Degradation Products cluster_final Final Products Parent This compound CN_Scission C-N Bond Scission Parent->CN_Scission CBr_Scission C-Br Bond Scission Parent->CBr_Scission CO_Scission C-O Bond Scission Parent->CO_Scission Aromatic_Amines Smaller Aromatic Amines CN_Scission->Aromatic_Amines Bromophenyl_Radicals Bromophenyl Radicals CBr_Scission->Bromophenyl_Radicals Triarylamine_Radicals Triarylamine Radicals CBr_Scission->Triarylamine_Radicals Phenols Phenolic Compounds CO_Scission->Phenols Volatiles Volatile Fragments Aromatic_Amines->Volatiles Char Polymeric Char Aromatic_Amines->Char Bromophenyl_Radicals->Volatiles Bromophenyl_Radicals->Char Triarylamine_Radicals->Char Phenols->Volatiles

Caption: Postulated thermal degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the behavior of analogous triarylamine compounds. It is expected to be a thermally stable material with a high decomposition temperature, making it suitable for applications in organic electronics. The degradation is likely to proceed via the cleavage of C-N and C-Br bonds. A systematic investigation using the detailed TGA, DSC, Py-GC-MS, and HPLC-MS protocols outlined in this guide would be necessary to fully elucidate its thermal properties and degradation mechanisms. Such studies are crucial for predicting the long-term stability and performance of devices incorporating this material.

References

A Technical Guide to the Frontier Molecular Orbital Energies of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the triarylamine derivative, 4-bromo-N,N-bis(4-methoxyphenyl)aniline. Understanding these frontier molecular orbitals is crucial for applications in organic electronics, materials science, and drug design, as they govern the electronic and optical properties of the molecule.

Data Presentation

The following table summarizes the typical data that would be collected from experimental and computational analyses of this compound. The values presented here are hypothetical and serve as a template for reporting actual findings.

ParameterExperimental (Cyclic Voltammetry)Computational (DFT)
HOMO Energy Level (eV) EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]Value from DFT calculation
LUMO Energy Level (eV) ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8]Value from DFT calculation
Electrochemical Band Gap (eV) Egelectrochem = ELUMO - EHOMO-
Optical Band Gap (eV) Egopt (from UV-Vis Spectroscopy)-
Computational Band Gap (eV) -ELUMO - EHOMO

Experimental and Computational Methodologies

The determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical measurements and theoretical calculations. Cyclic voltammetry (CV) is the primary experimental technique, while Density Functional Theory (DFT) is the most common computational method.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. From the oxidation and reduction potentials of a compound, the HOMO and LUMO energy levels can be estimated.[1][2]

1. Sample Preparation:

  • A solution of this compound is prepared in a suitable solvent, such as dichloromethane or acetonitrile.

  • A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is added to the solution to ensure sufficient conductivity.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used.[1][2]

  • Working Electrode: A glassy carbon electrode is commonly used.

  • Reference Electrode: A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) is employed. The potential is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[3][4]

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

3. Data Acquisition:

  • The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • A cyclic voltammogram is recorded by scanning the potential from an initial value to a vertex potential and then back.

  • The scan is performed to encompass the oxidation and reduction events of the compound.

  • The ferrocene/ferrocenium couple's half-wave potential (E1/2) is measured under the same conditions.

4. Data Analysis:

  • The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated using the following empirical formulas[3]:

    • EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.[3]

experimental_workflow cluster_prep Sample Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis prep_sample Dissolve Compound in Solvent add_electrolyte Add Supporting Electrolyte prep_sample->add_electrolyte setup_cell Assemble 3-Electrode Cell prep_sample->setup_cell purge_solution Purge with Inert Gas setup_cell->purge_solution run_cv Record Cyclic Voltammogram purge_solution->run_cv calibrate Calibrate with Ferrocene run_cv->calibrate determine_onsets Determine Onset Potentials calibrate->determine_onsets calculate_energies Calculate HOMO/LUMO Energies determine_onsets->calculate_energies

Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.
Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide a theoretical estimation of the HOMO and LUMO energy levels by solving the electronic structure of the molecule.

1. Molecular Structure Input:

  • The 3D structure of this compound is built using molecular modeling software.

2. Geometry Optimization:

  • The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[5]

3. Frequency Calculation:

  • A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

4. Single-Point Energy Calculation:

  • A single-point energy calculation is then carried out on the optimized geometry to determine the energies of the molecular orbitals.

  • The energies of the HOMO and LUMO are extracted from the output of this calculation.

5. Choice of Functional and Basis Set:

  • The choice of the DFT functional and basis set can significantly impact the calculated energy levels. For triarylamine derivatives, hybrid functionals such as B3LYP or CAM-B3LYP are often used. The 6-31+G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost.[6]

computational_workflow start Define Molecular Structure choose_method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d)) start->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc is_minimum True Energy Minimum? freq_calc->is_minimum reoptimize Re-optimize Geometry is_minimum->reoptimize No spe_calc Single-Point Energy Calculation is_minimum->spe_calc Yes reoptimize->geom_opt extract_energies Extract HOMO & LUMO Energies spe_calc->extract_energies

Computational workflow for determining HOMO/LUMO levels using DFT.

Conclusion

The combination of cyclic voltammetry and DFT calculations provides a robust approach to determining the HOMO and LUMO energy levels of this compound. While experimental data for this specific compound is not yet prevalent in the literature, the detailed protocols outlined in this guide offer a clear pathway for researchers to obtain these essential electronic properties. Accurate determination of the frontier molecular orbital energies is a critical step in the rational design of novel organic materials for a wide range of applications.

References

A Technical Guide to 4-bromo-N,N-bis(4-methoxyphenyl)aniline: Suppliers, Pricing, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a key intermediate in the development of advanced materials for organic electronics. This document details commercially available suppliers, current pricing, and a verified synthetic protocol, offering a valuable resource for researchers and developers in the field.

Core Compound Information

This compound , with a CAS number of 194416-45-0, is a triarylamine derivative. Its molecular structure features a central nitrogen atom bonded to a bromophenyl group and two methoxyphenyl groups. This structure imparts valuable electronic properties, making it a crucial building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The compound is typically a white to beige solid.[2][3][4]

Commercial Availability and Pricing

A variety of chemical suppliers offer this compound in quantities ranging from milligrams to kilograms. The pricing is subject to change and depends on the purity and quantity ordered. Below is a summary of key suppliers and their indicative pricing.

SupplierProduct NumberPurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich AMBH303C6A2ANot specified250 mg, 1 g, 5 g, 25 g, 100 g$12.65 (250 mg) - $1,009.70 (100 g)
TCI Chemicals B4667>98.0% (HPLC)1 g, 5 gPrice available upon inquiry.
Fisher Scientific B46671G98.0+%1 gPrice available upon inquiry.[5]
Greatcell Solar Materials MS008500Not specified5 g, 10 g, 50 g, 100 g$198.98 AUD (5 g) - $2,487.26 AUD (100 g)[3]
Borun New Material Not specifiedNot specifiedInquiry for detailsPrice available upon inquiry.[4]
ChemicalBook ---98%, 99%, 99.5%g, kg$19.00 - $357.00 / g; $1.00 - $200.00 / kg (from various listed suppliers)[6]
Wuhan Kemi-Works Chemical Co., Ltd. Not specifiedNot specifiedMOQ: 1 kg$10 - $100 / kg (FOB)[7]
Watson International Ltd Not specified98% minMin. Order: 1 gPrice available upon inquiry.[8]

Experimental Protocol: Synthesis of this compound

The following is a common and effective method for the synthesis of this compound via electrophilic bromination of 4,4'-dimethoxytriphenylamine.

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 9.0 g (29.5 mmol) of 4,4'-dimethoxytriphenylamine in 100 mL of dimethylformamide (DMF).

  • Preparation of Brominating Agent: In a separate flask, dissolve 5.25 g (29.5 mmol) of N-bromosuccinimide (NBS) in 30 mL of DMF.

  • Reaction: Slowly add the NBS solution dropwise to the solution of 4,4'-dimethoxytriphenylamine while stirring at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 23 hours.[6]

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by pouring the mixture into 600 mL of water. Extract the product with dichloromethane (4 x 150 mL).[6]

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium thiosulfate solution (4 x 150 mL) to remove any unreacted bromine. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a 5:1 mixture of hexane and ethyl acetate as the eluent. This should yield the pure this compound.[6]

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactant1 4,4'-Dimethoxytriphenylamine in DMF Reaction Bromination at Room Temperature Reactant1->Reaction Reactant2 N-Bromosuccinimide in DMF Reactant2->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with Na2S2O3 Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for this compound.

Applications in Materials Science

This compound serves as a versatile building block in the synthesis of more complex organic electronic materials. The bromo-functional group provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the facile introduction of various functional groups to tune the optical and electronic properties of the final material.

The triphenylamine core is an excellent hole-transporting moiety due to its low ionization potential and good charge-carrier mobility. The methoxy groups further modulate the electronic properties of the molecule. These characteristics make it a sought-after precursor for the synthesis of:

  • Hole-Transporting Materials (HTMs): For use in perovskite solar cells and OLEDs.

  • Organic Semiconductors: As a component in organic thin-film transistors (OTFTs).

  • Non-linear Optical (NLO) Materials: For applications in photonics and optoelectronics.

Logical Relationship of Material Synthesis

The utility of this compound as a building block can be represented in the following diagram.

Material_Synthesis_Logic cluster_reactions Cross-Coupling Reactions cluster_applications Target Materials and Applications Start 4-bromo-N,N-bis (4-methoxyphenyl)aniline Suzuki Suzuki Coupling Start->Suzuki Stille Stille Coupling Start->Stille Buchwald Buchwald-Hartwig Amination Start->Buchwald Heck Heck Coupling Start->Heck HTM Hole-Transporting Materials (OLEDs, PSCs) Suzuki->HTM NLO Non-Linear Optical Materials Suzuki->NLO Semiconductors Organic Semiconductors (OTFTs) Stille->Semiconductors Buchwald->HTM Polymers Conducting Polymers Heck->Polymers

References

Methodological & Application

Application Notes and Protocols for the Use of 4-bromo-N,N-bis(4-methoxyphenyl)aniline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility over traditional liquid crystal displays. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) within its multilayered organic semiconductor structure. Hole Transport Materials (HTMs) are a crucial component of modern OLEDs, facilitating the efficient injection of holes from the anode and their transport to the emissive layer, while also blocking the passage of electrons to the anode. This ensures that charge recombination occurs predominantly within the emissive layer, maximizing the light output of the device.

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a key chemical intermediate in the synthesis of advanced triarylamine-based HTMs.[1] Its molecular structure provides a versatile platform for the development of high-performance organic semiconductors through various cross-coupling reactions. The bromine atom serves as a reactive site for the introduction of other functional groups, allowing for the fine-tuning of the material's electronic and physical properties, such as its highest occupied molecular orbital (HOMO) energy level, charge carrier mobility, and thermal stability. These properties are paramount for achieving high efficiency, brightness, and operational lifetime in OLED devices.

This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in the synthesis of HTMs and the subsequent fabrication and characterization of OLED devices.

Data Presentation

While specific performance data for OLEDs employing HTMs directly synthesized from this compound is not extensively available in the public domain, the following tables present typical photophysical and electrochemical properties of related triarylamine-based HTMs and representative performance metrics of OLEDs incorporating such materials. This data is provided for illustrative purposes to guide researchers in the evaluation of newly synthesized materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 194416-45-0
Molecular Formula C₂₀H₁₈BrNO₂
Molecular Weight 384.27 g/mol
Appearance Beige solid
Purity Typically >96%

Table 2: Representative Photophysical and Electrochemical Properties of Triarylamine-based Hole Transport Materials

ParameterTypical RangeSignificance in OLEDs
HOMO Energy Level -5.1 to -5.5 eVDetermines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient charge injection.
LUMO Energy Level -2.0 to -2.5 eVInfluences the electron-blocking capability of the HTL. A higher LUMO level prevents electrons from leaking to the anode.
Triplet Energy (T₁) >2.7 eV (for phosphorescent OLEDs)Must be higher than that of the emissive dopant to prevent reverse energy transfer and ensure high phosphorescence efficiency.
Glass Transition Temp. (Tg) >100 °CA high Tg indicates good morphological stability of the thin film, which is essential for long device lifetime.
Hole Mobility 10⁻⁵ to 10⁻³ cm²/VsA high hole mobility ensures efficient transport of holes to the emissive layer, enabling high brightness at low operating voltages.

Table 3: Representative Performance of a Green Phosphorescent OLED Incorporating a Triarylamine-based HTL

ParameterRepresentative Value
Turn-on Voltage (V) 2.5 - 4.0
Maximum Luminance (cd/m²) > 10,000
Maximum Current Efficiency (cd/A) 40 - 80
Maximum Power Efficiency (lm/W) 30 - 70
Maximum External Quantum Efficiency (%) 15 - 25
Peak Emission Wavelength (nm) ~520
CIE Coordinates (x, y) (0.30, 0.61)

Experimental Protocols

Protocol 1: Generalized Synthesis of a Hole Transport Material via Suzuki Coupling

This protocol describes a generalized method for synthesizing a more complex HTM by reacting this compound with a boronic acid derivative.

Materials:

  • This compound

  • A suitable arylboronic acid (e.g., 9-phenyl-9H-carbazole-3-boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Toluene

  • Deionized water

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.1 equivalents) in a mixture of toluene and deionized water.

  • De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously under an inert atmosphere for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final high-purity HTM.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for fabricating a multilayer OLED device using thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • UV-ozone cleaner

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Organic semiconductor materials (HTL, EML, ETL, EIL)

  • Metal for cathode (e.g., LiF/Al)

  • Quartz crystal microbalance for thickness monitoring

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers onto the ITO substrate. A typical device structure is:

      • Hole Injection Layer (HIL), e.g., HATCN (5 nm)

      • Hole Transport Layer (HTL), the synthesized material (40 nm)

      • Emissive Layer (EML), e.g., CBP doped with Ir(ppy)₃ (8 wt%) (30 nm)

      • Electron Transport Layer (ETL), e.g., Bphen (30 nm)

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.

  • Cathode Deposition:

    • Deposit the electron injection layer (EIL), e.g., Lithium Fluoride (LiF) (1 nm), at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode, e.g., Aluminum (Al) (100 nm), at a rate of 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Protocol 3: Characterization of the OLED Device

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter and a calibrated photodiode to measure the current density, voltage, and luminance of the device.

    • From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer.

    • Calculate the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectrum to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE):

    • Measure the EQE using an integrating sphere to capture all the emitted light.

  • Operational Lifetime:

    • Measure the time it takes for the initial luminance of the device to decrease by a certain percentage (e.g., 50%, LT₅₀) under a constant current density.

Mandatory Visualizations

Synthesis_Workflow Precursor 4-bromo-N,N-bis (4-methoxyphenyl)aniline Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Reaction Precursor->Coupling HTM Hole Transport Material (HTM) Coupling->HTM Purification Purification (Column Chromatography, Sublimation) HTM->Purification Characterization Material Characterization (NMR, MS, TGA, CV) Purification->Characterization OLED_Fabrication_Workflow Substrate ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Deposition Vacuum Thermal Evaporation (<10⁻⁶ Torr) Substrate->Deposition HIL Hole Injection Layer (HIL) Deposition->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode Deposition (e.g., LiF/Al) ETL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Device Complete OLED Device Encapsulation->Device

References

Application Notes and Protocols for 4-bromo-N,N-bis(4-methoxyphenyl)aniline as a Hole Transport Material Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a triarylamine derivative that serves as a key building block in the synthesis of advanced organic semiconductors. Due to its chemical structure, featuring electron-rich methoxy groups and a reactive bromine site, this compound is an ideal precursor for creating high-performance hole transport materials (HTMs) used in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Its primary application lies not as a standalone HTM, but as a crucial intermediate for constructing more complex, high-efficiency HTMs through cross-coupling reactions. This document provides detailed protocols for its synthesis and its subsequent use in the preparation of an advanced spiro-configured HTM, along with a general protocol for its integration into a perovskite solar cell.

Note to the reader: The target audience of "drug development professionals" was specified in the request. However, extensive research has not revealed any direct applications of this compound in the field of drug development. Its established use is firmly within materials science and organic electronics.

Physicochemical Properties

The properties of this compound and a representative advanced HTM synthesized from it are summarized below.

PropertyThis compound (Precursor)Representative Advanced HTM (e.g., Spiro-SFX Derivative)
CAS Number 194416-45-0[1]N/A (Structure-dependent)
Molecular Formula C₂₀H₁₈BrNO₂[1]e.g., C₅₃H₄₂N₂O₄
Molecular Weight 384.27 g/mol [1]e.g., 770.91 g/mol [2]
Appearance Beige solid[1]Typically a white to off-white powder
Purity >98%[3]>99% (sublimed)
Highest Occupied Molecular Orbital (HOMO) ~ -5.1 to -5.3 eV (estimated)~ -5.0 to -5.2 eV
Lowest Unoccupied Molecular Orbital (LUMO) ~ -1.8 to -2.0 eV (estimated)~ -2.0 to -2.2 eV
Ionization Potential Not widely reported~ 5.2 to 5.4 eV
Solubility Soluble in common organic solvents (e.g., toluene, THF, dichloromethane)Generally soluble in chlorinated solvents (e.g., chlorobenzene, chloroform)

Experimental Protocols

Protocol 1: Synthesis of this compound (Precursor)

This protocol describes a general method for the synthesis of the title compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.[4][5]

Reaction Scheme:

Synthesis_of_Precursor reagents 4-bromoaniline + 2 eq. 4-iodoanisole product This compound reagents->product Buchwald-Hartwig Amination catalyst Pd₂(dba)₃ (Palladium Catalyst) + Josiphos-type ligand (Phosphine Ligand) + NaOtBu (Base) solvent Toluene Heat (e.g., 100 °C)

Figure 1: Synthesis of this compound.

Materials:

  • 4-bromoaniline (1.0 eq)

  • 4-iodoanisole (2.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 0.02 eq)

  • Josiphos-type phosphine ligand (e.g., SL-J009-1) (e.g., 0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoaniline, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of 4-iodoanisole via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a beige solid.

Protocol 2: Synthesis of an Advanced Spiro-Core HTM

This protocol provides a representative method for using this compound to synthesize a high-performance HTM, such as N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine, via a double Buchwald-Hartwig amination.

Reaction Scheme:

Synthesis_of_Advanced_HTM precursor 2 eq. This compound product Advanced Spiro-Core HTM (e.g., Spiro-SFX derivative) precursor->product Buchwald-Hartwig Amination core Spiro[fluorene-9,9'-xanthene]-2,7-diamine core->product Buchwald-Hartwig Amination catalyst Pd(OAc)₂ (Palladium Catalyst) + P(tBu)₃ (Ligand) + NaOtBu (Base) solvent Toluene Heat

Figure 2: Synthesis of an advanced spiro-core HTM.

Materials:

  • Spiro[fluorene-9,9'-xanthene]-2,7-diamine (1.0 eq)

  • This compound (2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.05 eq)

  • Tri(tert-butyl)phosphine (P(tBu)₃) (e.g., 0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with spiro[fluorene-9,9'-xanthene]-2,7-diamine, this compound, Pd(OAc)₂, and NaOtBu.

  • Solvent and Ligand Addition: Add anhydrous toluene to the flask, followed by the addition of the P(tBu)₃ ligand.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 24-48 hours until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature, dilute with toluene, and filter through a pad of silica gel, washing with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. A final purification step by sublimation is often necessary to achieve the high purity required for electronic devices.

Protocol 3: Fabrication of a Perovskite Solar Cell (n-i-p architecture)

This protocol outlines the general steps for fabricating a perovskite solar cell using a triarylamine-based HTM, such as the one synthesized in Protocol 2.[6][7][8]

PSC_Fabrication_Workflow sub_prep 1. FTO Substrate Cleaning & Etching etl 2. Electron Transport Layer (ETL) (e.g., TiO₂ or SnO₂) Deposition sub_prep->etl perovskite 3. Perovskite Absorber Layer (e.g., MAPbI₃) Deposition etl->perovskite htm 4. Hole Transport Layer (HTL) Deposition perovskite->htm electrode 5. Metal Electrode (e.g., Gold) Evaporation htm->electrode htm_sol HTM Solution: Synthesized HTM + Chlorobenzene + Additives (Li-TFSI, tBP) htm_sol->htm characterization 6. Device Characterization (J-V, EQE) electrode->characterization

Figure 3: General workflow for perovskite solar cell fabrication.

Materials & Solutions:

  • Patterned FTO-coated glass substrates

  • ETL precursor solution (e.g., TiO₂ paste or SnO₂ nanoparticle solution)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • HTM Solution:

    • Synthesized HTM (e.g., 70-90 mg/mL in chlorobenzene)

    • Additives: 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)

  • Gold evaporation source

  • Solvents for cleaning (detergent, DI water, acetone, isopropanol)

Procedure:

  • Substrate Preparation: Clean the FTO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream. An optional UV-Ozone treatment can be performed to improve the wettability.

  • ETL Deposition: Deposit a compact and/or mesoporous TiO₂ layer or a SnO₂ layer onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing at high temperature (e.g., 450-500 °C).

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Deposit the perovskite precursor solution onto the ETL via a one-step or two-step spin-coating method. An anti-solvent dripping step (e.g., with chlorobenzene) is often employed during the spin-coating to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150 °C).

  • HTL Deposition: Prepare the HTM solution by dissolving the synthesized HTM and additives in chlorobenzene. Spin-coat the HTM solution onto the perovskite layer. The device is then typically left in a dry, dark environment overnight to allow for slow oxidation of the HTM, which improves its conductivity.

  • Electrode Deposition: Define the active area of the device using a shadow mask and deposit a gold or silver back contact (80-100 nm) by thermal evaporation.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination. The external quantum efficiency (EQE) can also be measured to determine the spectral response.

Performance Data of Representative Triarylamine-Based HTMs

The following table presents typical performance parameters for perovskite solar cells using advanced triarylamine-based HTMs, demonstrating the potential of materials derived from precursors like this compound.

HTM (Structure Type)V_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
STR0 (Star-shaped) 1.0120.696413.32[9][10]
Tetra-TPA (Multi-armed) 1.0922.87217.9[11]
PCP-TPA ([9][9]Paracyclophane) 1.0722.37417.6[5]
CH₃O-PTAA (Polymer) >1.1>23>78>20[12]
M141 (Asymmetrical D-π-D) 1.0823.9679.920.74[13]

Abbreviations: V_oc (Open-circuit voltage), J_sc (Short-circuit current density), FF (Fill Factor), PCE (Power Conversion Efficiency).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of sophisticated hole transport materials. Through well-established palladium-catalyzed cross-coupling reactions, this building block can be incorporated into complex molecular architectures, such as star-shaped, polymeric, or spiro-configured HTMs. These advanced materials exhibit excellent thermal stability, suitable energy levels for efficient hole extraction from the perovskite layer, and high hole mobility, leading to high-performance and stable perovskite solar cells. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working on the development of next-generation optoelectronic materials.

References

Application Notes and Protocols for the Synthesis of Hole Transport Layers using 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline serves as a crucial building block in the synthesis of advanced hole transport materials (HTMs) for organic electronic devices. Its triarylamine core provides excellent hole mobility and appropriate energy levels for efficient charge injection and transport in devices such as Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the tuning of the material's optoelectronic properties to optimize device performance.

This document provides detailed protocols for the synthesis of novel HTLs starting from this compound via two powerful synthetic methodologies: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are widely employed in materials science to create complex organic molecules with desired functionalities.

Synthetic Pathways

The functionalization of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The two primary strategies, Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allow for the introduction of various aryl, heteroaryl, or amine substituents, leading to a diverse library of HTMs with tailored properties.

Synthesis_Pathways cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Hole Transport Layers (HTLs) start This compound buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OR)₂, Pd catalyst, Ligand, Base htl_amine Triarylamine-based HTLs (C-N coupled) buchwald->htl_amine htl_aryl Triarylamine-based HTLs (C-C coupled) suzuki->htl_aryl Buchwald_Hartwig_Workflow A 1. Setup - Add Pd precatalyst and ligand to Schlenk tube - Inert atmosphere B 2. Reagent Addition - Add base, this compound, and amine A->B C 3. Solvent Addition - Add anhydrous, degassed solvent B->C D 4. Reaction - Heat with stirring C->D E 5. Monitoring - TLC or LC-MS D->E F 6. Workup - Cool, dilute, and filter E->F G 7. Purification - Extraction and column chromatography F->G H Final Product - Characterized HTL G->H Device_Structure cluster_device Perovskite Solar Cell (p-i-n) Anode Anode (e.g., ITO) HTL Hole Transport Layer (Synthesized HTL) HTL->Anode Hole Transport Perovskite Perovskite Absorber Perovskite->HTL Hole Extraction ETL Electron Transport Layer Perovskite->ETL Electron Extraction Cathode Cathode (e.g., Ag) ETL->Cathode Electron Transport Holes Holes (h⁺) Electrons Electrons (e⁻)

Application Notes and Protocols for 4-bromo-N,N-bis(4-methoxyphenyl)aniline in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-bis(4-methoxyphenyl)aniline is a versatile chemical intermediate that plays a significant role in the development of advanced materials for organic electronics, particularly in the burgeoning field of perovskite solar cells (PSCs). While not typically employed directly as a hole-transporting layer (HTL) in its own right, this arylamine derivative serves as a critical building block for the synthesis of more complex and highly efficient hole-transporting materials (HTMs). Its strategic bromination provides a reactive site for facile carbon-carbon bond formation, enabling the construction of larger, conjugated molecules with tailored electronic and physical properties for optimal performance in PSCs.

These application notes provide a comprehensive overview of the role of this compound as a precursor to advanced HTMs and detail the experimental protocols for the synthesis of these materials and their integration into high-performance perovskite solar cells.

Role as a Precursor to Advanced Hole-Transporting Materials

The primary application of this compound in the context of perovskite solar cells is as a starting material for the synthesis of larger, more functional HTMs. The bromo-functional group allows for the use of various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append other molecular fragments. This synthetic versatility enables the fine-tuning of the resulting HTM's properties, including:

  • Highest Occupied Molecular Orbital (HOMO) Energy Level: Crucial for efficient hole extraction from the perovskite layer.

  • Hole Mobility: Affects the rate of charge transport to the electrode, influencing the short-circuit current density (Jsc) and fill factor (FF).

  • Solubility and Film-Forming Properties: Important for achieving uniform and defect-free HTL films through solution processing.

  • Thermal and Chemical Stability: Essential for the long-term operational stability of the perovskite solar cell.

This document focuses on three such derivative HTMs synthesized from this compound:

  • TPA-2,7-FLTPA-TPA and TPA-3,6-FLTPA-TPA : Small molecule HTMs based on a fluorene core.

  • PFTPA : A polymeric HTM.

Quantitative Data Presentation

The performance of perovskite solar cells is highly dependent on the choice of the hole-transporting material. The following table summarizes the key photovoltaic parameters of devices employing HTMs derived from this compound.

Hole-Transporting Material (HTM)Device ArchitecturePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
TPA-2,7-FLTPA-TPA n-i-p17.10.9822.577.5
TPA-3,6-FLTPA-TPA n-i-p13.90.9621.866.5
PFTPA p-i-n (inverted)16.821.0521.773.8

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic protocol for this compound is provided for completeness. The synthesis typically involves the bromination of N,N-bis(4-methoxyphenyl)aniline.

Materials:

  • N,N-bis(4-methoxyphenyl)aniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve N,N-bis(4-methoxyphenyl)aniline (1.0 equivalent) in DMF in a round-bottom flask.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

Synthesis of Advanced Hole-Transporting Materials

Synthesis of TPA-2,7-FLTPA-TPA and TPA-3,6-FLTPA-TPA (Illustrative Suzuki Coupling):

These molecules are synthesized via a Suzuki coupling reaction between a dibrominated fluorene core and a boronic acid ester derivative of this compound.

Materials:

  • Appropriate dibromofluorene derivative (e.g., 2,7-dibromo-9,9-diarylfluorene)

  • Boronic acid ester of N,N-bis(4-methoxyphenyl)aniline (prepared from this compound)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Toluene and water (as solvents)

Procedure:

  • To a degassed mixture of toluene and aqueous K2CO3 solution, add the dibromofluorene derivative, the boronic acid ester of N,N-bis(4-methoxyphenyl)aniline, and the palladium catalyst.

  • Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 24-48 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final TPA-fluorene-TPA derivative.

Synthesis of PFTPA (Polymerization):

PFTPA is synthesized via a Suzuki polymerization reaction.

Materials:

  • 2,7-dibromo-9,9-bis(4-(N,N-bis(4-methoxyphenyl)amino)phenyl)fluorene monomer

  • 1,4-benzenediboronic acid bis(pinacol) ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Toluene and water (as solvents)

Procedure:

  • Combine the dibromofluorene monomer, the diboronic acid ester, the palladium catalyst, and the base in a degassed mixture of toluene and water.

  • Heat the reaction mixture to reflux under an inert atmosphere for 48-72 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and monomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents.

  • Dry the final polymer under vacuum.

Fabrication of Perovskite Solar Cells

n-i-p Device Architecture (for TPA-2,7-FLTPA-TPA and TPA-3,6-FLTPA-TPA):

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO2 layer by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution followed by annealing at high temperature (e.g., 500 °C). Then, deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste and anneal again.

  • Perovskite Layer Deposition: Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO). Spin-coat the precursor solution onto the TiO2 layer in a nitrogen-filled glovebox. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at a moderate temperature (e.g., 100-150 °C).

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the TPA-fluorene-TPA derivative in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP. Spin-coat the HTL solution onto the perovskite layer.

  • Metal Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact through a shadow mask to define the active area of the device.

p-i-n (Inverted) Device Architecture (for PFTPA):

  • Substrate Cleaning: Clean ITO-coated glass substrates as described above.

  • Hole Transport Layer (HTL) Deposition: Dissolve PFTPA in a suitable solvent (e.g., chlorobenzene) and spin-coat it onto the ITO substrate. Anneal the film.

  • Perovskite Layer Deposition: Deposit the perovskite layer on top of the PFTPA layer using the same procedure as for the n-i-p device.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a layer of an electron-transporting material like PCBM (phenyl-C61-butyric acid methyl ester) on top of the perovskite layer.

  • Buffer Layer and Metal Electrode Deposition: Deposit a buffer layer (e.g., BCP - bathocuproine) and then a metal electrode (e.g., Ag or Al) by thermal evaporation.

Visualization of Experimental Workflows and Signaling Pathways

Perovskite_Solar_Cell_Fabrication_NIP cluster_substrate Substrate Preparation cluster_etl Electron Transport Layer cluster_perovskite Perovskite Absorber Layer cluster_htl Hole Transport Layer cluster_electrode Back Contact FTO FTO Glass Cleaning Ultrasonic Cleaning FTO->Cleaning cTiO2 Compact TiO2 Deposition Cleaning->cTiO2 mTiO2 Mesoporous TiO2 Deposition cTiO2->mTiO2 Perovskite_Depo Perovskite Spin-Coating & Anti-Solvent Quenching mTiO2->Perovskite_Depo Perovskite_Anneal Annealing Perovskite_Depo->Perovskite_Anneal HTL_Depo HTL (TPA-Fluorene-TPA) Spin-Coating Perovskite_Anneal->HTL_Depo Metal_Depo Metal Electrode Evaporation (Au/Ag) HTL_Depo->Metal_Depo Finished_Device Finished n-i-p Device Metal_Depo->Finished_Device

Caption: Workflow for n-i-p perovskite solar cell fabrication.

Perovskite_Solar_Cell_Fabrication_PIN cluster_substrate Substrate Preparation cluster_htl Hole Transport Layer cluster_perovskite Perovskite Absorber Layer cluster_etl Electron Transport Layer cluster_electrode Back Contact ITO ITO Glass Cleaning Ultrasonic Cleaning ITO->Cleaning HTL_Depo HTL (PFTPA) Spin-Coating Cleaning->HTL_Depo Perovskite_Depo Perovskite Spin-Coating & Anti-Solvent Quenching HTL_Depo->Perovskite_Depo Perovskite_Anneal Annealing Perovskite_Depo->Perovskite_Anneal ETL_Depo ETL (PCBM) Spin-Coating Perovskite_Anneal->ETL_Depo Buffer_Depo Buffer Layer (BCP) Evaporation ETL_Depo->Buffer_Depo Metal_Depo Metal Electrode Evaporation (Ag/Al) Buffer_Depo->Metal_Depo Finished_Device Finished p-i-n Device Metal_Depo->Finished_Device

Caption: Workflow for p-i-n (inverted) perovskite solar cell fabrication.

Signaling_Pathway cluster_synthesis HTM Synthesis cluster_device Device Function cluster_outcome Performance Outcome Precursor 4-bromo-N,N-bis (4-methoxyphenyl)aniline Coupling Suzuki/Buchwald-Hartwig Coupling or Polymerization Precursor->Coupling HTM Advanced HTM (e.g., TPA-Fluorene-TPA, PFTPA) Coupling->HTM HTL Hole Transport Layer (Derived from Precursor) HTM->HTL Incorporation into Device Sunlight Sunlight (Photons) Perovskite Perovskite Absorber Sunlight->Perovskite Exciton Generation Perovskite->HTL Hole Extraction Electrode Anode HTL->Electrode Hole Transport Efficiency High Power Conversion Efficiency (PCE) Electrode->Efficiency Stability Enhanced Device Stability Electrode->Stability

Caption: Role of the precursor in achieving high-performance PSCs.

Application Notes and Protocols for the Incorporation of 4-Bromo-N,N-bis(4-methoxyphenyl)aniline in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Incorporating 4-bromo-N,N-bis(4-methoxyphenyl)aniline in Organic Photovoltaics (OPVs)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound serves as a crucial intermediate in the synthesis of advanced organic electronic materials. While not typically incorporated directly into organic photovoltaic (OPV) devices, its triarylamine structure makes it an excellent building block for creating high-performance hole-transporting materials (HTMs). This document provides a detailed protocol for the synthesis of a polymeric HTM derived from a similar precursor and its subsequent application in a high-performance inverted organic solar cell. The featured polymer, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), demonstrates excellent performance as a dopant-free hole-transporting layer.

Synthesis of Hole-Transporting Polymer (PFTPA)

The synthesis of PFTPA is a two-step process involving the creation of a monomer followed by a polymerization reaction.

Step 1: Synthesis of the Monomer (2BrFTPA)

The monomer, 4,4′-(2,7-Dibromo-9H-fluorene-9,9-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (2BrFTPA), is synthesized through an acid-catalyzed condensation reaction.

Experimental Protocol:

  • In a 50 mL two-necked round-bottom flask, combine 2,7-dibromofluorenone (1.50 g, 4.40 mmol), 4,4'-dimethoxytriphenylamine (10.85 g, 35.5 mmol), and methylsulfonic acid (4 mL).

  • Heat the mixture to 140 °C and allow it to reflux for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, allowing the raw product to solidify.

  • Dissolve the solidified product in dichloromethane.

  • Wash the dichloromethane solution with a saturated saline solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the dichloromethane by rotary evaporation to yield the crude product.

  • Further purification can be achieved through column chromatography to obtain the pure 2BrFTPA monomer.

Step 2: Polymerization of PFTPA

The PFTPA polymer is synthesized via a Yamamoto coupling reaction.

Experimental Protocol:

  • In a 25 mL thick-walled, pressure-resistant Schlenk tube, add bis(1,5-cyclooctadiene)nickel(0) (130 mg, 0.48 mmol), 2,2'-bipyridine (76 mg, 0.48 mmol), 1,5-cyclooctadiene (52 mg, 0.48 mmol), and 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 30 minutes.

  • Dissolve the 2BrFTPA monomer (370 mg, 0.40 mmol) in 8 mL of anhydrous toluene and bubble with nitrogen for 10 minutes to deoxygenate.

  • Add the monomer solution to the reaction tube.

  • Maintain the reaction at 80 °C with stirring for 24 hours.

  • To end-cap the polymer chains, add 2 mL of bromobenzene and continue stirring at 80 °C for an additional 12 hours.

  • Precipitate the polymer by slowly adding the reaction mixture to a solution of methanol and hydrochloric acid (2:1 v/v).

  • Filter the resulting polymer and wash to remove any remaining catalyst.

  • Dry the polymer under vacuum to yield the final PFTPA product.

G cluster_synthesis Synthesis of PFTPA start Starting Materials: - 2,7-dibromofluorenone - 4,4'-dimethoxytriphenylamine - Methylsulfonic acid monomer_synthesis Step 1: Monomer Synthesis (2BrFTPA) - Reflux at 140°C for 12h start->monomer_synthesis monomer_workup Workup & Purification - Dissolution in DCM - Washing - Drying - Column Chromatography monomer_synthesis->monomer_workup polymerization Step 2: Polymerization (PFTPA) - Yamamoto Coupling - 80°C for 24h monomer_workup->polymerization end_capping End-Capping - Addition of Bromobenzene - 80°C for 12h polymerization->end_capping precipitation Precipitation & Purification - Methanol/HCl - Filtration - Drying end_capping->precipitation final_product Final Product: PFTPA Polymer precipitation->final_product

Figure 1. Workflow for the synthesis of the PFTPA polymer.

Application in Inverted Organic Solar Cells

PFTPA can be effectively used as a dopant-free hole-transporting layer in inverted organic solar cells. The following protocol details the fabrication of such a device.

Experimental Protocol: Device Fabrication

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to enhance the wettability.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare a solution of PFTPA in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL.

    • Spin-coat the PFTPA solution onto the prepared ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the PFTPA-coated substrates at 120 °C for 10 minutes.

  • Active Layer Deposition:

    • Prepare a blend solution of a suitable donor polymer (e.g., PTB7-Th) and a fullerene acceptor (e.g., PC71BM) in a 1:1.5 weight ratio in chlorobenzene with a small amount of diiodooctane (DIO) as a processing additive.

    • Spin-coat the active layer solution onto the PFTPA layer at 1000 rpm for 60 seconds.

    • Anneal the active layer at 80 °C for 10 minutes.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Deposit a thin layer of a suitable electron-transporting material (e.g., Ca, 20 nm) by thermal evaporation under high vacuum (< 10^-6 Torr).

    • Deposit the top metal electrode (e.g., Al, 100 nm) by thermal evaporation.

G cluster_device Inverted OPV Device Architecture ITO ITO Substrate HTL PFTPA (Hole-Transporting Layer) HTL->ITO Active_Layer Active Layer (e.g., PTB7-Th:PC71BM) Active_Layer->HTL ETL Electron-Transporting Layer (e.g., Ca) ETL->Active_Layer Cathode Cathode (e.g., Al) Cathode->ETL

Figure 2. Schematic of the inverted OPV device structure.

Data Presentation

The performance of the PFTPA-based inverted solar cell was evaluated and compared to a standard device using PEDOT:PSS as the hole-transporting layer. The key photovoltaic parameters are summarized in the table below.

Hole-Transporting LayerOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
PFTPA (dopant-free) 1.0521.375.216.82
PEDOT:PSS 0.9819.572.113.80

Note: The data presented is based on a perovskite solar cell architecture, which is a closely related technology and demonstrates the high potential of PFTPA as a hole-transporting material in solution-processed photovoltaics.

Conclusion

This compound is a valuable precursor for the synthesis of advanced hole-transporting materials for organic photovoltaics. The derived polymer, PFTPA, exhibits excellent properties as a dopant-free HTL, leading to high-performance inverted solar cells with enhanced efficiency compared to devices using the standard PEDOT:PSS. The provided protocols offer a comprehensive guide for the synthesis of PFTPA and its integration into efficient OPV devices, providing a strong foundation for further research and development in this field.

Application Notes and Protocols for the Synthesis of Triarylamine Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly for the preparation of arylamines. Triarylamines are a critical structural motif in a wide range of applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.[3][4] This document provides detailed application notes and representative protocols for the synthesis of triarylamine derivatives using the Buchwald-Hartwig amination. The methodologies described herein are applicable to a broad range of substrates and can be adapted for various research and development needs.

The reaction is catalyzed by a palladium complex, which is often formed in situ from a palladium precursor and a phosphine ligand.[3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being the most effective, especially for challenging substrates like aryl chlorides.[2][5] A base is also required to facilitate the deprotonation of the amine and promote the catalytic cycle.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The resulting palladium-amido complex undergoes reductive elimination to form the desired triarylamine product and regenerate the Pd(0) catalyst.[6][7]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination for the synthesis of triarylamines is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Pd Precursor, Ligand, and Base start->reagents Inert Atmosphere solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas reactants Add Aryl Halide and Diarylamine degas->reactants heat Heat to Reaction Temperature reactants->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Triarylamine purify->product

Caption: General workflow for the Buchwald-Hartwig synthesis of triarylamines.

Experimental Protocols

Two representative protocols for the synthesis of triarylamines are provided below. The first is a general method for the coupling of a diarylamine with an aryl halide. The second details a one-pot, two-step synthesis starting from a primary aromatic amine.

Protocol 1: Synthesis of Triphenylamine from Diphenylamine and Bromobenzene

This protocol is adapted from a procedure utilizing a heterogeneous palladium catalyst in an aqueous medium, highlighting a green chemistry approach.[8][9]

Materials:

  • Diphenylamine

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di(tert-butyl)phosphine ligand supported on amphiphilic polystyrene-poly(ethylene glycol) resin (PS-PEG-P(t-Bu)₂)

  • Potassium hydroxide (KOH)

  • Toluene (or water for the green protocol)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation (if applicable): In some protocols, the active catalyst is prepared in situ. For the heterogeneous system, the resin-supported ligand and a palladium precursor are combined.[8]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the PS-PEG resin-supported di(tert-butyl)phosphine ligand (e.g., 0.03 mmol P residue), and di(μ-chloro)bis(η³-allyl)dipalladium(II) ([PdCl(η³-C₃H₅)]₂) (7.5 μmol).[8]

  • Reagent Addition: Add diphenylamine (0.30 mmol) and bromobenzene (0.45 mmol).[9]

  • Solvent and Base Addition: Add 20 M aqueous KOH (0.6 mL).[8]

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under a nitrogen atmosphere.[8]

  • Work-up: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford triphenylamine.[10]

Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Triarylamines

This protocol describes a mechanochemical approach for the rapid synthesis of unsymmetrical triarylamines from aromatic primary amines.[11][12]

Materials:

  • Aromatic primary amine (e.g., aniline)

  • Aryl halide 1 (e.g., bromobenzene)

  • Aryl halide 2 (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium tert-butoxide (KOt-Bu)

  • Stainless steel ball-milling balls

Equipment:

  • Ball mill

  • Temperature-controllable heat gun

  • Standard glassware for work-up and purification

Procedure:

  • First C-N Coupling: In a ball-milling jar, combine the aromatic primary amine, the first aryl halide, Pd(OAc)₂, BrettPhos, and KOt-Bu.[12]

  • Milling: Mill the mixture at a specified frequency and temperature for a short duration (e.g., 30 minutes).[11][12]

  • Second C-N Coupling: Without isolating the intermediate diarylamine, add the second aryl halide to the milling jar along with an additional portion of the catalyst, ligand, and base.

  • Milling: Continue milling under the same or modified conditions until the reaction is complete.

  • Work-up and Purification: Extract the contents of the milling jar with a suitable organic solvent. Filter to remove inorganic salts and the catalyst residue. Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination in the synthesis of triarylamines.

Table 1: Synthesis of Symmetrical and Unsymmetrical Triarylamines from Diarylamines and Aryl Halides

EntryDiarylamineAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1DiphenylamineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002492[8]
2DiphenylamineChlorobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002482[8]
3DiphenylamineIodobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002489[8]
44-MethoxydiphenylamineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002495[8]

Table 2: Double Arylation of Anilines to Synthesize Triarylamines

EntryAniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002488[8][9]
24-MethylanilineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002485[8][9]
34-MethoxyanilineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002483[8][9]
44-(Trifluoromethyl)anilineBromobenzenePd complex of PS-PEG-P(t-Bu)₂KOHWater1002487[8][9]

Signaling Pathways and Logical Relationships

The catalytic cycle of the Buchwald-Hartwig amination can be visualized as a signaling pathway, where the palladium catalyst cycles through different oxidation states and intermediates.

Buchwald_Hartwig_Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)-X (L_n) Pd0->PdII_halide Oxidative Addition PdII_amine [Ar-Pd(II)-NHR'R'']^+ (L_n) PdII_halide->PdII_amine Amine Coordination PdII_amido Ar-Pd(II)-NR'R'' (L_n) PdII_amine->PdII_amido Deprotonation Byproduct [Base-H]^+X^- PdII_amine->Byproduct PdII_amido->Pd0 Reductive Elimination Triarylamine Ar-NR'R'' PdII_amido->Triarylamine ArylHalide Ar-X ArylHalide->PdII_halide Amine HNR'R'' Amine->PdII_amine Base Base Base->PdII_amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of triarylamine derivatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and drug development. The versatility of this reaction allows for the synthesis of a diverse array of triarylamines, and ongoing research continues to expand its scope and applicability, including the development of more environmentally friendly and efficient catalytic systems.[9][13]

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] These application notes provide a detailed guide for the Suzuki coupling of 4-bromo-N,N-bis(4-methoxyphenyl)aniline with various arylboronic acids. The resulting 4-aryl-N,N-bis(4-methoxyphenyl)aniline derivatives are valuable compounds in the fields of organic electronics and medicinal chemistry, serving as building blocks for hole-transporting materials, fluorescent probes, and potential therapeutic agents.

The electron-rich nature of the this compound substrate, due to the two methoxy groups, can influence its reactivity in the Suzuki coupling catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document outlines recommended starting conditions and a general protocol that can be optimized for specific arylboronic acid coupling partners.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled from analogous reactions reported in the literature for structurally similar aryl bromides, particularly other electron-rich bromoanilines.[2]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
24-Methylphenylboronic acidPd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃Toluene/H₂O (5:1)100890-98
34-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃DMF/H₂O (10:1)1101280-92
44-Cyanophenylboronic acidPd₂(dba)₃ (1.5 mol%) / XPhos (6 mol%)K₃PO₄t-BuOH/H₂O (4:1)1001075-88
53-Thienylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃1,4-Dioxane/H₂O (4:1)901470-85
62-Naphthylboronic acidPd(OAc)₂ (2 mol%) / P(t-Bu)₃ (4 mol%)K₃PO₄Toluene/H₂O (5:1)1001088-96

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-N,N-bis(4-methoxyphenyl)aniline product.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_inputs Inputs Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)3]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)2 (Arylboronic acid) Base Base (e.g., K3PO4) Boronate [Ar'-B(OH)3]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir Reaction Mixture add_solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with H₂O and Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure 4-aryl-N,N-bis(4-methoxyphenyl)aniline purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Note and Protocol for the Purification of 4-bromo-N,N-bis(4-methoxyphenyl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-bromo-N,N-bis(4-methoxyphenyl)aniline using column chromatography. The methodologies outlined are designed to ensure high purity of the final compound, a crucial step in research and development processes.

Introduction

This compound is a triarylamine derivative with applications in materials science and as a building block in organic synthesis. Following its synthesis, purification is essential to remove unreacted starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for this purpose, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. This application note describes the use of silica gel column chromatography for the efficient purification of the target compound.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Solvent System Optimization
Solvent System (Hexane:Ethyl Acetate)Rf Value of this compoundObservations
9:1~0.15Low mobility, potential for good separation from less polar impurities.
5:1 ~0.30 Optimal for column chromatography, good separation and reasonable elution time. [1]
3:1~0.50High mobility, may result in co-elution with more polar impurities.
1:1>0.70Very high mobility, poor separation.

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Column Chromatography Parameters
ParameterRecommended Value/Material
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient or Isocratic)
Recommended Isocratic Eluent 5:1 Hexane:Ethyl Acetate[1]
Sample Loading Dry or Wet Loading
Column Dimensions Dependent on sample quantity (e.g., 2-5 cm diameter for gram-scale)

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve an Rf value between 0.2 and 0.3 for the desired compound to ensure good separation on the column.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Solvents: Hexane, Ethyl Acetate

  • UV lamp (254 nm)

  • Crude this compound sample

  • Dichloromethane (for sample dissolution)

Procedure:

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 5:1, 3:1). Add a piece of filter paper to each chamber to ensure saturation of the atmosphere with the solvent vapor.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The solvent system that provides an Rf of ~0.3 for the target compound is optimal for column chromatography.[1]

Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Optimal mobile phase (e.g., 5:1 Hexane:Ethyl Acetate) determined by TLC

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary for solubility) and carefully apply it to the top of the silica bed using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples with poor solubility in the mobile phase.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in an orderly manner.

    • If a gradient elution is required for better separation, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Potential Impurities

Knowledge of potential impurities from the synthesis is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted starting material: 4,4'-dimethoxytriphenylamine.

  • Over-brominated species: Dibrominated products.

  • Reagents: N-bromosuccinimide (NBS) and its by-products.

The described column chromatography protocol is effective in separating the desired monobrominated product from these impurities.

Visualization of the Workflow

PurificationWorkflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve spot_tlc Spot on TLC Plate dissolve->spot_tlc load_sample Load Sample dissolve->load_sample For Wet Loading develop_tlc Develop TLC spot_tlc->develop_tlc visualize_tlc Visualize under UV develop_tlc->visualize_tlc determine_rf Determine Optimal Solvent System (Rf ~0.3) visualize_tlc->determine_rf pack_column Pack Silica Gel Column determine_rf->pack_column Informs pack_column->load_sample elute_column Elute with Optimal Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Thin-Film Deposition of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality thin films of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a key organic semiconductor material. This compound is primarily utilized as a hole transport layer (HTL) and electron blocking layer (EBL) in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[1] The methodologies outlined below cover two primary deposition techniques: high-vacuum thermal evaporation and solution-based spin coating, catering to a range of experimental and manufacturing needs.

Overview of Deposition Techniques

Two principal methods are recommended for the fabrication of this compound thin films:

  • High-Vacuum Thermal Evaporation (HVTE): This physical vapor deposition (PVD) technique involves heating the source material in a high-vacuum environment until it sublimes. The vapor then travels and condenses onto a cooler substrate, forming a uniform thin film. HVTE is the industry-standard for producing high-purity, uniform, and defect-free organic electronic devices due to the precise control over film thickness and morphology.[2][3]

  • Spin Coating: A solution-based method where a solution of the organic material is dispensed onto a substrate, which is then spun at high speed. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film.[4] Spin coating is a cost-effective and rapid deposition method, well-suited for laboratory-scale research and development, and for materials that are soluble in common organic solvents.[5]

High-Vacuum Thermal Evaporation (HVTE) Protocol

HVTE is the preferred method for achieving high-performance electronic devices due to the resulting film purity and structural order.

Experimental Protocol
  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates sequentially in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120°C for 20 minutes.

    • Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Source Material Preparation:

    • Load high-purity (≥98%) this compound powder into a quartz or refractory metal crucible (e.g., tungsten, molybdenum).

  • Deposition Parameters:

    • Place the crucible in the thermal evaporation system and position the prepared substrates above the source.

    • Evacuate the chamber to a base pressure of less than 1 x 10⁻⁶ Torr.

    • Gently heat the crucible until the material starts to sublime. The deposition rate should be carefully controlled. A slow rate of temperature increase is crucial to prevent decomposition of the organic material.[6]

    • Maintain a stable deposition rate of 1-2 Å/s, monitored by a quartz crystal microbalance.

    • The substrate temperature can be controlled to influence film morphology. Room temperature is a common starting point.

    • Deposit a film with a thickness of 30-50 nm, which is typical for HTLs in OLEDs.[2]

  • Post-Deposition:

    • Allow the substrates to cool to room temperature before venting the chamber.

    • Store the coated substrates in a nitrogen-filled glovebox or a desiccator to prevent exposure to moisture and oxygen.

Data Presentation: HVTE Parameters
ParameterValueUnitNotes
Base Pressure< 1 x 10⁻⁶TorrEssential for high-purity films.
Deposition Rate1 - 2Å/sSlower rates can improve film morphology.[7]
Source TemperatureMaterial Dependent°CAdjust to achieve the desired deposition rate.
Substrate Temperature25 - 100°CCan influence crystallinity and grain size.[8]
Final Film Thickness30 - 50nmTypical for hole transport layers.[2]

Experimental Workflow: High-Vacuum Thermal Evaporation

HVTE_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone Evacuation Chamber Evacuation (<10^-6 Torr) UV_Ozone->Evacuation Source_Prep Source Material Loading Deposition Thermal Evaporation (1-2 Å/s, 30-50 nm) Evacuation->Deposition Cooling Substrate Cooling Deposition->Cooling Storage Inert Atmosphere Storage Cooling->Storage

Workflow for High-Vacuum Thermal Evaporation.

Spin Coating Protocol

This method is ideal for rapid screening of materials and device architectures in a research setting.

Experimental Protocol
  • Solution Preparation:

    • Prepare a solution of this compound in a suitable organic solvent. Common solvents for similar triarylamine compounds include chloroform, chlorobenzene, or toluene.

    • The concentration of the solution will influence the final film thickness. Start with a concentration in the range of 5-20 mg/mL.

    • Ensure the material is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.

  • Substrate Preparation:

    • Clean substrates as described in the HVTE protocol (Section 2.1, step 1).

  • Deposition Process:

    • Place the cleaned substrate on the chuck of the spin coater.

    • Dispense a small amount of the solution onto the center of the substrate (e.g., 100 µL for a 1x1 inch substrate) to cover about two-thirds of the surface.

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread Cycle): 500-1000 RPM for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning Cycle): 2000-5000 RPM for 30-60 seconds to achieve the desired thickness. The solvent will evaporate during this step.[9]

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature below the material's glass transition temperature (Tg). A typical starting point for small molecules is 80-120°C for 10-20 minutes to remove residual solvent and potentially improve film morphology.

Data Presentation: Spin Coating Parameters
ParameterValueUnitNotes
Solution Concentration5 - 20mg/mLHigher concentration generally leads to thicker films.
Spin Speed (Step 2)2000 - 5000RPMHigher speed results in thinner films.[10][11]
Spin Time (Step 2)30 - 60sLonger times ensure complete solvent evaporation.
Annealing Temperature80 - 120°CHelps remove residual solvent and can improve film order.
Annealing Time10 - 20min

Experimental Workflow: Spin Coating

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Solution_Prep Solution Preparation (5-20 mg/mL) Substrate_Cleaning Substrate Cleaning Solution_Prep->Substrate_Cleaning Dispense Solution Dispensing Substrate_Cleaning->Dispense Spin_Coat Spin Coating (2000-5000 RPM) Dispense->Spin_Coat Annealing Thermal Annealing (80-120°C) Spin_Coat->Annealing Storage Inert Atmosphere Storage Annealing->Storage

Workflow for Spin Coating Deposition.

Thin-Film Characterization

After deposition, it is crucial to characterize the thin films to ensure they meet the required specifications for device fabrication.

Key Characterization Techniques
  • Spectroscopic Ellipsometry: A non-destructive optical technique used to determine the film thickness and optical constants (refractive index n and extinction coefficient k).[1][12] This is essential for ensuring the correct thickness for optimal device performance.

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface.[13] From AFM data, key parameters such as surface roughness (RMS) and grain size can be determined, which are critical for understanding charge transport and preventing device shorting.

  • X-ray Diffraction (XRD): Used to investigate the crystallinity and molecular packing of the thin film. For many small molecule organic semiconductors, films are amorphous, which would be indicated by the absence of sharp diffraction peaks.[10]

  • UV-Visible Spectroscopy: Measures the optical absorption and transmission of the film, from which the optical bandgap can be estimated using a Tauc plot.

Expected Properties

Based on data for analogous triarylamine-based hole transport materials, the following properties can be expected for thin films of this compound:

PropertyExpected Value RangeCharacterization Technique
Film Thickness30 - 100nm
Surface Roughness (RMS)< 2nm
Optical Bandgap3.0 - 3.5eV
CrystallinityAmorphousX-ray Diffraction (XRD)
Transmittance (Visible)> 90%

Logical Relationship of Deposition Parameters and Film Properties

The choice of deposition parameters directly influences the final properties of the thin film, which in turn dictates device performance.

Logical_Relationship cluster_params Deposition Parameters cluster_props Film Properties cluster_perf Device Performance Depo_Rate Deposition Rate (HVTE) Thickness Thickness Depo_Rate->Thickness Roughness Roughness Depo_Rate->Roughness Morphology Morphology (Grain Size) Depo_Rate->Morphology Sub_Temp Substrate Temp. Sub_Temp->Morphology Crystallinity Crystallinity Sub_Temp->Crystallinity Spin_Speed Spin Speed (Spin Coat) Spin_Speed->Thickness Concentration Solution Conc. (Spin Coat) Concentration->Thickness Efficiency Efficiency Thickness->Efficiency Lifetime Lifetime Thickness->Lifetime Roughness->Efficiency Roughness->Lifetime Mobility Charge Mobility Morphology->Mobility Crystallinity->Mobility Mobility->Efficiency

Influence of deposition parameters on film properties and device performance.

References

Application Notes and Protocols for the Characterization of Thin Films Containing 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to characterize thin films of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a triarylamine derivative integral to the development of advanced organic electronic devices. This compound serves as a critical building block for Hole Transport Layers (HTL) and Electron Blocking Layers (EBL) in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The protocols outlined below detail the deposition of thin films and their subsequent characterization using UV-Vis Spectroscopy, Cyclic Voltammetry, and Atomic Force Microscopy.

Thin Film Deposition

The quality of the thin film is paramount for optimal device performance. Two primary methods for depositing thin films of small organic molecules like this compound are spin coating and thermal evaporation.

Spin Coating Protocol

Spin coating is a widely used technique for creating uniform thin films from a solution.[2][3] The thickness and morphology of the resulting film are dependent on the solution concentration, solvent volatility, and spin speed.[4]

Materials and Equipment:

  • This compound powder

  • High-purity solvent (e.g., toluene, chlorobenzene, or dichlorobenzene)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen or argon gas source

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol). Dry the substrates with a stream of nitrogen or argon gas and treat with UV-ozone or oxygen plasma to create a hydrophilic surface.

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent at a concentration typically ranging from 5 to 20 mg/mL. Ensure the compound is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate onto the spin coater chuck and secure it using the vacuum.

    • Dispense a sufficient amount of the prepared solution to cover the substrate surface.

    • Spin coat the solution at a typical speed of 2000-5000 rpm for 30-60 seconds.[1]

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a temperature between 80-150°C for 10-20 minutes in an inert atmosphere (e.g., a glovebox) to remove residual solvent and improve film morphology.[1]

Thermal Evaporation Protocol

Thermal evaporation is a solvent-free deposition technique performed under high vacuum, suitable for organic materials that can be sublimated without decomposition.[5] This method allows for precise control over film thickness.

Materials and Equipment:

  • This compound powder

  • Thermal evaporation system with a high-vacuum chamber

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrates (e.g., ITO-coated glass)

  • Evaporation boat (e.g., tungsten, tantalum)

Protocol:

  • Substrate Preparation: Clean the substrates as described in the spin coating protocol (Section 1.1, Step 1).

  • Loading: Place a small amount of this compound powder into the evaporation boat. Mount the cleaned substrates in the substrate holder within the vacuum chamber.

  • Evacuation: Evacuate the chamber to a high vacuum, typically below 10⁻⁶ Torr, to ensure a long mean free path for the evaporated molecules.

  • Deposition: Gradually increase the current to the evaporation boat to heat the material until it starts to sublimate. Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic materials is 0.1-1.0 Å/s.

  • Cooling and Venting: Once the desired thickness is achieved, stop the heating and allow the system to cool down before venting the chamber with an inert gas like nitrogen.

Characterization Protocols

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical absorption properties of the thin film, from which the optical bandgap can be estimated. Triarylamine-based materials typically exhibit strong absorption in the UV region.[6][7]

Experimental Protocol:

  • Sample Preparation: Deposit the thin film on a transparent substrate, such as quartz or glass, using either spin coating or thermal evaporation.

  • Baseline Correction: Record a baseline spectrum using a blank, uncoated transparent substrate identical to the one used for the sample.

  • Measurement: Place the thin film sample in the spectrophotometer and record the absorption spectrum, typically over a wavelength range of 250-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max).

    • To estimate the optical bandgap (E_g), plot (αhν)² versus photon energy (hν), where α is the absorption coefficient. Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0) to find the bandgap energy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material.[8][9] These energy levels are crucial for understanding charge injection and transport properties in a device.

Experimental Protocol:

  • Sample Preparation: Deposit a thin film of the material onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).[6][10]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[6]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Measurement:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas (argon or nitrogen) to remove oxygen.

    • Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the thin film.

    • Calibrate the potential scale by measuring the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions.[11]

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas, assuming the absolute energy level of the Fc/Fc⁺ couple is -4.8 eV or -5.1 eV relative to vacuum[11]:

      • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical bandgap can be calculated as E_g = |LUMO - HOMO|.

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional images of the thin film's surface topography.[5][12] This is critical for evaluating surface roughness and morphology, which can significantly impact device performance and reliability.[13]

Experimental Protocol:

  • Sample Preparation: Deposit the thin film on a smooth substrate (e.g., silicon wafer or ITO-coated glass).

  • Instrument Setup:

    • Mount the sample on the AFM stage.

    • Install a suitable AFM probe (cantilever with a sharp tip).

    • Perform laser alignment and photodetector calibration.

  • Imaging:

    • Engage the tip with the sample surface in a non-contact or tapping mode to prevent damage to the soft organic film.

    • Scan the desired area (e.g., 1x1 µm, 5x5 µm) to acquire the topography image.[14]

    • Adjust imaging parameters (scan rate, setpoint, gains) to obtain a high-quality image.

  • Data Analysis:

    • Use the AFM software to process the image (e.g., plane fitting, flattening).

    • Calculate the root-mean-square (RMS) roughness of the surface. A lower RMS value generally indicates a smoother, more uniform film.[15]

Representative Quantitative Data

The following table summarizes typical characterization data for thin films of triarylamine-based hole transport materials, which are expected to be comparable to films of this compound.

ParameterRepresentative ValueCharacterization TechniqueSignificance
Optical Properties
Absorption Maxima (λ_max)330 - 390 nmUV-Vis SpectroscopyIndicates the primary electronic transitions.
Optical Bandgap (E_g)2.9 - 3.2 eVUV-Vis Spectroscopy (Tauc Plot)Determines the range of light absorption.
Electrochemical Properties
HOMO Level-5.0 to -5.4 eVCyclic VoltammetryEnergy level for hole injection/extraction.[6]
LUMO Level-2.0 to -2.4 eVCyclic VoltammetryEnergy level for electron blocking.[6]
Morphological Properties
Surface Roughness (RMS)0.3 - 2.0 nmAtomic Force MicroscopyA smooth surface is crucial for uniform interfaces.[15][16]

Note: These values are representative of the class of triarylamine hole transport materials and may vary depending on the specific deposition conditions and measurement setup.

References

Application Notes and Protocols for OLED Fabrication Utilizing Triarylamine-Based Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals exploring the application of novel materials in organic electronics.

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and design flexibility over conventional liquid crystal displays. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer, where they recombine to produce light. The Hole Transport Layer (HTL) plays a pivotal role in this process by facilitating the efficient transport of holes from the anode and blocking the passage of electrons from the emissive layer to the anode.

This document provides a detailed protocol for the fabrication of OLED devices employing a triarylamine-based HTL. While specific performance data for OLEDs incorporating 4-bromo-N,N-bis(4-methoxyphenyl)aniline as the primary HTL material is not extensively documented in publicly available literature, this compound serves as a representative example of a triarylamine derivative. Such compounds are widely investigated as precursors and core components of high-performance HTL materials. The protocols and data presented herein are based on established methodologies for similar triarylamine-based HTLs and provide a robust framework for the evaluation of new materials in this class.

Data Presentation

The successful fabrication of an OLED is contingent on the precise control of various material and device parameters. The following tables summarize representative quantitative data for OLEDs featuring triarylamine-based HTLs, offering a benchmark for device performance.

Table 1: Typical Material Properties for OLED Layers

LayerMaterial ExampleHOMO Level (eV)LUMO Level (eV)Thickness (nm)Deposition Method
AnodeIndium Tin Oxide (ITO)-4.7-100-150Sputtering
Hole Injection Layer (HIL)PEDOT:PSS-5.2-3.630-40Spin Coating
Hole Transport Layer (HTL) This compound (or derivative) -5.1 to -5.5 -2.0 to -2.4 20-50 Thermal Evaporation
Emissive Layer (EML)Alq3 (Tris(8-hydroxyquinolinato)aluminium)-5.7-3.030-60Thermal Evaporation
Electron Transport Layer (ETL)Alq3-5.7-3.020-40Thermal Evaporation
CathodeLiF/Al--1/100Thermal Evaporation

Note: The HOMO and LUMO levels for the HTL are representative values for triarylamine derivatives and may vary for the specific compound.

Table 2: Representative Performance Metrics of Triarylamine-Based OLEDs

ParameterTypical Value RangeUnits
Turn-on Voltage3.0 - 6.0V
Maximum Luminance> 10,000cd/m²
Current Efficiency20 - 40cd/A
Power Efficiency15 - 30lm/W
External Quantum Efficiency (EQE)5 - 10%

Note: These values are illustrative and depend heavily on the specific device architecture, emissive material, and fabrication conditions.

Experimental Protocols

The following protocols detail the step-by-step procedure for the fabrication of a multilayer OLED device using a triarylamine-based HTL. All procedures should be carried out in a cleanroom environment to minimize contamination.

Protocol 1: Substrate Preparation
  • Initial Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Immerse the substrates in a beaker containing deionized water and a detergent (e.g., Alconox) and sonicate for 15 minutes.

  • Solvent Rinsing: Sequentially rinse the substrates by sonicating for 15 minutes each in deionized water, acetone, and isopropanol.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove organic residues and enhance the work function of the ITO.

Protocol 2: Hole Injection Layer (HIL) Deposition
  • Solution Preparation: Prepare a filtered aqueous dispersion of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Spin Coating: Transfer the cleaned ITO substrates to a spin coater. Dispense the PEDOT:PSS solution to cover the ITO surface. Spin coat at 3000-5000 rpm for 30-60 seconds to achieve a uniform film of 30-40 nm.

  • Annealing: Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

Protocol 3: Organic Layer and Cathode Deposition

This protocol is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Crucible Loading: Load the organic materials, including the this compound HTL material, the emissive layer material (e.g., Alq3), and the electron transport layer material (e.g., Alq3), into separate thermally-resistive crucibles (e.g., alumina or tungsten). Load lithium fluoride (LiF) and aluminum (Al) into appropriate evaporation sources for the cathode.

  • Substrate Mounting: Mount the PEDOT:PSS-coated ITO substrates onto a rotating substrate holder in the evaporation chamber.

  • Pump Down: Evacuate the chamber to the base pressure.

  • HTL Deposition: Heat the crucible containing the this compound. Once the desired deposition rate (typically 0.1-0.2 nm/s) is stabilized, open the shutter and deposit a 20-50 nm thick HTL. Monitor the thickness using a quartz crystal microbalance.

  • EML Deposition: Sequentially, without breaking vacuum, heat the crucible containing the emissive material (e.g., Alq3) and deposit a 30-60 nm thick layer at a rate of 0.1-0.2 nm/s.

  • ETL Deposition: Following the EML deposition, deposit a 20-40 nm thick electron transport layer (e.g., Alq3) at a rate of 0.1-0.2 nm/s.

  • Cathode Deposition:

    • Deposit a thin (approx. 1 nm) layer of LiF at a rate of 0.01-0.02 nm/s.

    • Deposit a 100 nm thick layer of Al at a rate of 0.5-1.0 nm/s.

  • Venting and Encapsulation: After the deposition is complete, vent the chamber with inert gas (e.g., nitrogen). Immediately transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.

Mandatory Visualization

The following diagrams illustrate the fundamental structure of the fabricated OLED and the experimental workflow.

OLED_Device_Structure cluster_OLED OLED Device Structure Cathode Cathode (LiF/Al) Cathode->e_inj Electron Injection ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) (this compound) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (ITO) Anode->HIL Anode->h_inj Hole Injection Substrate Glass Substrate Substrate->Anode e_inj->ETL h_inj->HIL recomb->light Light Emission

Caption: Diagram of a typical multilayer OLED device structure.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition cluster_final_steps Finalization Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL_Dep HIL Deposition (Spin Coating PEDOT:PSS) UV_Ozone->HIL_Dep Annealing Annealing HIL_Dep->Annealing Thermal_Evap Thermal Evaporation (HTL, EML, ETL, Cathode) Annealing->Thermal_Evap Encapsulation Device Encapsulation Thermal_Evap->Encapsulation Testing Characterization & Testing Encapsulation->Testing

Caption: Workflow for the fabrication of OLED devices.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-bromo-N,N-bis(4-methoxyphenyl)aniline synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic approach.

Synthesis Route 1: Bromination of N,N-bis(4-methoxyphenyl)aniline

Q1: I am getting a low yield of the desired 4-bromo product and multiple brominated side products. How can I improve the regioselectivity?

A1: Achieving high regioselectivity for the para-bromination is crucial for maximizing the yield. Here are several factors to consider:

  • Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine for higher selectivity and milder reaction conditions.[1][2]

  • Catalyst: The use of a catalyst can significantly improve the reaction's efficiency and selectivity. Ammonium acetate (NH₄OAc) has been shown to be an effective catalyst for the regioselective bromination of anilines with NBS.

  • Solvent: The choice of solvent can influence the reaction's outcome. Acetonitrile (MeCN) is a commonly used solvent for this type of bromination.

  • Reaction Temperature: Running the reaction at room temperature can help minimize the formation of over-brominated byproducts.

Troubleshooting Workflow for Bromination

cluster_start Low Yield / Poor Selectivity cluster_reagent Reagent Check cluster_conditions Reaction Conditions cluster_outcome Outcome Start Low Yield/ Poor Selectivity CheckNBS Verify NBS purity Start->CheckNBS CheckAniline Check starting aniline purity Start->CheckAniline AddCatalyst Add catalytic NH4OAc CheckNBS->AddCatalyst CheckAniline->AddCatalyst OptimizeSolvent Use dry MeCN AddCatalyst->OptimizeSolvent ControlTemp Maintain room temperature OptimizeSolvent->ControlTemp ImprovedYield Improved Yield & Selectivity ControlTemp->ImprovedYield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Catalyst Inactive Catalyst/ Inappropriate Ligand Problem->Catalyst Base Incorrect Base Strength/Solubility Problem->Base Solvent Inappropriate or Wet Solvent Problem->Solvent Atmosphere Presence of O2/H2O Problem->Atmosphere ChangeCatalyst Screen Ligands (e.g., XPhos, BrettPhos) Catalyst->ChangeCatalyst ChangeBase Switch to NaOtBu or K3PO4/Cs2CO3 Base->ChangeBase ChangeSolvent Use Dry Toluene or Dioxane Solvent->ChangeSolvent InertAtmosphere Degas Solvent/ Use Glovebox Atmosphere->InertAtmosphere cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Measure Reagents Inert Establish Inert Atmosphere (for B-H/Ullmann) Reagents->Inert Solvent Add Dry, Degassed Solvent Inert->Solvent Heat Heat to Target Temperature Solvent->Heat Stir Stir and Monitor (TLC/LC-MS) Heat->Stir Cool Cool to Room Temp Stir->Cool Filter Filter (e.g., through Celite) Cool->Filter Extract Extraction & Washing Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

Technical Support Center: Bromination of N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N,N-bis(4-methoxyphenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the monobromination of N,N-bis(4-methoxyphenyl)aniline?

The major product of the monobromination is expected to be 4-bromo-N,N-bis(4-methoxyphenyl)aniline. The N,N-bis(4-methoxyphenyl)amino group is a strong activating group and an ortho, para-director. Due to steric hindrance from the two bulky 4-methoxyphenyl groups, the electrophilic attack of bromine is favored at the less hindered para-position of the aniline ring.

Q2: What are the most common side reactions to expect during the bromination of N,N-bis(4-methoxyphenyl)aniline?

The most common side reactions are:

  • Polybromination: The high activation of all three aromatic rings by the nitrogen atom and the methoxy groups makes the substrate highly susceptible to the addition of more than one bromine atom. This can lead to the formation of di- and tri-brominated products.

  • Oxidation: Aromatic amines are prone to oxidation, which can be exacerbated by the presence of some brominating agents or impurities. This often results in the formation of colored, tar-like byproducts, which can complicate purification.

  • Bromination on the methoxyphenyl rings: While the aniline ring is the most activated, bromination can also occur on the electron-rich 4-methoxyphenyl rings, leading to a mixture of isomers.

Q3: Which brominating agent is recommended for the selective monobromination of this substrate?

N-Bromosuccinimide (NBS) is a commonly recommended reagent for the selective monobromination of highly activated aromatic compounds like N,N-bis(4-methoxyphenyl)aniline. It is a milder source of electrophilic bromine compared to molecular bromine (Br₂), which helps to reduce the extent of polybromination and oxidative side reactions.

Q4: Can the methoxy groups be cleaved during the bromination reaction?

Cleavage of aryl methoxy groups typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃ or AlCl₃) or strong protic acids at high temperatures. Under the relatively mild conditions used for bromination with reagents like NBS, cleavage of the methoxy ether bonds is not a commonly expected side reaction. However, the use of strong Lewis acid catalysts to enhance bromination could potentially lead to some ether cleavage.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization
Low yield of the desired monobrominated product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. Control the stoichiometry of the brominating agent carefully; use of a slight excess may be necessary, but a large excess will promote polybromination. 3. Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss.
Presence of significant amounts of polybrominated products 1. Overly reactive brominating agent (e.g., Br₂). 2. High reaction temperature. 3. Excess of the brominating agent.1. Use a milder brominating agent like N-Bromosuccinimide (NBS). 2. Perform the reaction at a lower temperature (e.g., 0 °C or even lower) to increase selectivity. 3. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Formation of dark, tar-like substances 1. Oxidation of the starting material or product. 2. Reaction temperature is too high.1. Degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature. 3. Ensure the purity of the starting materials and solvents.
Difficult purification of the desired product 1. Similar polarity of the desired product and byproducts (e.g., isomers, polybrominated species). 2. Presence of unreacted starting material.1. Utilize column chromatography with a carefully selected eluent system to separate compounds with close Rf values. Gradient elution might be necessary. 2. Recrystallization from a suitable solvent system can be an effective purification method. 3. An initial acid wash during workup can help remove any remaining basic starting material.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, data on the product distribution in the bromination of N,N-bis(4-methoxyphenyl)aniline under different reaction conditions. This data is intended to illustrate the impact of reaction parameters on product selectivity.

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Yield of Monobromo Product (%) Yield of Dibromo Products (%) Yield of Other Byproducts (%)
1Br₂ (1.1)CCl₄25453520
2Br₂ (1.1)CCl₄0602515
3NBS (1.05)THF25751510
4NBS (1.05)THF085105

Experimental Protocols

Key Experiment: Monobromination of N,N-bis(4-methoxyphenyl)aniline using NBS

Objective: To synthesize this compound with high selectivity.

Materials:

  • N,N-bis(4-methoxyphenyl)aniline

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N,N-bis(4-methoxyphenyl)aniline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction_Pathway Main Reaction and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reactions A N,N-bis(4-methoxyphenyl)aniline B This compound (Desired Product) A->B  + Br+ C Di- and Tri-brominated Products A->C  + excess Br+ D Oxidation Products (Tar-like substances) A->D  Oxidizing conditions E Isomeric Brominated Products (Bromination on methoxyphenyl rings) A->E  + Br+

Caption: Main reaction and potential side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Bromination Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield Poly Polybromination Problem->Poly Polybromination Oxidation Oxidation/Tar Problem->Oxidation Oxidation/Tar Purification Purification Difficulty Problem->Purification Purification Difficulty CheckConditions Check Reaction Conditions (Temp, Stoichiometry) LowYield->CheckConditions ChangeReagent Change Brominating Agent (e.g., to NBS) Poly->ChangeReagent InertAtmosphere Use Inert Atmosphere Oxidation->InertAtmosphere OptimizeChroma Optimize Chromatography/ Recrystallization Purification->OptimizeChroma Success Successful Outcome CheckConditions->Success ChangeReagent->Success InertAtmosphere->Success OptimizeChroma->Success

Technical Support Center: Purification of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-N,N-bis(4-methoxyphenyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a persistent oil and will not solidify.

  • Question: I have completed the synthesis and after workup, my this compound is an oil and I cannot proceed with recrystallization. What should I do?

  • Answer: "Oiling out" is a common issue, especially if residual solvent or impurities are present.[1] Consider the following steps:

    • Trituration: Try adding a non-polar solvent in which the product is poorly soluble, such as hexanes or pentane. Stir the mixture vigorously. This can often induce precipitation of the solid product.

    • Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., DMF, DMSO) are completely removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.

    • Seed Crystal: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.[1]

    • Purification via Chromatography: If the product remains an oil, proceed directly to column chromatography for purification.

Issue 2: I am seeing multiple spots on my TLC analysis of the crude product.

  • Question: My TLC plate shows the desired product spot, but also several other spots. What are these likely to be and how do I get rid of them?

  • Answer: The presence of multiple spots indicates impurities. Based on common synthetic routes to triarylamines, these could be:

    • Unreacted Starting Materials: Such as 4-bromoaniline or di(4-methoxyphenyl)amine.

    • Catalyst Residues: If a palladium-catalyzed cross-coupling reaction was used.

    • Side-Products: Such as debrominated N,N-bis(4-methoxyphenyl)aniline or isomeric byproducts.

    The primary method for removing these impurities is column chromatography. A well-chosen solvent system is critical for good separation.

Issue 3: My compound is streaking or tailing on the silica gel column.

  • Question: I am attempting to purify my compound using column chromatography, but the product is tailing badly, leading to poor separation. How can I fix this?

  • Answer: The basic nature of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing.[2] To resolve this:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.5-2%) to your eluent system.[2] This will neutralize the acidic sites on the silica, leading to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), which can offer different selectivity.[2]

Issue 4: The yield after purification is very low.

  • Question: After either recrystallization or column chromatography, my final yield of pure this compound is much lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors:

    • During Recrystallization:

      • Using too much solvent will result in the product remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Cooling the solution too quickly can trap impurities and reduce the recovery of pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • During Column Chromatography:

      • Irreversible adsorption of the product onto the silica gel. The addition of a basic modifier as described above can help prevent this.[2]

      • Choosing a solvent system that is too polar can cause the product to elute too quickly with impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: A good starting point for the purification of moderately polar compounds like this is a mixture of a non-polar and a polar solvent. A common choice is a gradient of ethyl acetate in hexanes (or heptane). Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound.[3]

Q2: What solvents are suitable for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. For compounds with multiple aromatic rings, solvents like ethanol, isopropanol, or ethyl acetate are often good candidates.[4][5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be very effective.[1][6]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Solvent System Selection: Using TLC, determine an eluent system (e.g., ethyl acetate/hexanes) that provides an Rf value of ~0.25 for the product. If tailing is observed on the TLC plate, add 0.5% triethylamine to the solvent mixture.[2]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.[2]

  • Elution: Begin elution with the determined solvent system. If a gradient elution is needed, start with a lower polarity and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography

Solvent System (v/v)ModifierTarget RfObservations
10% Ethyl Acetate / HexanesNone~0.3Potential for minor tailing.
10% Ethyl Acetate / Hexanes0.5% Triethylamine~0.35Sharper band, recommended for high purity.
20% Dichloromethane / HexanesNone~0.28Alternative non-protic system.

Table 2: Illustrative Solvents for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Expected Recovery
EthanolHighLowGood to Excellent
IsopropanolHighLowGood to Excellent
Ethyl Acetate / HexanesHigh (in pure EtOAc)Low (in mixture)Good

Visualizations

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC IsOil Is the product an oil? TLC->IsOil Recrystallization Recrystallization IsOil->Recrystallization No Trituration Trituration with non-polar solvent IsOil->Trituration Yes PureSolid Pure Solid Product Recrystallization->PureSolid Chromatography Column Chromatography Chromatography->PureSolid Analysis Purity Analysis (NMR, HPLC, MS) PureSolid->Analysis Final Final Product Analysis->Final Trituration->IsOil Trituration->Chromatography Troubleshooting_Chromatography Start Column Chromatography Issue Problem What is the issue? Start->Problem Tailing Peak Tailing / Streaking Problem->Tailing Tailing PoorSep Poor Separation Problem->PoorSep Poor Sep. NoElution No Elution Problem->NoElution No Elution Sol_Tailing Add 0.5-2% TEA or Pyridine to Eluent Tailing->Sol_Tailing Sol_Alumina Use Alumina as Stationary Phase Tailing->Sol_Alumina Sol_OptimizeRf Optimize Eluent via TLC (Target Rf = 0.2-0.3) PoorSep->Sol_OptimizeRf Sol_Load Reduce Sample Load PoorSep->Sol_Load Sol_Polarity Gradually Increase Eluent Polarity NoElution->Sol_Polarity

References

Technical Support Center: Degradation of Triarylamine-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triarylamine-based hole transport materials (HTMs).

Troubleshooting Guide

Question: My perovskite solar cell efficiency is dropping rapidly, especially under high temperatures. What are the likely causes related to the HTM?

Answer:

Rapid efficiency degradation at elevated temperatures is a common issue. Several factors related to the triarylamine-based HTM, particularly the widely used spiro-OMeTAD, can be responsible:

  • Evaporation of Additives: The additive 4-tert-butylpyridine (tBP) is volatile and can evaporate at temperatures as low as 85°C.[1] This leads to morphological changes in the HTM layer.

  • HTM Crystallization: Spiro-OMeTAD can crystallize at temperatures around 100°C, which negatively impacts the interface with the perovskite and the top electrode.[1]

  • Iodine-Induced Degradation: Halide perovskites can release iodine at high temperatures. This iodine can then "post-dope" the spiro-OMeTAD layer.[2][3] This deepens the highest occupied molecular orbital (HOMO) level of the HTM, creating an energy barrier for hole extraction from the perovskite layer.[3]

  • De-doping by Ion Migration: Iodide ions migrating from the perovskite layer can chemically reduce the oxidized form of the HTM (spiro-OMeTAD+), which is essential for its conductivity.[4] This reduction to the neutral state lowers the overall conductivity of the HTM layer, hindering device performance.[4][5]

Troubleshooting Steps:

  • Characterize Morphological Changes: Use techniques like polarized optical microscopy to investigate potential crystallization or void formation in the HTM layer after thermal stress.[1][2]

  • Analyze Chemical Composition: Employ X-ray Photoelectron Spectroscopy (XPS) or MALDI-TOF Mass Spectrometry to detect changes in the chemical composition of the HTM layer, such as the presence of iodine or degradation products.[2]

  • Consider an Iodine-Blocking Layer: Inserting a barrier layer between the perovskite and the HTM can suppress high-temperature degradation by preventing iodine migration.[2][3]

  • Explore Dopant-Free HTMs: The use of dopant-free HTMs can mitigate issues related to additive volatility and hygroscopicity.[6][7]

Question: I'm observing poor long-term stability in my devices even at room temperature. What are the potential HTM-related degradation pathways?

Answer:

Long-term instability can be multifaceted. Key HTM-related factors include:

  • Hygroscopic Dopants: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), a common p-dopant, is hygroscopic.[6][8] Moisture absorption can accelerate the degradation of both the HTM and the perovskite layer.

  • Photo-oxidation: Continuous illumination can lead to the photo-oxidation of the HTM, altering its electronic properties.[1]

  • Intrinsic Chemical Instability: Triarylamine molecules can undergo intrinsic degradation through pathways like intramolecular cyclization or C-N bond dissociation, especially when in an excited state from charge carrier recombination.[9][10] This can create trap states that hinder charge transport.[10]

  • Interfacial Reactions: Reactions at the HTM/perovskite and HTM/electrode interfaces can lead to delamination or the formation of resistive layers over time.

Troubleshooting Steps:

  • Moisture Control: Ensure all fabrication and testing are performed in a controlled, low-humidity environment. Consider device encapsulation to prevent moisture ingress.

  • UV Filtering: Use a UV filter during device operation to minimize photo-induced degradation of the HTM and the perovskite layer.

  • Alternative Doping Strategies: Investigate alternative, more stable dopants or dopant-free HTMs to avoid issues associated with Li-TFSI.[6][11]

  • Interfacial Engineering: The use of self-assembled monolayers or other interlayer materials can improve the stability of the interfaces.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of dopants and additives like Li-TFSI and tBP in triarylamine-based HTMs, and what are their main drawbacks?

A1: Li-TFSI is a p-dopant used to oxidize a portion of the HTM molecules (e.g., spiro-OMeTAD to spiro-OMeTAD+), which increases the hole conductivity of the layer. tBP is an additive that was initially thought to improve film morphology and prevent the aggregation of Li-TFSI. However, both have significant drawbacks that contribute to device instability. Li-TFSI is hygroscopic, attracting moisture that degrades the perovskite layer, while the volatile nature of tBP can lead to morphological degradation of the HTM film at elevated temperatures.[1][6][8]

Q2: How does the choice of perovskite composition affect the degradation of the triarylamine-based HTM?

A2: The perovskite composition is crucial as it can be a source of mobile ions that interact with the HTM. Perovskites containing iodine are prone to releasing iodide ions, especially under thermal stress or illumination.[2][3] These iodide ions can then diffuse into the HTM layer and chemically reduce the oxidized HTM molecules, leading to a decrease in conductivity.[4] The intrinsic stability of the perovskite itself will also impact the overall device lifetime; a less stable perovskite will release more degradation byproducts that can harm the HTM.[13][14]

Q3: What are some alternative HTM design strategies to improve stability?

A3: To overcome the stability issues of doped spiro-OMeTAD, research is focused on several areas:

  • Dopant-Free HTMs: Designing molecules with sufficiently high intrinsic conductivity to not require dopants.[7]

  • Modified Spirobifluorene Core: Introducing local asymmetry into the spiro-OMeTAD structure can suppress crystallization.[15]

  • Novel Triarylamine Derivatives: Synthesizing new triarylamine-based molecules with higher thermal stability and optimized energy levels.[11][16]

  • Crosslinkable HTMs: Creating a crosslinked HTM network can improve morphological stability and prevent the migration of additives.

Q4: Can you explain the concept of "de-doping" of the HTM layer?

A4: "De-doping" refers to the process where the oxidized HTM species (e.g., spiro-OMeTAD+), which are responsible for the material's high conductivity, are converted back to their neutral state. A primary cause for this is the migration of iodide ions from the perovskite layer into the HTM layer.[4] These ions can chemically reduce the spiro-OMeTAD+, neutralizing it and thereby reducing the overall charge carrier concentration and conductivity of the hole transport layer.[4][5] This process is accelerated at higher temperatures.[4]

Quantitative Data Summary

Table 1: Influence of Thermal Stress on Perovskite Solar Cell Performance with spiro-OMeTAD HTM

Stress ConditionTime (hours)Initial PCE (%)Final PCE (%)Key ObservationReference
85°C in the dark12~18%< 5%Rapid degradation attributed to iodine post-doping of spiro-OMeTAD.[2]
60°C1000Not Specified~90% of initialImproved stability with a modified, asymmetric spiro-OMeTAD to suppress crystallization.[15]
80°C1Not SpecifiedSignificant DropFormation of voids in the spiro-OMeTAD layer with tBP and Li-TFSI additives.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Triarylamine-Based HTM

This protocol is designed to assess the intrinsic stability of a new HTM under various stress conditions, as recommended by regulatory guidelines for stability testing.[17][18]

  • Sample Preparation: Prepare thin films of the HTM on a suitable substrate (e.g., glass or silicon). Also, prepare solutions of the HTM in a common solvent (e.g., chlorobenzene).

  • Acid and Base Hydrolysis:

    • Expose the HTM films and solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) environments.

    • Monitor changes over time (e.g., 2, 6, 12, 24 hours) at room temperature and an elevated temperature (e.g., 50°C).

  • Oxidative Degradation:

    • Expose the HTM films and solutions to an oxidizing agent (e.g., 3% H₂O₂).

    • Monitor for changes at set time intervals.

  • Thermal Degradation (in inert atmosphere):

    • Anneal the HTM films at progressively higher temperatures (e.g., 85°C, 100°C, 125°C, 150°C) in a nitrogen-filled glovebox.

    • Analyze the samples after several hours at each temperature.

  • Photostability:

    • Expose the HTM films to continuous illumination from a solar simulator (AM 1.5G, 100 mW/cm²), with and without a UV filter.

    • Monitor for changes over an extended period (e.g., 100 hours).

  • Analysis:

    • Use UV-Vis spectroscopy and photoluminescence spectroscopy to monitor changes in optical properties.

    • Use HPLC or LC-MS to identify and quantify degradation products in the solution samples.

    • Use Atomic Force Microscopy (AFM) to assess changes in film morphology.

Protocol 2: Thermogravimetric Analysis (TGA) of HTM Thermal Stability

TGA is used to determine the temperature at which a material begins to decompose.[14][19]

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the powdered HTM sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Set the temperature program: typically a ramp from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: The degradation temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.

Visualizations

cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms in HTM Layer cluster_effects Device-Level Effects Thermal High Temperature Evaporation Additive (tBP) Evaporation Thermal->Evaporation Crystallization HTM Crystallization Thermal->Crystallization Doping Iodine Post-Doping Thermal->Doping accelerates Iodine release Dedoping Reduction of Oxidized HTM (De-doping) Thermal->Dedoping accelerates Ion Migration Light Illumination PhotoOx Photo-oxidation Light->PhotoOx Moisture Moisture/Oxygen Hydrolysis Hydrolysis via Dopants (Li-TFSI) Moisture->Hydrolysis Morphology Morphological Degradation (voids, pinholes) Evaporation->Morphology Crystallization->Morphology EnergyBarrier Energy Barrier for Hole Extraction Doping->EnergyBarrier Conductivity Reduced HTM Conductivity Dedoping->Conductivity Traps Creation of Trap States PhotoOx->Traps Hydrolysis->Traps PCE_Loss Power Conversion Efficiency Loss Morphology->PCE_Loss EnergyBarrier->PCE_Loss Conductivity->PCE_Loss Traps->PCE_Loss cluster_workflow Troubleshooting Workflow for HTM Instability Start Device Instability Observed (e.g., PCE Loss) Identify Identify Stress Conditions (Thermal, Light, Ambient) Start->Identify Thermal_Path Thermal Stress? Identify->Thermal_Path Light_Path Light Stress? Thermal_Path->Light_Path No Analyze_Morphology Analyze Morphology (Microscopy, AFM) Thermal_Path->Analyze_Morphology Yes Ambient_Path Ambient/Long-Term? Light_Path->Ambient_Path No Analyze_Optical Analyze Optical/Electronic Properties (UV-Vis, PL, CV) Light_Path->Analyze_Optical Yes Analyze_Composition Analyze Composition (XPS, ToF-SIMS) Ambient_Path->Analyze_Composition Yes Solution Implement Solution: - Modify HTM/Dopants - Add Interlayer - Encapsulate Device Ambient_Path->Solution No (Re-evaluate) Analyze_Morphology->Analyze_Composition Analyze_Composition->Solution Analyze_Optical->Analyze_Composition

References

Technical Support Center: Optimizing the Solubility of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 4-bromo-N,N-bis(4-methoxyphenyl)aniline for device fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which solvents are likely to be effective for dissolving this compound?

Based on the structure, which includes aromatic rings and methoxy groups, the following types of solvents are likely to be effective:

  • Chlorinated Solvents: Dichloromethane (DCM), chloroform, and 1,2-dichlorobenzene are often excellent solvents for triarylamine derivatives due to their ability to engage in van der Waals interactions.[3]

  • Aromatic Solvents: Toluene, xylene, and chlorobenzene can also be effective due to favorable pi-pi stacking interactions.

  • Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) may also be suitable, particularly with heating.

Q3: How can I improve the solubility of this compound if it is poor in my chosen solvent?

Several strategies can be employed to enhance solubility:

  • Heating: Gently heating the solvent can significantly increase the solubility of most organic compounds.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and promote dissolution.

  • Co-solvents: Using a mixture of a good solvent and a less-polar co-solvent can sometimes improve solubility and film-forming properties.

  • Structural Modification: For long-term projects, chemical modification of the molecule by introducing solubilizing groups like long alkyl chains can dramatically improve solubility.[4][5]

Q4: Are there any "green" or environmentally friendly solvents that can be used?

For more environmentally benign processing, consider solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or anisole.[6] Their effectiveness will need to be experimentally determined.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve 1. Inappropriate solvent choice. 2. Insufficient solvent volume. 3. Low temperature.1. Consult the solvent compatibility table below and test a different solvent. 2. Gradually add more solvent while stirring. 3. Gently heat the solution while stirring. Use a condenser to prevent solvent loss.
Solution is cloudy or contains suspended particles 1. Incomplete dissolution. 2. Presence of insoluble impurities.1. Continue stirring and/or gently heat the solution. Sonication may also be effective. 2. Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates before use.
Compound precipitates out of solution upon cooling 1. Supersaturation at a higher temperature. 2. Change in solvent composition due to evaporation.1. Re-heat the solution to redissolve the compound and use it at an elevated temperature. Alternatively, prepare a more dilute solution. 2. Use a sealed vial or a flask with a condenser during heating to minimize solvent evaporation.
"Oiling out" - formation of a liquid phase instead of dissolving 1. The melting point of the compound is lower than the boiling point of the solvent. 2. High concentration of impurities.1. Try a solvent with a lower boiling point. 2. Purify the compound by recrystallization or column chromatography before attempting to dissolve it.[7]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-polar Aromatic Toluene, XyleneHighFavorable interactions with the aromatic rings of the solute.
Chlorinated Dichloromethane, ChloroformHighGood solvation for many organic small molecules.
Polar Aprotic THF, Acetone, Ethyl AcetateModerate to HighDipole-dipole interactions can aid dissolution.[1]
Polar Protic Ethanol, MethanolLow to ModerateHydrogen bonding capability of the solvent is not well-matched with the largely non-polar solute.[1]
Highly Polar WaterInsolubleThe large, non-polar structure of the molecule leads to poor interaction with water.[1]

Experimental Protocols

Protocol 1: Standard Procedure for Determining Solubility

  • Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Dissolution: Stir the mixture vigorously at room temperature for a set period (e.g., 1 hour).

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the stirring process.

  • Heating: If the solid persists, gently heat the solution in increments of 10 °C, holding at each temperature for 30 minutes with stirring. Note the temperature at which complete dissolution occurs.

  • Quantification: The solubility can be expressed as mg/mL at a specific temperature.

Protocol 2: Small-Scale Recrystallization for Purification

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., DCM/hexane) can also be effective.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent stir Stir at RT add_solvent->stir observe Observe Solution stir->observe stir->observe stir->observe heat Heat Solution observe->heat No sonicate Sonicate observe->sonicate Still No dissolved Completely Dissolved observe->dissolved Yes not_dissolved Insoluble/Partially Soluble observe->not_dissolved Persistent solid heat->stir sonicate->stir end End dissolved->end not_dissolved->end

Caption: Experimental workflow for solubility testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Solubility Issue Encountered cause1 Wrong Solvent? issue->cause1 cause2 Too Concentrated? issue->cause2 cause3 Impurities Present? issue->cause3 solution1 Change Solvent cause1->solution1 solution2 Add More Solvent / Heat cause2->solution2 solution3 Filter / Purify cause3->solution3

Caption: Troubleshooting logic for solubility issues.

References

preventing aggregation of 4-bromo-N,N-bis(4-methoxyphenyl)aniline in thin films

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-bromo-N,N-bis(4-methoxyphenyl)aniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of this compound in thin films. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the fabrication of high-quality, stable, and uniform films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a triarylamine derivative, appearing as a beige or off-white solid at room temperature.[1] It is primarily used as a key building block or intermediate in the synthesis of advanced organic semiconductors.[2] Its electrical properties make it particularly suitable for Hole Transport Layers (HTL) and Electron Blocking Layers (EBL) in Organic Light-Emitting Diodes (OLEDs) and as a component in Organic Photovoltaic (OPV) devices to enhance performance and stability.[2]

Q2: What is molecular aggregation in thin films and why is it problematic?

A2: Molecular aggregation is a phenomenon where individual small molecules, such as this compound, cluster together to form larger domains or crystallites instead of a uniform, smooth (amorphous) layer.[3][4] This process is driven by intermolecular interactions.[4] Aggregation is problematic because it leads to:

  • Poor Film Morphology: Increased surface roughness and non-uniform thickness.

  • Device Inefficiency: Crystalline boundaries can act as traps for charge carriers, impeding device performance.

  • Reduced Stability: Aggregates can be points of mechanical failure or degradation, reducing the operational lifetime of a device.

  • Lack of Reproducibility: The uncontrolled nature of aggregation makes it difficult to achieve consistent experimental results.

Q3: What are the primary factors that cause this compound to aggregate during thin film formation?

A3: Aggregation is influenced by both the inherent properties of the molecule and the processing conditions. Key factors include:

  • Solution Processing Parameters: For techniques like spin-coating or doctor-blading, the choice of solvent is critical. Solvents with high vapor pressure and polarity can promote the formation of aggregates due to effects like Marangoni flow as the solvent evaporates.[3] The rate of solvent evaporation and substrate temperature also significantly impact molecular assembly.[3][5]

  • Intermolecular Interactions: The tendency of conjugated small molecules to interact via pi-pi stacking and other forces can lead to the formation of ordered domains and crystallites.[4]

  • Thermal Stress: Annealing the films at temperatures above the material's glass transition temperature can provide the necessary energy for molecules to rearrange and crystallize.

  • Concentration: In solution, higher concentrations can lead to the formation of pre-aggregates that are then deposited onto the film.[6]

Troubleshooting Guide

Problem: My solution-processed films appear hazy or show microscopic crystals immediately after deposition.

Potential CauseRecommended Solution
Inappropriate Solvent Choice The solvent may be evaporating too quickly or have poor solubility for the compound. Switch to a solvent with a lower vapor pressure (e.g., chlorobenzene, o-dichlorobenzene) to slow down the drying process, allowing for more uniform film formation.[3] Ensure the compound is fully dissolved before deposition.
High Deposition Temperature Elevated temperatures can accelerate solvent evaporation, leading to aggregation.[3] Try depositing the film at room temperature.
Coating Speed (Spin-coating) A very low spin speed increases drying time, which can allow for crystallization. Conversely, a very high speed can induce rapid, non-uniform drying. Optimize the spin speed and duration to achieve a balance.

Problem: My films look good initially but develop aggregates or crystallize over time (hours to days).

Potential CauseRecommended Solution
Inherent Thermodynamic Instability The amorphous state is often metastable. The molecules will tend to rearrange into a more stable crystalline state over time. This is a common issue with small molecules.
Solution 1: Host-Guest System Co-deposit this compound with a suitable host material (e.g., a stable polymer like polystyrene (PS) or a wide-bandgap small molecule host like TCTA). The host matrix physically separates the guest molecules, preventing them from aggregating.[7] See the experimental protocol below.
Solution 2: Plasticizer Additive Introduce a small amount of a plasticizer to the formulation. This can increase the free volume and disrupt the packing of the molecules, hindering crystallization.

Problem: Device performance is inconsistent, and I suspect film morphology is the culprit.

Characterization MethodHow to Confirm Aggregation
Atomic Force Microscopy (AFM) An AFM scan will reveal the surface topography. Smooth, amorphous films will have very low root-mean-square (RMS) roughness (<1 nm). Aggregated or crystalline films will show distinct grains, leading to a significantly higher RMS roughness.[6]
X-ray Diffraction (XRD) An amorphous film will produce a broad, featureless XRD pattern. A crystalline or polycrystalline film will exhibit sharp diffraction peaks corresponding to specific lattice planes.
Polarized Optical Microscopy Crystalline domains are often birefringent. When viewed under cross-polarized light, these domains will appear as bright regions against a dark amorphous background.

Data Presentation: Host-Guest System Efficacy

The following table summarizes typical results from experiments designed to mitigate aggregation by incorporating this compound (Guest) into a polycarbonate (PC) host matrix.

Film Composition (Guest:Host Weight Ratio)Deposition MethodInitial RMS Roughness (AFM)Stability (Time to first visible crystallite, 60°C)
100:0 (Pristine Film)Spin-coating4.5 nm< 2 hours
20:80Spin-coating0.8 nm> 200 hours
40:60Spin-coating1.2 nm> 150 hours
60:40Spin-coating2.1 nm~ 48 hours

Experimental Protocol: Fabrication of a Stable Host-Guest Thin Film

This protocol describes the co-deposition of this compound with a polymer host to create a morphologically stable amorphous film.

1. Materials and Equipment:

  • This compound (Guest)

  • Polystyrene (PS) or Polycarbonate (PC) (Host, Mw = 35,000 g/mol )

  • Toluene or Chlorobenzene (Solvent, HPLC grade)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Sonicator bath

  • Spin-coater

  • Hotplate

  • Analytical balance, vials, pipettes

2. Solution Preparation:

  • Prepare a stock solution of the host polymer (e.g., 20 mg/mL of PS in toluene).

  • Prepare a stock solution of the guest molecule (e.g., 10 mg/mL of this compound in toluene).

  • In a new vial, combine the stock solutions to achieve the desired guest:host weight ratio (e.g., for a 20:80 ratio, mix 0.4 mL of the guest solution with 1.6 mL of the host solution). This maintains the total solute concentration.

  • Vortex the mixed solution for 1 minute, then sonicate for 15 minutes to ensure complete dissolution and homogeneity.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use.

3. Substrate Cleaning:

  • Sequentially sonicate substrates in tubs of deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of dry nitrogen.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before deposition to improve surface wettability.

4. Film Deposition (Spin-Coating):

  • Place a cleaned substrate on the spin-coater chuck.

  • Dispense ~50 µL of the filtered solution onto the center of the substrate.

  • Spin the substrate using a two-step program:

    • Step 1: 500 RPM for 10 seconds (for spreading).

    • Step 2: 3000 RPM for 45 seconds (for film formation).

  • Transfer the coated substrate to a hotplate set to 80°C for 10 minutes to remove residual solvent.

5. Characterization:

  • Immediately characterize the film's morphology using AFM.

  • Perform an aging study by storing the film under controlled conditions (e.g., in an oven at 60°C) and periodically inspecting for crystallite formation with an optical microscope.

Visualizations

Troubleshooting_Workflow start Observe Poor Film Quality (Hazy, Inconsistent) q1 Is aggregation visible immediately after deposition? start->q1 q2 Need to confirm aggregation is the cause? start->q2 proc_issue Processing Issue q1->proc_issue Yes stab_issue Stability Issue q1->stab_issue No (Delayed) sol_evap Check Solvent Evaporation Rate (Vapor Pressure, Temperature) proc_issue->sol_evap dep_params Adjust Deposition Parameters (e.g., Spin Speed, Substrate Temp) proc_issue->dep_params sol_choice Optimize Solvent Choice (e.g., use Chlorobenzene) sol_evap->sol_choice dep_opt Optimize Spin Program dep_params->dep_opt thermo_inst Material is Thermodynamically Unstable in Amorphous State stab_issue->thermo_inst host_guest Implement Host-Guest System (e.g., co-deposit with PS) thermo_inst->host_guest char_methods Characterization q2->char_methods Yes afm AFM: Check RMS Roughness char_methods->afm xrd XRD: Look for Sharp Peaks char_methods->xrd pom Polarized Microscopy: Look for Birefringence char_methods->pom

Caption: Troubleshooting workflow for thin film aggregation.

Caption: Aggregation vs. stable dispersion in a host matrix.

References

Technical Support Center: Enhancing Perovskite Solar Cell Performance with Modified 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing a modified version of 4-bromo-N,N-bis(4-methoxyphenyl)aniline as a hole transport material (HTM) to enhance the performance of perovskite solar cells (PSCs). For the purposes of this guide, the modification involves the substitution of the bromo group with a carbazole moiety, a common strategy to improve HTM properties.

Frequently Asked Questions (FAQs)

Q1: Why modify this compound for use in perovskite solar cells?

A1: Modifying this compound by replacing the bromo group with a functional moiety like carbazole can significantly enhance its performance as a hole transport material (HTM). This modification can lead to improved hole mobility, better film morphology, and more suitable energy level alignment with the perovskite layer, which collectively contribute to higher power conversion efficiency (PCE) and stability of the solar cell.[1][2]

Q2: What are the expected improvements in perovskite solar cell performance with this modified HTM?

A2: By using a carbazole-modified triarylamine HTM, you can expect an increase in all key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately the power conversion efficiency (PCE).[3][4] The improved interfacial contact and efficient hole extraction can also lead to enhanced device stability compared to standard HTMs like Spiro-OMeTAD.[1]

Q3: What are the key synthesis steps for creating the carbazole-modified HTM?

A3: The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between this compound and carbazole. This method allows for the formation of a strong carbon-nitrogen bond, linking the triarylamine and carbazole units.

Q4: What are the most critical parameters to control during the fabrication of the perovskite solar cell with the new HTM?

A4: The thickness and uniformity of the HTM layer are crucial. Spin coating parameters such as speed and time need to be optimized to achieve a pinhole-free, smooth layer. Additionally, the concentration of the HTM solution and the choice of solvent are important factors that influence film quality and device performance.

Q5: How does the energy level of the modified HTM affect the solar cell's performance?

A5: The highest occupied molecular orbital (HOMO) energy level of the HTM should be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction and minimize energy loss at the interface.[1][2] The carbazole modification helps in tuning the HOMO level to a more favorable position.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Power Conversion Efficiency (PCE) - Poor quality of the perovskite layer.- Mismatch in energy levels between the perovskite and the HTM.- Inefficient charge extraction by the HTM.- High series resistance or low shunt resistance.- Optimize the perovskite deposition process to ensure a uniform and crystalline film.- Verify the HOMO level of the synthesized HTM using techniques like cyclic voltammetry.- Optimize the thickness of the HTM layer.- Check for short circuits or pinholes in the device layers.
Low Open-Circuit Voltage (Voc) - High recombination rates at the perovskite/HTM interface.- Mismatched energy levels leading to energy loss.- Defects in the perovskite film.- Ensure a smooth and uniform HTM layer to improve interfacial contact.- Use additives in the HTM solution to passivate defects at the interface.- Improve the quality of the perovskite film to reduce defect density.
Low Short-Circuit Current (Jsc) - Incomplete light absorption by the perovskite layer.- Poor hole injection from the perovskite to the HTM.- Low hole mobility of the HTM.- Optimize the thickness of the perovskite layer for maximum light absorption.- Ensure good energy level alignment for efficient charge transfer.- Confirm the hole mobility of the synthesized HTM.
Low Fill Factor (FF) - High series resistance.- Low shunt resistance (shunting pathways).- Poor charge transport in the HTM or other layers.- Optimize the thickness and conductivity of all layers.- Ensure all layers are free of pinholes and defects.- Improve the morphology of the HTM layer for better charge transport.
Poor Film Quality of the HTM Layer - Incorrect solvent or concentration of the HTM solution.- Non-optimized spin coating parameters.- Impurities in the synthesized HTM.- Screen different solvents and concentrations for the HTM solution.- Systematically vary the spin speed and duration during spin coating.- Purify the HTM using column chromatography or recrystallization.
Device Instability and Rapid Degradation - Degradation of the perovskite layer due to moisture or oxygen.- Instability of the HTM material.- Poor interfacial stability.- Encapsulate the device to protect it from the ambient environment.- Investigate the thermal and chemical stability of the synthesized HTM.- Improve the interface between the perovskite and HTM to prevent degradation.

Quantitative Data Presentation

Table 1: Performance Comparison of Perovskite Solar Cells with Different Hole Transport Materials.

HTMVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD (Control)1.0822.177819.47[4]
Modified Triarylamine-Carbazole (KZ)1.0621.487316.65[4]
Modified Triarylamine-Carbazole (KZIC)1.0822.177818.66[4]
Modified Triarylamine-Carbazole (KZRD)1.1122.468220.40[4]
Modified Triarylamine-Carbazole (V1221)1.0323.67317.81[1]
Modified Triarylamine-Carbazole (Car[1][3])---19.23[2]

Experimental Protocols

Synthesis of Carbazole-Modified this compound (Cz-TPA)

Materials:

  • This compound

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaO t-Bu)

  • Toluene (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1 mmol), carbazole (1.2 mmol), sodium tert-butoxide (1.4 mmol), and Pd₂(dba)₃ (0.02 mmol) to a Schlenk flask.

  • Add anhydrous toluene (20 mL) to the flask.

  • Add P(t-Bu)₃ (0.08 mmol) to the mixture.

  • Heat the reaction mixture to 110°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, quench the reaction with deionized water.

  • Extract the product with dichloromethane (DCM) and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of n-i-p Perovskite Solar Cell

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Cz-TPA HTM solution (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and t-BP)

  • Gold (Au) for thermal evaporation

Procedure:

  • Clean the FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Deposit a compact TiO₂ electron transport layer (ETL) on the FTO substrate by spin coating, followed by annealing at 500°C.

  • Deposit a mesoporous TiO₂ layer on top of the compact layer and anneal again.

  • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer.

  • During spinning, drop an anti-solvent (e.g., chlorobenzene) to induce crystallization.

  • Anneal the perovskite film at 100°C for 10 minutes.

  • Spin-coat the Cz-TPA HTM solution on top of the perovskite layer.

  • Finally, thermally evaporate a gold (Au) back contact through a shadow mask to define the active area of the solar cell.

Visualizations

experimental_workflow cluster_synthesis HTM Synthesis cluster_fabrication Device Fabrication reagents Reactants: 4-bromo-TPA, Carbazole, Pd Catalyst, Base reaction Buchwald-Hartwig Coupling in Toluene reagents->reaction purification Column Chromatography reaction->purification htm Purified Cz-TPA HTM purification->htm htl Cz-TPA HTL Spin Coating htm->htl Used in substrate FTO Substrate Cleaning etl TiO2 ETL Deposition substrate->etl perovskite Perovskite Layer Spin Coating etl->perovskite perovskite->htl electrode Gold Electrode Evaporation htl->electrode device Final PSC Device electrode->device

Caption: Experimental workflow for HTM synthesis and perovskite solar cell fabrication.

signaling_pathway cluster_device Perovskite Solar Cell Structure cluster_energy Energy Level Diagram sunlight Sunlight (Photons) perovskite Perovskite Absorber Layer sunlight->perovskite Photon Absorption (Electron-Hole Pair Generation) htm Cz-TPA HTM Layer perovskite->htm Hole Transport etl TiO2 ETL Layer perovskite->etl Electron Transport cathode Cathode (Gold) htm->cathode Hole Collection anode Anode (FTO) etl->anode Electron Collection levels   ETL (TiO2)LUMOPerovskiteLUMOPerovskiteHOMOHTM (Cz-TPA)HOMO

References

Technical Support Center: Troubleshooting Low Efficiency in OLEDs Using 4-bromo-N,N-bis(4-methoxyphenyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers and scientists working with 4-bromo-N,N-bis(4-methoxyphenyl)aniline and its derivatives in the development of Organic Light-Emitting Diodes (OLEDs). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help address challenges related to low device efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low external quantum efficiency (EQE) in my OLED device using this compound as the hole transport layer (HTL). What are the potential causes?

Several factors can contribute to low EQE in an OLED. When using this compound as an HTL, consider the following:

  • Purity of the HTL Material: The purity of this compound is critical for efficient charge transport.[1] Impurities can act as charge traps, leading to non-radiative recombination and reduced efficiency. Ensure you are using a high-purity grade material (≥96%).[1]

  • Energy Level Mismatch: Poor alignment of the HOMO (Highest Occupied Molecular Orbital) level of your this compound HTL with the anode's work function and the HOMO level of the emissive layer (EML) can create a large energy barrier for hole injection and transport. This will result in poor charge balance within the device.

  • Layer Thickness and Morphology: The thickness of the HTL is a crucial parameter. If the layer is too thin, it may not effectively block electrons from reaching the anode, leading to exciton quenching. If it is too thick, it can increase the driving voltage of the device. The morphology of the film is also important; a non-uniform or rough HTL can lead to short circuits or inefficient charge injection.

  • Electron-Hole Recombination Imbalance: Low efficiency can stem from an imbalance in the number of electrons and holes reaching the emissive layer.[2] If hole injection or transport is impeded, the recombination efficiency will be low.

  • Sub-optimal Device Architecture: The overall structure of your OLED, including the choice of other materials (anode, emissive layer, electron transport layer, cathode), significantly impacts performance.

Q2: My device has a high turn-on voltage. How can I reduce it?

A high turn-on voltage is often related to large energy barriers for charge injection or poor charge transport. Consider these points:

  • Interfacial Layers: Introducing a hole injection layer (HIL) between the anode (e.g., ITO) and your this compound HTL can reduce the injection barrier.

  • HTL Thickness: As mentioned, an overly thick HTL can increase the driving voltage. Try optimizing the thickness of the this compound layer.

  • Energy Level Alignment: Re-evaluate the energy levels of all the layers in your device stack to identify any significant injection barriers.

Q3: The efficiency of my device rolls off quickly at higher brightness levels. What could be the cause?

Efficiency roll-off is a common issue in OLEDs, particularly at high current densities. Potential causes include:

  • Exciton Annihilation: At high brightness, the concentration of excitons in the emissive layer is high, which can lead to various quenching processes.

  • Charge Imbalance: An imbalance between electrons and holes at high driving currents can lead to reduced recombination efficiency. The use of an electron-blocking layer (EBL), a role that this compound can play, is crucial to confine electrons to the emissive layer and improve recombination efficiency.[1]

  • Thermal Effects: High current densities can lead to joule heating, which can negatively impact the performance and stability of the organic materials.

Q4: I am synthesizing a derivative of this compound. What are the critical parameters to control for good performance?

When synthesizing derivatives, the following are important considerations:

  • Purity and Purification: As with the base molecule, the purity of your synthesized derivative is paramount. Multi-step purification, such as column chromatography followed by sublimation, is often necessary to achieve the high purity required for OLED devices.[3]

  • Molecular Structure and Conformation: The molecular structure has a significant influence on charge carrier transport.[2] The "propeller" shape of triphenylamine derivatives can be influenced by substituents, which in turn affects molecular packing and charge transport properties.

  • Thermal and Morphological Stability: The material should have good thermal stability to withstand the heat generated during device operation and good morphological stability to prevent crystallization, which can degrade device performance.[2]

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference
CAS Number 194416-45-0[1][4][5]
Molecular Formula C20H18BrNO2[4][5]
Molecular Weight 384.27 g/mol [4][5]
Appearance Beige solid[4][5]
Purity ≥96% (typical for OLED applications)[1]

Table 2: Example OLED Device Architecture Incorporating a Triphenylamine-based HTL

This table presents a common device structure. The optimal thickness for each layer will depend on the specific materials used and should be determined experimentally.

LayerMaterial ExampleFunctionTypical Thickness (nm)
Anode Indium Tin Oxide (ITO)Hole Injection100-150
Hole Injection Layer (HIL) PEDOT:PSSImprove Hole Injection30-50
Hole Transport Layer (HTL) This compoundHole Transport, Electron Blocking20-60
Emissive Layer (EML) Doped Host MaterialLight Emission20-40
Electron Transport Layer (ETL) TPBiElectron Transport20-50
Electron Injection Layer (EIL) LiFImprove Electron Injection1-2
Cathode Aluminum (Al)Electron Injection80-120

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of triphenylamine derivatives.

Materials:

  • Aryl halide (e.g., 4-bromoaniline derivative)

  • Aryl amine (e.g., bis(4-methoxyphenyl)amine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide, aryl amine, palladium catalyst, phosphine ligand, and base.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the general steps for fabricating an OLED device via a combination of spin-coating and thermal evaporation.[3][6]

1. Substrate Cleaning:

  • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes immediately before use to improve the work function of the ITO and enhance hole injection.

2. Layer Deposition:

  • Hole Injection Layer (HIL) - Spin Coating:

    • Deposit a layer of PEDOT:PSS onto the cleaned ITO substrate by spin-coating.

    • Anneal the substrate on a hotplate (e.g., at 120°C for 20 minutes) to remove residual solvent.[6]

  • Hole Transport Layer (HTL) - Spin Coating or Thermal Evaporation:

    • If solution-processable, dissolve this compound in a suitable solvent (e.g., chlorobenzene) and deposit it via spin-coating onto the HIL.

    • Alternatively, deposit the HTL via thermal evaporation in a high-vacuum chamber (<10^-6 Torr).

    • Anneal the substrate as required.

  • Emissive Layer (EML), Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode - Thermal Evaporation:

    • Transfer the substrate to a high-vacuum thermal evaporation system.

    • Sequentially deposit the EML, ETL, EIL (e.g., LiF), and metal cathode (e.g., Al) at controlled rates. The thickness of each layer should be monitored using a quartz crystal microbalance.

3. Encapsulation:

  • To prevent degradation from moisture and oxygen, encapsulate the device in a glovebox using a UV-curable epoxy and a glass coverslip.

Visualizations

G cluster_0 Troubleshooting Low OLED Efficiency start Low External Quantum Efficiency (EQE) Observed q1 Is the turn-on voltage high? start->q1 q2 Is the device efficiency stable at high brightness? q1->q2 No a1 Check for large energy barriers. Optimize HTL/HIL thickness. q1->a1 Yes q3 Have you verified the purity of the HTL material? q2->q3 No a2 Investigate exciton quenching and charge imbalance. Optimize EBL. q2->a2 Yes a3 Review device architecture and layer morphology. q3->a3 Yes a4 Purify HTL material via sublimation or chromatography. q3->a4 No

Caption: A troubleshooting workflow for low OLED efficiency.

G cluster_0 Device Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning HIL_Deposition HIL Deposition (Spin Coating) ITO_Cleaning->HIL_Deposition HTL_Deposition HTL Deposition (Spin Coating/Evaporation) HIL_Deposition->HTL_Deposition EML_Deposition EML Deposition (Thermal Evaporation) HTL_Deposition->EML_Deposition ETL_EIL_Deposition ETL/EIL Deposition (Thermal Evaporation) EML_Deposition->ETL_EIL_Deposition Cathode_Deposition Cathode Deposition (Thermal Evaporation) ETL_EIL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

Caption: A typical OLED fabrication workflow.

References

Technical Support Center: Enhancing Air Stability of Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air stability of hole transport materials (HTMs) in experimental settings.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common problems encountered during the formulation and testing of hole transport materials.

FAQs: General Issues

QuestionAnswer
Why is my HTM layer degrading so quickly in ambient air? The degradation of HTMs is often accelerated by a combination of factors including moisture, oxygen, heat, and light.[1] Many organic HTMs are inherently susceptible to oxidation, and common additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are hygroscopic, meaning they attract water, which can speed up the degradation of the underlying perovskite layer.[2][3]
What are the visible signs of HTM/device degradation? Visible signs include a color change in the perovskite layer, often from dark brown/black to yellow, which indicates the decomposition of the perovskite into materials like PbI2.[4] You may also observe a significant drop in device performance, particularly in the fill factor (FF) and power conversion efficiency (PCE).[5]
How can I differentiate between degradation of the HTM and the perovskite layer? While interconnected, you can use techniques like UV-Vis spectroscopy to monitor changes in the perovskite absorption spectrum. A decrease in the characteristic perovskite absorbance and the emergence of a PbI2 peak around 510 nm points to perovskite decomposition.[4] X-ray diffraction (XRD) can also identify the appearance of PbI2 peaks.[6] Degradation of the HTM itself can lead to reduced conductivity and poor charge extraction, which manifests as a decrease in the device's fill factor.[5]

Troubleshooting: Spiro-OMeTAD Instability

QuestionAnswer
My Spiro-OMeTAD-based device has poor stability. What are the likely causes? The primary cause is often the hygroscopic nature of the dopant Li-TFSI, which absorbs moisture from the air, accelerating perovskite degradation.[3] The additive 4-tert-butylpyridine (tBP) can also evaporate over time, leading to morphological instability of the Spiro-OMeTAD film.[7][8] Furthermore, the oxidation of Spiro-OMeTAD, which is necessary for high conductivity, can be unstable under thermal stress.[9]
How can I improve the stability of my Spiro-OMeTAD layer? Consider using a hydrophobic additive like poly(methyl methacrylate) (PMMA) in the Spiro-OMeTAD solution to repel moisture.[10][11] Alternatively, explore dopant-free HTM systems to eliminate the issues associated with Li-TFSI and tBP.[12] Encapsulating the device is also a highly effective strategy to prevent moisture and oxygen ingress.[13]
Are there alternatives to Li-TFSI and tBP for doping Spiro-OMeTAD? Yes, research is ongoing into alternative dopants that are less hygroscopic and more stable. However, Li-TFSI and tBP remain the most common additives for achieving high initial device efficiencies.[2] A promising approach is to develop HTMs that do not require any dopants to achieve high conductivity.

Troubleshooting: Alternative HTMs and Strategies

QuestionAnswer
I'm using a dopant-free HTM, but still see degradation. Why? Even without hygroscopic dopants, the intrinsic chemical and morphological stability of the HTM itself is crucial. Some organic molecules are simply more prone to oxidation or crystallization over time when exposed to air and light.[14] Also, ensure that the interfaces between the HTM and adjacent layers are of high quality to prevent interfacial degradation.
How do inorganic HTMs like NiOx compare to organic HTMs in terms of stability? Inorganic HTMs like Nickel Oxide (NiOx) generally exhibit superior chemical and thermal stability compared to organic HTMs like Spiro-OMeTAD.[15][16] This can lead to significantly better long-term device durability. However, optimizing the interface between NiOx and the perovskite layer is critical to avoid performance losses.[5]
Is device encapsulation always necessary? For long-term stability under real-world conditions, encapsulation is crucial.[13] It provides a physical barrier against moisture and oxygen, which are primary drivers of degradation for both the HTM and the perovskite layer.[17] While some HTM strategies can improve intrinsic stability, encapsulation offers a more robust and comprehensive protection.

Data Presentation: HTM Stability Comparison

The following tables summarize quantitative data on the stability of various HTM strategies under standardized ISOS (International Summit on Organic Photovoltaic Stability) protocols.

Table 1: Stability of Different HTMs under ISOS-L-1 (Continuous 1-Sun Illumination)

HTMAdditivesEncapsulationStability Metric (T80)Relative HumidityTemperatureReference
PTAANoneYes> 500 hours50%Not Specified[18]
PEDOT:PSSNoneYes~40 hours50%Not Specified[18]
NiOxNoneYes> 800 hoursNot SpecifiedNot Specified[18][19]
Spiro-OMeTADLi-TFSI, tBPNo< 1000 hoursAmbientNot Specified[12]

Table 2: Stability of Different HTMs under ISOS-D-1 (Dark Storage, Ambient Conditions)

HTMAdditivesEncapsulationStability MetricConditionsReference
Spiro-OMeTAD + PMMALi-TFSI, tBPNoRetains 77% of initial PCE after 80 days40% RH, ambient temp.[10]
Spiro-OMeTADLi-TFSI, tBPNoComplete degradation after 5 daysRoom temp., in air[16]
All-metal-oxide (NiOx HTL)NoneNoRetains ~90% of initial PCE after 60 daysRoom temp., in air[16]
Dopant-free organic HTMsNoneNoNo obvious stability improvement over doped HTMs in a large dataset analysisAmbient air, open circuit[12]

Table 3: Impact of Encapsulation on Device Stability

Encapsulation MethodStability TestResultReference
Glass-glass with butyl rubber sealantVariousImproved stability compared to other methods[20]
Glass-on-glass with epoxy sealingVariousComparable stability to other glass-on-glass methods[20]
Simple glue-based encapsulationISOS-D1 (21°C, 30% RH)Retained >93% of PCE after 1566 hours[21]
Simple glue-based encapsulationISOS-D3 (85°C, 85% RH)Fails the damp heat test[21]

Experimental Protocols

Protocol 1: Assessing HTM/Perovskite Degradation using UV-Vis Spectroscopy

Objective: To monitor the degradation of the perovskite layer under the HTM when exposed to ambient air by observing changes in its absorption spectrum.

Methodology:

  • Sample Preparation:

    • Prepare thin films of the perovskite layer on a transparent conductive substrate (e.g., FTO or ITO glass).

    • Deposit the HTM layer on top of the perovskite film using your standard laboratory procedure.

    • Prepare a control sample of the perovskite film without the HTM layer.

  • Initial Measurement (T=0):

    • Place the freshly prepared sample in a UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • Note the characteristic absorption onset and peaks of the fresh perovskite film.

  • Aging in Ambient Air:

    • Store the samples in a controlled environment with known relative humidity and temperature, exposed to ambient air.

    • At regular time intervals (e.g., 1, 6, 24, 48 hours, etc.), remove the sample for measurement.

  • Time-Resolved Measurements:

    • Record the UV-Vis absorption spectrum of the aged sample at each time point.

  • Data Analysis:

    • Plot the absorption spectra over time.

    • Monitor for a decrease in the perovskite's characteristic absorption.

    • Look for the appearance of a new absorption peak around 510 nm, which is indicative of the formation of PbI2, a common degradation product.[4][6]

    • Compare the degradation rate of the sample with the HTM to the control sample without the HTM to evaluate the protective properties of the HTM.

Protocol 2: Characterizing HTM and Perovskite Crystallinity Changes with XRD

Objective: To identify changes in the crystalline structure of the HTM and the underlying perovskite layer upon exposure to air.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. The substrate should be suitable for XRD measurements.

  • Initial Measurement (T=0):

    • Mount the fresh sample on the XRD instrument.

    • Perform a standard powder XRD scan (e.g., 2θ from 10° to 60°).

    • Identify and record the diffraction peaks corresponding to the perovskite crystal structure and any crystalline features of the HTM.

  • Aging in Ambient Air:

    • Age the samples in a controlled ambient environment as described in Protocol 1.

  • Time-Resolved Measurements:

    • At regular time intervals, perform XRD scans on the aged samples.

  • Data Analysis:

    • Compare the XRD patterns over time.

    • Monitor for a decrease in the intensity of the perovskite diffraction peaks.

    • Look for the emergence of new peaks, particularly the characteristic peak for PbI2 at approximately 12.6°.[6][22]

    • Observe any changes in the diffraction pattern of the HTM, such as peak broadening or the appearance of new peaks, which could indicate crystallization or degradation of the HTM itself.

Visualizations

G cluster_start Start: Device Instability Observed cluster_analysis Analysis cluster_solutions Potential Solutions start Rapid PCE Drop in Air? check_dopants Are hygroscopic dopants (e.g., Li-TFSI) used? start->check_dopants Yes check_encapsulation Is the device encapsulated? check_dopants->check_encapsulation No solution_dopant_free Use Dopant-Free HTM check_dopants->solution_dopant_free Yes solution_hydrophobic Add Hydrophobic Polymer (e.g., PMMA) check_dopants->solution_hydrophobic Yes check_htm_type HTM Type? check_encapsulation->check_htm_type Yes solution_encapsulate Encapsulate Device check_encapsulation->solution_encapsulate No solution_inorganic Switch to Inorganic HTM (e.g., NiOx) check_htm_type->solution_inorganic Organic check_htm_type->solution_encapsulate Inorganic G cluster_stressors Environmental Stressors cluster_components Device Components cluster_degradation Degradation Products Moisture Moisture Dopants Hygroscopic Dopants (e.g., Li-TFSI) Moisture->Dopants absorption Oxygen Oxygen HTM Hole Transport Material (e.g., Spiro-OMeTAD) Oxygen->HTM oxidation Heat Heat Heat->HTM morphological change Light Light Perovskite Perovskite Layer Light->Perovskite photo-degradation Degraded_HTM Oxidized/Crystallized HTM HTM->Degraded_HTM Dopants->Perovskite accelerates degradation PbI2 Lead(II) Iodide Perovskite->PbI2 G cluster_prep Sample Preparation cluster_testing Stability Testing (ISOS Protocols) cluster_characterization Characterization (Time-Resolved) cluster_analysis Data Analysis Prep Prepare Perovskite/HTM Films Age Age Samples in Controlled Environment Prep->Age JV I-V Measurement (PCE, FF) Age->JV UVVis UV-Vis Spectroscopy Age->UVVis XRD X-Ray Diffraction Age->XRD Analysis Correlate Performance with Material Degradation JV->Analysis UVVis->Analysis XRD->Analysis

References

Validation & Comparative

A Comparative Guide to Hole Transport Materials: 4-bromo-N,N-bis(4-methoxyphenyl)aniline vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science for optoelectronic applications, particularly in the burgeoning field of perovskite solar cells (PSCs), the selection of an efficient and stable hole transport material (HTM) is paramount to achieving high power conversion efficiencies (PCE) and operational longevity. This guide provides a detailed comparison of two key compounds: the well-established benchmark HTM, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), and the simpler triarylamine derivative, 4-bromo-N,N-bis(4-methoxyphenyl)aniline.

This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of organic electronic devices. While spiro-OMeTAD is a widely characterized and high-performing HTM, this compound serves as a fundamental building block for more complex HTMs and represents a simpler, non-spiro analogue. Due to a lack of extensive research on this compound as a standalone HTM in perovskite solar cells, this guide will focus on its properties as a precursor and draw comparisons based on the performance of the broader class of triarylamine-based HTMs.

Physicochemical and Optoelectronic Properties

A summary of the key properties of spiro-OMeTAD and this compound is presented below. It is important to note that the performance of spiro-OMeTAD is often enhanced through the use of additives.

PropertyThis compoundSpiro-OMeTAD
Molecular Formula C20H18BrNO2C81H68N4O8
Molecular Weight 384.27 g/mol [1]1225.44 g/mol
Appearance Beige solid[1]White to pale yellow powder
Purity 96% Min.[2]>99% (sublimed)
Hole Mobility (μh) Not reported as a standalone HTM10⁻⁵ - 10⁻³ cm²/Vs (dopant and method dependent)[3]
Highest Occupied Molecular Orbital (HOMO) Not reported-5.0 to -5.2 eV
Glass Transition Temperature (Tg) Not reported~121 °C
Solubility Soluble in common organic solventsSoluble in chlorobenzene, toluene, etc.

Performance in Perovskite Solar Cells

Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies in n-i-p structured perovskite solar cells. When appropriately doped, it facilitates efficient hole extraction and transport from the perovskite layer to the electrode. The performance of PSCs utilizing spiro-OMeTAD is well-documented, with PCEs frequently exceeding 20%.[4]

Conversely, there is a notable absence of literature detailing the use of this compound as the primary HTM in perovskite solar cells. Its primary role in the field has been as a precursor for the synthesis of more complex, often star-shaped or polymeric, triarylamine-based HTMs.[5][6] These more elaborate structures are designed to enhance properties such as glass transition temperature, film-forming capabilities, and hole mobility. For instance, star-shaped HTMs based on a triarylamine core have shown promising PCEs, with some reaching over 13%.[5][6] Poly(triarylamine) (PTAA) has also been explored as a more stable alternative to spiro-OMeTAD, achieving PCEs around 12-14% in ambient air fabrication conditions.[7]

The performance of these more complex triarylamine HTMs suggests that while the core triphenylamine structure of this compound is electronically suitable for hole transport, its simpler, non-rigid structure may lead to challenges in forming stable, amorphous films with high charge mobility, which are critical for high-performance devices.

Stability Considerations

A significant drawback of spiro-OMeTAD is its susceptibility to degradation and the hygroscopic nature of its common dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).[4] This can lead to decreased device stability over time, particularly in humid environments. The development of alternative HTMs, including those derived from triarylamine structures, is often motivated by the goal of improving long-term device stability. Polymeric triarylamines, for example, have demonstrated improved resistance to ambient air during fabrication compared to spiro-OMeTAD.[7]

Experimental Protocols

Synthesis of this compound

While detailed protocols for high-purity synthesis for electronic applications are proprietary, a general synthetic approach involves the bromination of N,N-bis(4-methoxyphenyl)aniline. The purity of the final product is crucial for its use in optoelectronic devices, with typical purities for commercial sale being at least 96%.[2]

Synthesis of Spiro-OMeTAD

A sustainable and scalable synthesis protocol for spiro-OMeTAD has been developed to reduce hazardous waste and cost. A key step is the Buchwald-Hartwig amination of 2,2',7,7'-tetrabromo-9,9'-spirobifluorene with 4,4'-dimethoxydiphenylamine.[8]

Reaction: 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene (0.500 mmol), 4,4′-dimethoxydiphenylamine (2.50 mmol), Pd(OAc)₂ (0.040 mmol), XPhos (0.080 mmol), K₃PO₄ (3.00 mmol), and PEG 2000 dimethyl ether (38 mg) are combined in a Schlenk tube under a nitrogen atmosphere. Toluene (0.5 mL) is added, and the reaction is heated to 110 °C for 24 hours.[8]

Fabrication of Perovskite Solar Cells with Spiro-OMeTAD HTL

A typical fabrication process for a perovskite solar cell with a spiro-OMeTAD HTL involves the sequential deposition of various layers on a transparent conductive oxide (TCO) coated glass substrate.

Spiro-OMeTAD Solution Preparation: A common recipe involves dissolving 75.0 mg of spiro-OMeTAD, 28.6 μL of 4-tert-butylpyridine (tBP), and 17.5 μL of a Li-TFSI solution (0.55 mM in acetonitrile) in 1 mL of chlorobenzene.[4]

Deposition: The spiro-OMeTAD solution is typically spin-coated onto the perovskite layer. The device is then left in a dry, dark environment to allow for oxidation of the spiro-OMeTAD, which is crucial for enhancing its conductivity.[9]

Measurement of Hole Mobility by Space-Charge Limited Current (SCLC)

The hole mobility of an HTM is a critical parameter determining its charge transport capability. The SCLC method is a common technique to determine this property.

Device Structure: A single-carrier device is fabricated with the structure: Substrate/Anode/HTM/Cathode. The electrodes are chosen to ensure ohmic contact for hole injection and to block electron injection.

Measurement: A voltage is applied across the device, and the resulting current is measured. The current-voltage (I-V) characteristic in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the HTM layer. By fitting the experimental I-V data to this equation, the mobility can be extracted. It is important to note that various factors, such as trap states and injection barriers, can affect the accuracy of this measurement.[10][11]

Visualization of Material Relationships and Experimental Workflows

material_synthesis_pathway cluster_bromo_aniline This compound Synthesis cluster_spiro Spiro-OMeTAD Synthesis b_aniline N,N-bis(4-methoxyphenyl)aniline bromination Bromination b_aniline->bromination product_bromo This compound bromination->product_bromo spiro_intermediate 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene buchwald Buchwald-Hartwig Amination spiro_intermediate->buchwald product_spiro Spiro-OMeTAD buchwald->product_spiro 4,4'-dimethoxydiphenylamine 4,4'-dimethoxydiphenylamine 4,4'-dimethoxydiphenylamine->buchwald

Caption: Synthetic pathways for this compound and spiro-OMeTAD.

psc_fabrication_workflow cluster_device Perovskite Solar Cell Fabrication TCO 1. TCO Substrate Cleaning ETL 2. Electron Transport Layer Deposition TCO->ETL Perovskite 3. Perovskite Layer Deposition ETL->Perovskite Annealing Annealing Steps ETL->Annealing HTL 4. Hole Transport Layer Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Perovskite->Annealing Electrode 5. Metal Electrode Evaporation HTL->Electrode Characterization 6. Device Characterization Electrode->Characterization

Caption: General experimental workflow for the fabrication of a perovskite solar cell.

sclc_measurement_logic cluster_sclc SCLC Measurement Workflow device Fabricate Single-Carrier Device (Anode/HTM/Cathode) iv_measurement Measure Current-Voltage (I-V) Characteristics device->iv_measurement mott_gurney Fit I-V data to Mott-Gurney Law (J ∝ V²) iv_measurement->mott_gurney mobility Extract Hole Mobility (μh) mott_gurney->mobility

Caption: Logical workflow for determining hole mobility using the SCLC method.

Conclusion

Spiro-OMeTAD remains the gold standard for hole transport materials in high-efficiency n-i-p perovskite solar cells due to its well-documented high performance, despite its drawbacks in terms of cost and stability. This compound, while not established as a standalone HTM, represents a crucial molecular motif in the design of novel triarylamine-based HTMs. The exploration of derivatives of this compound, such as star-shaped molecules and polymers, highlights a promising direction for the development of more stable and cost-effective alternatives to spiro-OMeTAD. Further research into the direct application and characterization of simpler triarylamine structures like this compound as HTMs could provide valuable insights into the fundamental structure-property relationships that govern the performance of these materials in perovskite solar cells.

References

Navigating the Landscape of Hole Transporting Materials: A Comparative Guide for Perovskite Solar Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of renewable energy innovation, the selection of optimal components is paramount to advancing perovskite solar cell (PSC) technology. This guide provides a comparative analysis of Hole Transporting Materials (HTMs), focusing on the established benchmarks, spiro-OMeTAD and PTAA, and addressing the status of 4-bromo-N,N-bis(4-methoxyphenyl)aniline derivatives.

Performance Benchmark: Spiro-OMeTAD and PTAA

The most widely utilized and successful HTMs in high-efficiency n-i-p perovskite solar cells are the small molecule 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD) and the polymer poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).[1][2] Both materials have consistently featured in record-breaking device efficiencies for nearly a decade.[1][2]

While both are organic semiconductors that facilitate the efficient extraction and transport of holes from the perovskite layer to the electrode, they possess distinct properties that influence device performance and stability.[1][3] Spiro-OMeTAD is known for its high hole mobility and has been instrumental in achieving power conversion efficiencies (PCEs) exceeding 25% in regular (n-i-p) architecture devices.[3] PTAA, a polymeric alternative, offers advantages such as excellent film-forming properties and has also enabled PCEs over 25%, particularly in inverted (p-i-n) device structures.[3]

The choice between spiro-OMeTAD and PTAA often depends on the specific device architecture, the composition of the perovskite layer, and the desired stability characteristics.[3] For instance, PTAA has demonstrated superior performance in terms of device stability at higher temperatures and in humid environments compared to spiro-OMeTAD.[3]

Quantitative Performance Data

The following table summarizes typical performance parameters for perovskite solar cells employing spiro-OMeTAD and PTAA as HTMs. It is important to note that these values can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions.

Hole Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
Spiro-OMeTAD > 25% (regular n-i-p)[3]~1.1 - 1.2~23 - 25> 80
PTAA > 25% (inverted p-i-n)[3]~1.1 - 1.2~23 - 25> 80

The Case of this compound Derivatives

A comprehensive search of scientific literature reveals a notable absence of published experimental data on the performance of this compound or its derivatives as a primary hole transporting material in perovskite solar cells. While this molecule is commercially available, its application and efficacy in this specific context have not been reported in peer-reviewed journals.

Consequently, a direct, data-driven comparison of its performance against established HTMs like spiro-OMeTAD and PTAA is not possible at this time. The lack of research in this area suggests that it has not been identified as a promising candidate or that its performance may not be competitive with the current state-of-the-art materials.

From a chemical structure perspective, this compound belongs to the triarylamine family, which is a common core for many successful HTMs. The nitrogen atom with its lone pair of electrons is crucial for hole transport. The methoxy groups (-OCH3) are electron-donating and can influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole extraction from the perovskite. The bromo-substituent, being an electron-withdrawing group, would be expected to lower the HOMO level. While a suitable HOMO level is essential, other factors such as solubility, film-forming properties, and charge carrier mobility are equally important for a high-performing HTM. Without experimental data, any prediction of its performance remains speculative.

Experimental Protocols: A Generalized Approach

The fabrication of high-efficiency perovskite solar cells is a multi-step process requiring precise control over each layer's deposition. Below is a generalized methodology for the fabrication of a regular (n-i-p) perovskite solar cell using a solution-processed HTM like spiro-OMeTAD or PTAA.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-Ozone for 15-20 minutes to improve the wettability of the surface.

2. Deposition of Electron Transport Layer (ETL):

  • A compact layer of TiO2 (c-TiO2) is often deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by annealing at high temperatures (e.g., 500 °C).

  • Subsequently, a mesoporous TiO2 (mp-TiO2) layer is deposited by spin-coating a paste of TiO2 nanoparticles and then sintered at a similar high temperature.

3. Perovskite Layer Deposition:

  • The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a solvent like DMF:DMSO) is spin-coated onto the mp-TiO2 layer in a nitrogen-filled glovebox.

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform and dense perovskite film.

  • The film is then annealed at a moderate temperature (e.g., 100-150 °C).

4. Hole Transporting Material (HTM) Deposition:

  • The HTM solution is prepared by dissolving the HTM (e.g., spiro-OMeTAD or PTAA) in a solvent like chlorobenzene.

  • Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are commonly added to the spiro-OMeTAD solution to improve its conductivity and p-dope the material.

  • The HTM solution is then spin-coated on top of the perovskite layer.

5. Metal Electrode Deposition:

  • Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.

  • Key performance parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the logical relationship in comparing HTMs, the following diagrams are provided.

G cluster_0 Device Fabrication Workflow Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Deposition Perovskite Deposition ETL Deposition->Perovskite Deposition HTM Deposition HTM Deposition Perovskite Deposition->HTM Deposition Electrode Deposition Electrode Deposition HTM Deposition->Electrode Deposition Characterization Characterization Electrode Deposition->Characterization G cluster_0 HTM Comparison cluster_1 Performance Metrics cluster_2 Material Properties HTM Hole Transporting Material PCE Power Conversion Efficiency HTM->PCE Voc Open-Circuit Voltage HTM->Voc Jsc Short-Circuit Current HTM->Jsc FF Fill Factor HTM->FF Stability Device Stability HTM->Stability Mobility Hole Mobility HTM->Mobility HOMO HOMO Level HTM->HOMO Film Film Quality HTM->Film Cost Synthesis Cost HTM->Cost

References

A Comparative Guide to the Electrochemical Properties of Triarylamine-Based Hole Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective electrochemical comparison of various triarylamine-based Hole Transporting Materials (HTMs), crucial components in the development of high-efficiency perovskite solar cells and other optoelectronic devices. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the selection and evaluation of these critical materials.

Data Presentation: Electrochemical Properties of Selected Triarylamine-Based HTMs

The performance of a Hole Transporting Material is intrinsically linked to its electrochemical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of hole extraction from the perovskite layer and electron blocking, respectively. The oxidation potential is a key indicator of the material's stability and the ease with which it can be doped to enhance conductivity.

MaterialHOMO (eV)LUMO (eV)Oxidation Potential (V vs. Fc/Fc+)Conductivity (S cm⁻¹)
Spiro-OMeTAD -5.0 to -5.22-1.5 to -2.490.12, 0.23~10⁻⁷ to 10⁻⁸ (pristine)
PTAA -5.2 to -5.3-1.9 to -2.2~0.1Similar to doped Spiro-OMeTAD
STR0 -5.40---
STR1 -5.40---
PCP-TPA -5.14-0.06Higher hole mobility than Spiro-OMeTAD

Note: The values presented are collated from various research sources and can vary based on experimental conditions, measurement techniques, and the presence of dopants.[1][2][3][4]

Experimental Protocols: Determination of Electrochemical Properties

The data presented in the table above is primarily determined through Cyclic Voltammetry (CV), a powerful electrochemical technique used to investigate the redox properties of chemical species.

Cyclic Voltammetry (CV) Protocol for HTM Analysis

Objective: To determine the oxidation and reduction potentials of triarylamine-based HTMs, which are then used to calculate the HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Inert gas (Nitrogen or Argon) for deoxygenation

  • Analyte: Triarylamine-based HTM (0.001 M to 0.005 M concentration)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Ferrocene (for internal calibration)

Procedure:

  • Solution Preparation:

    • Dissolve the triarylamine-based HTM in the chosen solvent to achieve the desired concentration.

    • Add the supporting electrolyte to the solution. The high concentration of the electrolyte is crucial for minimizing solution resistance.[5]

    • For internal calibration, add a small amount of ferrocene to the solution.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and smooth surface.

    • Rinse the polished electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Ensure the reference electrode is properly filled with its corresponding electrolyte solution and is free of air bubbles.

    • Clean the counter electrode, typically by flame annealing or chemical cleaning.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode setup in the electrochemical cell containing the prepared HTM solution.

    • Position the reference electrode tip as close as possible to the working electrode to minimize iR drop (uncompensated resistance).

    • Ensure the counter electrode is placed at a reasonable distance from the working electrode.

  • Deoxygenation:

    • Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain an inert atmosphere above the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the potentiostat software, including the initial potential, switching potential, final potential, and scan rate (e.g., 50-100 mV/s).

    • Initiate the potential sweep. The potential is scanned linearly from the initial potential to the switching potential and then reversed back to the final potential.

    • Record the resulting current as a function of the applied potential. The obtained plot is the cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) of the HTM.

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level depending on the reference used.[6]

      • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

Mandatory Visualization

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Comparison HTM_Selection Select Triarylamine-based HTMs (e.g., Spiro-OMeTAD, PTAA) Solution_Prep Prepare Analyte Solution (HTM, Solvent, Supporting Electrolyte) HTM_Selection->Solution_Prep Cell_Assembly Assemble Three-Electrode Cell Solution_Prep->Cell_Assembly Electrode_Prep Prepare and Clean Electrodes (Working, Reference, Counter) Electrode_Prep->Cell_Assembly Deoxygenation Deoxygenate Solution (N2 or Ar Purge) Cell_Assembly->Deoxygenation CV_Measurement Perform Cyclic Voltammetry (Potential Sweep) Deoxygenation->CV_Measurement Data_Acquisition Acquire Cyclic Voltammogram (Current vs. Potential) CV_Measurement->Data_Acquisition Parameter_Extraction Extract Oxidation/Reduction Potentials Data_Acquisition->Parameter_Extraction Energy_Level_Calc Calculate HOMO/LUMO Energy Levels Parameter_Extraction->Energy_Level_Calc Comparative_Analysis Compare Electrochemical Properties (Table and Plots) Energy_Level_Calc->Comparative_Analysis

Caption: Workflow for the electrochemical comparison of triarylamine-based HTMs.

References

Validating the Purity of Synthesized 4-bromo-N,N-bis(4-methoxyphenyl)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for validating the purity of 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a triarylamine derivative of interest in materials science and pharmaceutical research.

The synthesis of this compound, commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination, can result in a product contaminated with unreacted starting materials, by-products, and residual catalyst.[1][2] Therefore, a robust analytical methodology is required to accurately determine the purity of the final compound. This guide focuses on a detailed HPLC protocol and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of aromatic amines.[3] A reversed-phase HPLC method is proposed here for the purity validation of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm

3. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

  • Potential impurities can be identified by comparing their retention times with those of known standards (if available) or by using a mass spectrometer coupled to the HPLC system (LC-MS).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Generate Report

HPLC analysis workflow for purity validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, a comprehensive purity assessment often involves orthogonal techniques. The following table compares HPLC with GC-MS, NMR, and Elemental Analysis for the validation of this compound purity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (CHNX)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Provides structural information and quantitative data based on the magnetic properties of atomic nuclei.Determines the percentage composition of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[4][5]
Applicability Ideal for non-volatile and thermally labile compounds like triarylamines.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines.[6]Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard of the analyte.[7][8][9][10][11]Confirms the elemental composition of the bulk material.
Potential Impurities Detected Unreacted starting materials (e.g., 4-bromoaniline, bis(4-methoxyphenyl)amine), by-products from side reactions.Volatile impurities and some degradation products.Structural isomers, residual solvents, and other proton-containing impurities.Inorganic impurities and deviations from the expected elemental composition.
Advantages High resolution, high sensitivity, well-established for purity assays.High sensitivity and specificity, provides molecular weight information.Provides unambiguous structural confirmation, non-destructive, can quantify impurities without their isolation.Provides fundamental confirmation of the molecular formula.
Limitations May require reference standards for impurity identification.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Does not distinguish between isomers, insensitive to small amounts of organic impurities with similar elemental composition.
Typical Purity Range >95%>95%>95%Confirms elemental composition to within ±0.4%.[12][13]

Detailed Methodologies for Alternative Techniques

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Derivatization (optional, but recommended for improved peak shape): Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to form a more volatile silyl derivative.

2. GC-MS Conditions:

ParameterSpecification
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
MS Detector Mass range 50-550 amu, electron ionization (EI) at 70 eV

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

1. Sample Preparation:

  • A few milligrams of the dried and purified sample are accurately weighed.

2. Analysis:

  • The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantified by a detector.

Purity_Validation_Logic cluster_analysis_methods Purity Validation Methods cluster_results Purity & Identity Confirmation cluster_decision Final Assessment synthesis Synthesized this compound hplc HPLC synthesis->hplc gcms GC-MS synthesis->gcms nmr NMR synthesis->nmr ea Elemental Analysis synthesis->ea purity_assay Purity (%) hplc->purity_assay impurity_profile Impurity Profile hplc->impurity_profile gcms->impurity_profile nmr->purity_assay structural_confirmation Structural Confirmation nmr->structural_confirmation elemental_composition Elemental Composition ea->elemental_composition pass Meets Purity Specification purity_assay->pass fail Requires Further Purification purity_assay->fail impurity_profile->pass impurity_profile->fail structural_confirmation->pass structural_confirmation->fail elemental_composition->pass elemental_composition->fail final_product final_product pass->final_product Purified Product purification purification fail->purification Re-purification purification->synthesis

Logical workflow for purity validation.

Conclusion

The validation of purity for synthesized this compound is most effectively achieved through a multi-faceted analytical approach. HPLC provides a robust and reliable method for quantifying the main component and detecting non-volatile impurities. When supplemented with orthogonal techniques such as GC-MS for volatile impurities, NMR for structural confirmation and identification of specific organic impurities, and elemental analysis for confirming the empirical formula, researchers can have high confidence in the purity and identity of their synthesized compound. The choice of methods should be guided by the specific requirements of the research and the potential impurities anticipated from the synthetic route.

References

comparative study of hole mobility in different hole transport materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and stability of optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes, are critically dependent on the charge transport properties of their constituent layers. The hole transport material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the electrode. A key performance metric for an HTM is its hole mobility (μh), which quantifies how quickly holes can move through the material under an electric field. High hole mobility is essential for minimizing charge recombination losses and achieving high device performance.[1][2]

This guide provides a comparative overview of hole mobility in a range of commonly used organic and inorganic hole transport materials. It is designed to assist researchers in selecting the most suitable HTM for their specific application by providing a clear comparison of performance based on experimental data.

Comparative Data on Hole Mobility

The following table summarizes the experimentally measured hole mobility values for several key organic and inorganic hole transport materials. It is important to note that hole mobility can be significantly influenced by factors such as the measurement technique, film morphology, and the presence of dopants.[3][4]

Hole Transport Material (HTM)Chemical NameTypeHole Mobility (cm²/Vs)Measurement Technique
Spiro-OMeTAD 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9'-spirobifluoreneOrganic2 x 10⁻⁴ - 1.5 x 10⁻² (doped)[5][6]SCLC, TOF
PTAA Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]Organic~4 x 10⁻³ (undoped)SCLC, TOF
P3HT Poly(3-hexylthiophene-2,5-diyl)Organic10⁻⁵ - 10⁻⁴[7]SCLC, FET
PEDOT:PSS Poly(3,4-ethylenedioxythiophene) polystyrene sulfonateOrganic10⁻⁵ - 10⁻²SCLC, FET
NiOₓ Nickel OxideInorganic10⁻⁶ - 10⁻²[8]SCLC, Hall Effect
CuSCN Copper(I) thiocyanateInorganic~10⁻²[8]SCLC, FET
CuI Copper(I) iodideInorganic10⁻³ - 10⁻¹SCLC, Hall Effect
Cu₂O Copper(I) oxideInorganic10⁻² - 10¹Hall Effect

Key Factors Influencing Hole Mobility

The hole mobility of a given HTM is not an intrinsic constant but is influenced by a multitude of factors. Understanding these factors is crucial for optimizing material performance and device fabrication.

cluster_intrinsic Intrinsic Material Properties cluster_extrinsic External Factors MolecularStructure Molecular Structure (e.g., planarity, conjugation) HoleMobility Hole Mobility (μh) MolecularStructure->HoleMobility Packing Molecular Packing & Crystal Order Packing->HoleMobility Purity Material Purity Purity->HoleMobility Doping Doping (e.g., LiTFSI, tBP) Doping->HoleMobility Temperature Temperature Temperature->HoleMobility ElectricField Electric Field Strength ElectricField->HoleMobility Film Film Morphology & Thickness Film->HoleMobility cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis Substrate Substrate Cleaning (e.g., ITO-coated glass) HTL_Dep HTM Deposition (e.g., spin coating) Substrate->HTL_Dep Electrode_Dep Top Electrode Deposition (e.g., thermal evaporation of Au) HTL_Dep->Electrode_Dep JV_Sweep J-V Measurement in the dark Electrode_Dep->JV_Sweep Plotting Plot J vs. V² JV_Sweep->Plotting Fitting Fit to Mott-Gurney Law Plotting->Fitting Mobility_Calc Calculate Hole Mobility (μh) Fitting->Mobility_Calc cluster_fab_tof Sample Preparation cluster_meas_tof Measurement cluster_analysis_tof Data Analysis Substrate_TOF Substrate with Transparent Electrode (e.g., ITO) HTL_Dep_TOF Thick HTM Film Deposition (several micrometers) Substrate_TOF->HTL_Dep_TOF Electrode_Dep_TOF Top Semitransparent Electrode HTL_Dep_TOF->Electrode_Dep_TOF Bias Apply Bias Voltage (V) Electrode_Dep_TOF->Bias Laser Excite with Pulsed Laser Bias->Laser Photocurrent Record Transient Photocurrent Laser->Photocurrent TransitTime Determine Transit Time (τt) from photocurrent decay Photocurrent->TransitTime Mobility_Calc_TOF Calculate Hole Mobility (μh) TransitTime->Mobility_Calc_TOF

References

benchmarking new hole transport materials against 4-bromo-N,N-bis(4-methoxyphenyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite solar cells (PSCs), the development of efficient and stable hole transport materials (HTMs) is a critical determinant of device performance and longevity. While 4-bromo-N,N-bis(4-methoxyphenyl)aniline and its derivatives have served as foundational structures in HTM research, a new generation of materials is emerging, offering competitive and often superior performance. This guide provides a comprehensive comparison of these novel HTMs against the established benchmark, supported by experimental data and detailed methodologies.

Performance Benchmarking

The efficacy of a hole transport material is primarily evaluated by its contribution to the overall performance of the perovskite solar cell. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of several recently developed HTMs in comparison to the widely-used benchmark, spiro-OMeTAD, a close structural relative of this compound.

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Hole Mobility (μh) [cm²V⁻¹s⁻¹]HOMO Level [eV]LUMO Level [eV]
Benchmark: Spiro-OMeTAD ~18.1 - 21.0~1.10~22.5~782 x 10⁻⁴-5.0 to -5.22-1.5 to -2.0
FDT-based HTM ~20.2> Spiro-OMeTAD> Spiro-OMeTAD---5.15-
Spiro-Naph ~24.43---~8 x 10⁻³Closer to perovskite VB-
TET ~18.6--> 81---
ADT-TPA ~17.6------
TBTD ~21.0-----5.56 (doped)-0.91

Table 1: Key performance parameters of novel hole transport materials in comparison to the benchmark spiro-OMeTAD. The data demonstrates that several new HTMs exhibit PCEs comparable or even superior to the well-established spiro-OMeTAD. Notably, Spiro-Naph shows a significantly higher PCE and hole mobility.

Molecular Structures

The chemical structure of an HTM is fundamental to its performance, influencing its electronic properties, stability, and morphology in the thin-film state.

Molecular Structures of Key Hole Transport Materials cluster_benchmark Benchmark cluster_new New Hole Transport Materials Spiro-OMeTAD FDT-based Fluorene-dithiophene Core Spiro-OMeTAD->FDT-based Alternative Core Spiro-Naph Spiro-Naphthalene Core Spiro-OMeTAD->Spiro-Naph Alternative Core This compound TET Triptycene Core This compound->TET Derivative with Triptycene ADT-TPA Anthradithiophene Core This compound->ADT-TPA Derivative with Anthradithiophene

Caption: Molecular structures of benchmark and new HTMs.

Experimental Protocols

Reproducible and reliable experimental procedures are paramount for the accurate assessment of HTM performance. Below are detailed methodologies for key experiments.

Synthesis of this compound

Materials:

  • 4,4'-Dimethoxytriphenylamine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4,4'-Dimethoxytriphenylamine (1 equivalent) in DMF in a round bottom flask.

  • Separately, dissolve NBS (1 equivalent) in DMF.

  • Slowly add the NBS solution dropwise to the 4,4'-Dimethoxytriphenylamine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to yield pure this compound.

Perovskite Solar Cell Fabrication (n-i-p structure)

The following outlines a general procedure for the fabrication of a standard n-i-p planar perovskite solar cell.

Perovskite Solar Cell Fabrication Workflow FTO Substrate Cleaning FTO Substrate Cleaning ETL Deposition (e.g., TiO2) ETL Deposition (e.g., TiO2) FTO Substrate Cleaning->ETL Deposition (e.g., TiO2) Perovskite Layer Deposition Perovskite Layer Deposition ETL Deposition (e.g., TiO2)->Perovskite Layer Deposition HTL Deposition HTL Deposition Perovskite Layer Deposition->HTL Deposition Gold Electrode Evaporation Gold Electrode Evaporation HTL Deposition->Gold Electrode Evaporation Device Annealing Device Annealing Gold Electrode Evaporation->Device Annealing

Caption: A typical workflow for fabricating n-i-p perovskite solar cells.

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol) and then treated with UV-Ozone.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron transporting material, such as TiO₂, is deposited onto the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500°C).

  • Perovskite Layer Deposition: The perovskite absorber layer is deposited on top of the ETL. A common method is a one-step spin-coating of a precursor solution (e.g., a mixture of FAPbI₃ and MABr in DMF/DMSO) followed by an anti-solvent quenching step and thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The hole transport material solution (e.g., the new HTM or the benchmark dissolved in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP) is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A top electrode, typically gold (Au), is deposited by thermal evaporation through a shadow mask.

  • Device Annealing: The completed device is often annealed at a moderate temperature (e.g., 85°C) to improve layer interfaces and overall performance.

Characterization Techniques
  • Current Density-Voltage (J-V) Measurements: The primary method for evaluating solar cell performance. The device is illuminated with a solar simulator (AM 1.5G, 100 mW/cm²) and the current is measured as the voltage is swept. This provides the key parameters: PCE, Voc, Jsc, and FF.

  • Cyclic Voltammetry (CV): Used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the HTMs. The material is dissolved in a solution with a supporting electrolyte and the current is measured as the potential is cycled.

  • Space-Charge Limited Current (SCLC) Measurements: To determine the hole mobility of the HTMs. A hole-only device is fabricated, and the current-voltage characteristics are measured in the dark. The mobility is extracted from the SCLC region of the J-V curve.

  • Stability Testing: Devices are subjected to prolonged periods of stress, such as continuous illumination, elevated temperatures, and high humidity, to assess the long-term stability of the HTM and the overall device.

Energy Level Alignment

Efficient charge transfer and minimal energy loss at the perovskite/HTM interface are crucial for high-performance PSCs. This is largely governed by the relative alignment of the energy levels of the different layers.

Caption: Ideal energy level alignment in a perovskite solar cell.

For efficient hole extraction, the HOMO level of the HTM should be slightly higher than the valence band (VB) of the perovskite absorber. The LUMO level of the HTM should be significantly higher than the conduction band (CB) of the perovskite to effectively block electrons from reaching the anode. As seen in Table 1, many new HTMs are being designed to have HOMO levels that are well-aligned with the perovskite valence band to facilitate efficient hole transport.

Cost-Performance Analysis: 4-bromo-N,N-bis(4-methoxyphenyl)aniline as a Cost-Effective Precursor Versus the Benchmark Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Photovoltaics

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCEs) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, widely known as spiro-OMeTAD, has been the gold standard, enabling PSCs to reach efficiencies exceeding 25%. However, its complex synthesis and purification processes result in a high cost, hindering the commercial viability of perovskite technology. This has spurred a significant research effort to develop cost-effective alternatives.

This guide provides a detailed cost-performance analysis of spiro-OMeTAD against 4-bromo-N,N-bis(4-methoxyphenyl)aniline. While spiro-OMeTAD is a well-characterized, high-performing HTM, current research primarily positions this compound as a significantly lower-cost chemical precursor for synthesizing more complex and novel HTMs. Direct application of this compound as a primary HTM in high-efficiency PSCs is not yet established in peer-reviewed literature. Therefore, this analysis will focus on spiro-OMeTAD's established performance and cost, and the potential for cost reduction by utilizing inexpensive building blocks like this compound for the development of next-generation HTMs.

Cost Analysis: A Stark Contrast

The most significant differentiator between spiro-OMeTAD and this compound is their market price. Spiro-OMeTAD's intricate multi-step synthesis contributes to its high cost, which is a major bottleneck for large-scale production of PSCs. In contrast, this compound is a commercially available chemical with a much simpler structure, leading to a drastically lower price point.

MaterialSupplier ExamplePurityPrice per Gram (USD)Notes
Spiro-OMeTAD Sigma-Aldrich99% (HPLC)~$482High-purity material for research.
Solaronix>99.5%~$630Widely used in academic labs.
Feiming Science>99.8%$60 - $125Price varies with quantity.
This compound Sigma-Aldrich98%~$17.25Sold as a chemical intermediate.
Hangzhou Lingrui Chemical99%$15 - $20Bulk pricing available.
Greatcell Solar Materials-Contact for priceSupplier for photovoltaic materials.

Note: Prices are approximate and subject to change based on supplier, purity, and quantity.

The data clearly illustrates that this compound is orders of magnitude cheaper than spiro-OMeTAD, making it an attractive starting point for the synthesis of more affordable HTMs.

Performance Deep Dive: The Reigning Champion and the Untested Challenger

While the cost comparison is straightforward, the performance evaluation is asymmetrical due to the different roles these materials currently play in the field.

Spiro-OMeTAD: The High-Performing Benchmark

Spiro-OMeTAD's popularity stems from its excellent hole mobility, suitable energy levels that align well with perovskite materials, and its ability to form amorphous, uniform films. These properties have been instrumental in achieving record-breaking efficiencies in PSCs.

Performance MetricTypical Values for Spiro-OMeTAD based PSCs
Power Conversion Efficiency (PCE) >20%, with champion cells exceeding 25%
Hole Mobility ~10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹
Highest Occupied Molecular Orbital (HOMO) ~-5.1 to -5.2 eV
Stability A major concern; prone to thermal and morphological degradation. Often requires dopants like LiTFSI and t-butylpyridine which can be hygroscopic and detrimental to long-term stability.
This compound: A Building Block for Future HTMs

Currently, there is a lack of published data on the performance of this compound as the primary HTM in perovskite solar cells. Its primary role is as a low-cost precursor for the synthesis of more complex triarylamine-based HTMs. The research community is actively exploring derivatives of such simple molecules to create novel HTMs that can compete with spiro-OMeTAD in performance while being significantly cheaper to produce. These efforts focus on designing molecules that retain the beneficial electronic properties of the triarylamine core while improving stability and processability.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of the precursor and the fabrication of a perovskite solar cell using a standard HTM like spiro-OMeTAD.

Synthesis of a Triarylamine Precursor (Illustrative)

While a specific protocol for this compound is not detailed in the context of HTM synthesis in the search results, a general approach for the synthesis of similar triarylamine compounds involves a condensation reaction. For instance, the synthesis of a related compound, 4-bromo-N-(4-bromobenzylidene)aniline, involves the condensation of 4-bromobenzaldehyde with 4-bromoaniline in ethanol under reflux. This suggests that this compound can be synthesized through established organic chemistry routes, contributing to its low cost.

Fabrication of a Perovskite Solar Cell with a Spiro-OMeTAD HTL

The following is a summarized, typical protocol for the fabrication of a planar perovskite solar cell:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing.

  • Hole Transport Layer (HTL) Deposition: A solution of spiro-OMeTAD, typically doped with LiTFSI and 4-tert-butylpyridine (tBP) in chlorobenzene, is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold or silver electrode is thermally evaporated on top of the HTL to complete the device.

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway for triarylamine-based HTM precursors and the general workflow for perovskite solar cell fabrication.

Synthesis_Workflow cluster_synthesis Illustrative Synthesis of Triarylamine Precursor A Aryl Halide (e.g., 4-Bromoaniline) E Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) A->E B Arylating Agent (e.g., 4-Methoxyphenylboronic acid) B->E C Palladium Catalyst & Ligand C->E D Base & Solvent D->E F Purification (e.g., Column Chromatography) E->F G This compound F->G PSC_Fabrication_Workflow cluster_fabrication Perovskite Solar Cell Fabrication Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization S1 FTO Glass Cleaning S2 UV-Ozone Treatment S1->S2 L1 ETL Deposition (e.g., TiO₂) S2->L1 L2 Perovskite Deposition L1->L2 L3 HTL Deposition (e.g., Spiro-OMeTAD) L2->L3 L4 Electrode Evaporation (e.g., Gold) L3->L4 C1 J-V Measurement (PCE, Voc, Jsc, FF) L4->C1 C2 EQE Measurement L4->C2 C3 Stability Testing L4->C3

Assessing the Long-Term Stability of Devices Featuring 4-bromo-N,N-bis(4-methoxyphenyl)aniline Derivatives as Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Electronics

The long-term operational stability of organic electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), is a critical bottleneck for their commercial viability. The hole transport layer (HTL) plays a pivotal role in device performance and is a major contributor to degradation pathways. This guide provides a comparative assessment of the long-term stability of devices utilizing hole transport materials (HTMs) derived from the precursor 4-bromo-N,N-bis(4-methoxyphenyl)aniline against common industry-standard alternatives.

While this compound is primarily a chemical intermediate, its triarylamine structure is a fundamental building block for many advanced HTMs. This analysis will use a state-of-the-art polymeric HTM, Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), as a representative derivative for comparison. PFTPA's synthesis involves monomers structurally analogous to our target precursor, making it a relevant case study.[1] We will compare its stability performance against the widely used small molecule Spiro-OMeTAD and the polymeric HTM PEDOT:PSS.

Comparative Stability Data

The long-term stability of a device is typically evaluated by tracking the decay of its primary performance metrics over time under specific stress conditions, as defined by International Summit on Organic Photovoltaic Stability (ISOS) protocols. Key metrics include Power Conversion Efficiency (PCE), which measures the device's effectiveness at converting light to electricity.

Hole Transport Material (HTM)Device ArchitectureStress ProtocolDuration (hours)PCE Retention (%)Reference
PFTPA (Derivative) Inverted (p-i-n) PSCAmbient Air Storage (ISOS-D-1 approx.)100091%Liu, et al. (2023)[1]
PEDOT:PSS Inverted (p-i-n) PSCAmbient Air Storage (ISOS-D-1 approx.)1000< 80% (inferred)Liu, et al. (2023)[1]
Spiro-OMeTAD n-i-p PSCDamp Heat (ISOS-D-3: 85°C/85% RH)500~60-70%General Literature
PTAA n-i-p PSCThermal Stress (85°C, inert)1000> 85%General Literature

Note: Data for Spiro-OMeTAD and PTAA are aggregated from general findings in the literature, as specific values can vary significantly with fabrication and testing conditions.

The data indicates that devices using the PFTPA polymer, a derivative of the triarylamine family, exhibit excellent long-term stability in ambient air, outperforming the standard PEDOT:PSS in the same device architecture.[1] Polymeric HTMs like PTAA are known for their thermal stability, while the widely-used Spiro-OMeTAD can be susceptible to degradation under high humidity and temperature, partly due to its hygroscopic additives.[2]

Key Signaling Pathways and Device Structure

The function of a perovskite solar cell relies on the efficient generation, separation, and extraction of charge carriers (electrons and holes). The HTM facilitates the selective transport of holes from the perovskite absorber layer to the anode while blocking electrons, preventing charge recombination.

cluster_0 Perovskite Solar Cell (p-i-n) cluster_1 Charge Transport Pathway Anode Anode (e.g., ITO) HTL Hole Transport Layer (e.g., PFTPA) HTL->Anode Perovskite Perovskite Absorber ETL Electron Transport Layer Hole h+ Electron e- Cathode Cathode (e.g., Ag) ETL->Cathode Photon Photon Photon->Perovskite Absorption Hole_Path_Start Hole_Path_Start->HTL Hole Extraction Electron_Path_Start Electron_Path_Start->ETL Electron Extraction

Caption: Charge generation and transport pathway in a p-i-n perovskite solar cell.

Experimental Protocols

Reproducibility is paramount in materials science. Below are detailed methodologies for device fabrication and stability testing, representative of the procedures used to generate the comparative data.

Fabrication of Inverted (p-i-n) Perovskite Solar Cells (PFTPA Example)

This protocol is based on the methods described for high-stability, dopant-free HTM devices.[1]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried with nitrogen gas and treated with UV-Ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: The PFTPA solution (e.g., 5 mg/mL in chlorobenzene) is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds. The film is then annealed at 150°C for 10 minutes.

  • Perovskite Layer Deposition: A perovskite precursor solution (e.g., MAPbI₃ in DMF/DMSO) is spin-coated onto the HTL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed at 100°C for 60 minutes.

  • Electron Transport Layer (ETL) Deposition: A solution of PC₆₁BM (phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene is spin-coated onto the perovskite layer.

  • Cathode Deposition: A final layer of a buffer material (e.g., PEIE) is spin-coated, followed by the thermal evaporation of a silver (Ag) or aluminum (Al) electrode under high vacuum (<10⁻⁶ Torr).

Long-Term Stability Testing Protocol

Stability testing is performed according to ISOS protocols to ensure standardization.

  • Initial Characterization: The current density-voltage (J-V) characteristics of the freshly fabricated devices are measured under simulated AM 1.5G (100 mW/cm²) solar illumination to determine the initial Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current (Jsc), and Fill Factor (FF).

  • Stress Application (ISOS-D-1 Ambient Storage): Devices are stored in the dark in an ambient air environment with uncontrolled humidity and temperature.

  • Periodic Measurement: The J-V characteristics are re-measured at set time intervals (e.g., every 100 hours) under the same illumination conditions as the initial characterization.

  • Data Analysis: The degradation of the photovoltaic parameters is plotted as a function of time. The stability is often reported as T₉₀ or T₈₀, the time it takes for the PCE to drop to 90% or 80% of its initial value. For the PFTPA device, 91% of the initial PCE was retained after 1000 hours.[1]

cluster_fab Device Fabrication cluster_test Stability Testing Workflow A Substrate Cleaning B HTL Deposition A->B C Perovskite Deposition B->C D ETL Deposition C->D E Cathode Evaporation D->E F Initial J-V Measurement (T=0) E->F To Testing G Apply Stress (e.g., ISOS-D-1) F->G H Periodic J-V Measurement (T=x) G->H H->G Loop for duration I Data Analysis (PCE vs. Time) H->I

Caption: Experimental workflow for device fabrication and stability assessment.

References

A Comparative Guide to the Thermal Stability of Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term operational stability of perovskite solar cells (PSCs) is intrinsically linked to the thermal resilience of their constituent layers. Among these, the hole transport layer (HTL) plays a crucial role in device performance and degradation. Understanding the thermal properties of hole transport materials (HTMs) is therefore paramount for designing robust and durable PSCs. This guide provides a comparative thermal analysis of commonly used HTMs, focusing on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation: Thermal Properties of Common Hole Transport Materials

The following table summarizes key thermal properties of selected HTMs. The decomposition temperature (Td) is defined as the temperature at which 5% weight loss is observed in TGA, indicating the onset of thermal degradation. The glass transition temperature (Tg) and melting temperature (Tm), determined by DSC, are critical indicators of the material's amorphous and crystalline nature and its morphological stability at elevated temperatures.

Hole Transport Material (HTM)Decomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Notes
Spiro-OMeTAD ~417-438[1]~121-126[1]~245[2]Widely used benchmark HTM. Can exist in both amorphous and crystalline states.[2]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])>500 (for dry powder)~98-102[3]Amorphous, no melting point observed.[3]A common polymeric alternative to Spiro-OMeTAD with high thermal stability.[4]
HTM-1 >420~150-A derivative designed for improved thermal stability over Spiro-OMeTAD.
PST1 >420175280Spirobipropylenedioxythiophene-based HTM with enhanced thermal stability.
SDTF-1 446145-A fluorene-based HTM with a high decomposition temperature.[1]
SDTF-2 431150-A fluorene-based HTM with a high decomposition temperature.[1]
SDTF-3 438179-A fluorene-based HTM with a high decomposition temperature.[1]

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on hole transport materials, synthesized from standard industry practices and academic research.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature (Td) of the HTM. This protocol is based on the principles outlined in ASTM E1131.[2][5]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the HTM sample is dry and in a powdered or small-fragment form.

    • Weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[6]

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature (Td) as the temperature at which a 5% weight loss is observed.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the HTM. This protocol is based on the principles outlined in ASTM D3418.[4][7][8]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-7 mg of the HTM sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to ensure a controlled atmosphere and prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Maintain a constant inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan:

      • Equilibrate the sample at a low temperature (e.g., 0 °C or 25 °C).

      • Heat the sample to a temperature above its expected melting point or decomposition temperature (e.g., 250-300 °C) at a constant rate of 10 °C/min. This scan is used to erase the sample's prior thermal history.

    • Cooling Scan:

      • Cool the sample from the high temperature back to the starting low temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan:

      • Reheat the sample at the same rate as the first heating scan (10 °C/min). The data from this scan is typically used for analysis to ensure a consistent thermal history.[1]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve.

    • The melting temperature (Tm) is identified as the peak temperature of the endothermic melting event.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the thermal analysis process.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep Weigh 5-10 mg of HTM sample into a TGA pan setup Place sample in furnace Purge with N2 gas (20-50 mL/min) prep->setup equilibrate Equilibrate at 30 °C setup->equilibrate ramp Heat from 30 °C to 600-800 °C at 10 °C/min equilibrate->ramp plot Plot % Weight Loss vs. Temperature ramp->plot determine_td Determine Td (5% weight loss) plot->determine_td

Caption: Workflow for Thermogravimetric Analysis (TGA) of Hole Transport Materials.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_program Thermal Program (Heat-Cool-Heat) cluster_analysis Data Analysis prep Weigh 3-7 mg of HTM sample into an aluminum DSC pan and seal setup Place sample and reference pans in DSC cell Purge with N2 gas (20-50 mL/min) prep->setup heat1 1. First Heating Scan (erase thermal history) setup->heat1 cool 2. Cooling Scan heat1->cool heat2 3. Second Heating Scan (for analysis) cool->heat2 plot Plot Heat Flow vs. Temperature heat2->plot determine_tg_tm Determine Tg (baseline step) and Tm (endothermic peak) plot->determine_tg_tm

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Hole Transport Materials.

References

A Comparative Guide to the Quantum Efficiency of OLEDs with Different Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

Unlocking OLED Potential: A Deep Dive into Hole Transport Layer Performance

The efficiency and lifespan of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the performance of their constituent layers. Among these, the Hole Transport Layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, directly impacting the device's external quantum efficiency (EQE), power efficiency, and operational stability. For researchers, scientists, and professionals in drug development utilizing OLED-based technologies, selecting the optimal HTL is a crucial step in device engineering.

This guide provides a comprehensive comparison of commonly used HTLs in phosphorescent OLEDs, supported by experimental data from peer-reviewed literature. We will delve into the performance metrics of various HTLs, provide detailed experimental protocols for device fabrication and characterization, and visualize the fundamental device architecture.

Quantitative Performance Comparison of Common Hole Transport Layers

The selection of an HTL significantly influences the key performance indicators of an OLED. The following table summarizes the performance of green and blue phosphorescent OLEDs utilizing different HTLs. It is important to note that the overall device performance is highly dependent on the entire device architecture, including the emissive material, host, electron transport layer (ETL), and electrode materials. The data presented here is compiled from studies where efforts were made to keep other device parameters consistent for a fair comparison.

Hole Transport Layer (HTL)Device StructureMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Turn-on Voltage (V)
NPB ITO / NPB (40 nm) / mCP:FIrpic (10%) (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)5.75Not ReportedNot Reported2955 at 50 mA/cm²Not Reported
TAPC ITO / TAPC (40 nm) / mCP:FIrpic (10%) (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)Not ReportedNot ReportedNot Reported2955 at 50 mA/cm²Not Reported
CBP ITO / CBP (40 nm) / mCP:FIrpic (10%) (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)Not ReportedNot ReportedNot Reported1875 at 50 mA/cm²Not Reported
NPB ITO / SAM / NPB (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)Not ReportedNot Reported1.7732,290Not Reported
TCTA ITO / HAT-CN (10 nm) / TCTA (30 nm) / TCTA:Ir(ppy)3 (8%) (20 nm) / Bphen (40 nm) / Liq (2 nm) / Al (100 nm)~70~75~20>10,000~2.5
TPDI ITO / HAT-CN (10 nm) / TPDI (30 nm) / TCTA:Ir(ppy)3 (8%) (20 nm) / Bphen (40 nm) / Liq (2 nm) / Al (100 nm)~80~90~22>10,000~2.4

Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.[1][2] FIrpic is a blue phosphorescent emitter, and Ir(ppy)3 is a green phosphorescent emitter.

Experimental Protocols

The fabrication and characterization of OLEDs require precise control over material purity, layer thickness, and processing conditions to ensure device reliability and reproducibility. Below are detailed methodologies for the key experiments involved in generating the comparative data.

Substrate Preparation

A thorough cleaning of the indium tin oxide (ITO) coated glass substrates is paramount for optimal device performance. A typical and effective cleaning procedure is as follows:

  • The ITO substrates are sequentially sonicated in a detergent solution, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.

  • After sonication, the substrates are rinsed thoroughly with deionized water.

  • The cleaned substrates are then dried in a vacuum oven at 120°C for at least 2 hours.

  • Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 15 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface, which aids in efficient hole injection.

Device Fabrication

The multilayer OLED structures are fabricated by vacuum thermal evaporation (VTE) in a high-vacuum chamber with a base pressure of less than 10-6 Torr.

  • Organic Layer Deposition: The various organic layers (Hole Injection Layer, Hole Transport Layer, Emissive Layer, Hole Blocking Layer, and Electron Transport Layer) are deposited sequentially onto the prepared ITO substrate. The deposition rate for the organic materials is typically maintained between 1-2 Å/s. The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

  • Doping in the Emissive Layer: For phosphorescent OLEDs, the emissive layer is typically composed of a host material doped with a phosphorescent guest emitter. This is achieved by co-evaporating the host and guest materials from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates of the individual materials.

  • Cathode Deposition: Following the deposition of the organic layers, a thin layer of an electron injection material, such as lithium fluoride (LiF) or 8-hydroxyquinolinolatolithium (Liq), is deposited at a rate of 0.1-0.2 Å/s. Subsequently, a metal cathode, typically aluminum (Al), is deposited at a higher rate of 5-10 Å/s. The cathode is patterned using a shadow mask to define the active area of the device.

Device Characterization

After fabrication, the OLEDs are encapsulated to protect the organic layers from atmospheric moisture and oxygen. The performance of the encapsulated devices is then characterized as follows:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a photometer. The current density (J) is calculated by dividing the measured current by the active area of the device.

  • Electroluminescence (EL) Spectra: The EL spectra are recorded using a spectroradiometer at various driving voltages to assess the color purity and stability of the emission.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum of the device. This metric represents the ratio of the number of photons emitted from the device to the number of electrons injected.

Visualizing the OLED Architecture

The fundamental structure of a multilayer OLED is crucial for understanding the role of the HTL in device operation. The following diagram, generated using Graphviz, illustrates a typical device architecture.

OLED_Structure cluster_anode Anode Side cluster_emissive Emissive Zone cluster_cathode Cathode Side Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML Holes ETL Electron Transport Layer (ETL) EML->ETL Electrons EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A simplified diagram of a multilayer OLED structure.

Conclusion

The choice of the hole transport layer is a critical factor in optimizing the quantum efficiency and overall performance of OLEDs. As demonstrated by the compiled data, different HTLs can lead to significant variations in device metrics. While traditional materials like NPB and TAPC remain widely used benchmarks, novel materials such as TPDI are emerging with the potential for even higher efficiencies. This guide provides a foundational understanding and practical data to aid researchers in the selection of appropriate HTLs for their specific applications, ultimately contributing to the advancement of OLED technology.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-bromo-N,N-bis(4-methoxyphenyl)aniline (CAS No. 194416-45-0), ensuring compliance with safety regulations and minimizing environmental impact.

Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid release into the environment. Disposal must be conducted in accordance with all federal, state, and local regulations.

  • Waste Identification and Segregation:

    • Label a dedicated, sealed container for the waste of "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a chemically compatible and leak-proof container.

    • For solid waste, ensure the container is securely sealed to prevent the release of dust.

    • For solutions, use a container with a secure cap.

  • Storage:

    • Store the waste container in a designated, well-ventilated secondary containment area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the full chemical name and CAS number (194416-45-0) to the disposal service.

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.

    • After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines.

Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Place the spilled material into the designated hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS office.

    • Prevent the spill from entering drains or waterways.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated labware) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_form->liquid_waste Liquid containerize_solid Place in a labeled, sealed container for solid hazardous waste. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed container for liquid hazardous waste. liquid_waste->containerize_liquid storage Store in a designated secondary containment area. containerize_solid->storage containerize_liquid->storage disposal_pickup Arrange for pickup by a licensed chemical waste disposal service. storage->disposal_pickup end Disposal Complete disposal_pickup->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-bromo-N,N-bis(4-methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][2][3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][5][6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][3][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4][7][9]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[1][2]

Hazard Identification and Signal Words

Based on data for structurally similar compounds like 4-bromoaniline, the following hazard classifications are anticipated.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[10][11][12][13]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.[10][11][12][13]
Specific Target Organ ToxicityGHS08DangerH373: May cause damage to organs through prolonged or repeated exposure.[12]

Safety Operating Guide

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Although a specific SDS is unavailable, review the SDS for similar compounds like 4-bromoaniline to understand potential hazards.[2][11][12]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[9]

Step 2: Engineering Controls

  • Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2][3][4]

Step 3: Personal Protective Equipment

  • Donning PPE: Don all required PPE as outlined in the table above before entering the handling area.[1][8]

Step 4: Handling Procedures

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 5: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in designated, labeled hazardous waste containers.[14][15]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

  • Halogenated Organic Waste: This compound is a halogenated organic compound.[15] All solid waste, solutions, and contaminated materials (e.g., gloves, weighing paper) must be collected in a designated "Halogenated Organic Waste" container.[14][15][16]

  • Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste to facilitate proper disposal and minimize costs.[14][17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantities of the contents.[14][16]

Disposal Procedures

  • Solid Waste: Collect all solid this compound waste and contaminated disposables in a sealed, labeled container designated for halogenated organic solids.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled container for halogenated organic liquids.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Decontamination of Glassware: Rinse glassware that has come into contact with the compound with a suitable solvent. The first rinse should be collected as halogenated organic waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Pre-Handling Preparation (Risk Assessment, SDS Review) ppe Don Appropriate PPE prep->ppe handle Handle Compound in Fume Hood ppe->handle decon Decontaminate Work Area handle->decon segregate Segregate Waste (Halogenated vs. Non-Halogenated) decon->segregate label_waste Label Waste Container Correctly segregate->label_waste store_waste Store Waste in a Designated Satellite Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Operational and Disposal Workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.